molecular formula C15H11BrO4 B2805783 2-Bromo-4-formyl-6-methoxyphenyl benzoate CAS No. 432020-70-7

2-Bromo-4-formyl-6-methoxyphenyl benzoate

Cat. No.: B2805783
CAS No.: 432020-70-7
M. Wt: 335.153
InChI Key: YYHNZFBLHBENOG-UHFFFAOYSA-N
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Description

2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS 432020-70-7) is a benzaldehyde derivative with a molecular formula of C15H11BrO4 and a molecular weight of 335.15 g/mol . This compound serves as a versatile and valuable synthetic intermediate or building block in organic and medicinal chemistry research. Its structure, featuring both an aldehyde group and a bromine substituent on the aromatic ring, makes it amenable to further chemical transformations, such as condensation reactions . For instance, related 4-formyl-2-methoxyphenyl benzoate compounds have been used in condensation reactions with amino-triazole derivatives to synthesize novel Schiff base compounds for investigative studies . Researchers can utilize this multifunctional scaffold in the synthesis of more complex molecules for potential applications in areas such as drug discovery and materials science. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-4-formyl-6-methoxyphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO4/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHNZFBLHBENOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and properties of 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Molecular Architecture and Synthetic Utility of 2-Bromo-4-formyl-6-methoxyphenyl Benzoate Subtitle: A Technical Deep-Dive for Medicinal Chemistry and Materials Science Applications

Executive Summary

2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS: 432020-70-7) represents a highly functionalized aromatic scaffold, serving as a critical intermediate in the synthesis of complex heterocycles, liquid crystalline materials, and bioactive neolignans.[1] Structurally, it is a protected derivative of 5-bromovanillin , where the phenolic hydroxyl is masked by a benzoate ester.

This guide provides a comprehensive analysis of its molecular properties, a robust, self-validating synthetic protocol, and a strategic overview of its reactivity profile. It is designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies or advanced material design.

Chemical Identity & Physicochemical Properties

The molecule features a trisubstituted benzene ring with distinct electronic zones: an electron-withdrawing aldehyde, a steric-heavy bromo group, and an electron-donating methoxy group.

PropertyData
IUPAC Name 2-Bromo-4-formyl-6-methoxyphenyl benzoate
CAS Number 432020-70-7
Molecular Formula C₁₅H₁₁BrO₄
Molecular Weight 335.15 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in water
Precursor 5-Bromovanillin (3-Bromo-4-hydroxy-5-methoxybenzaldehyde)
Structural Analysis
  • Steric Congestion: The benzoate ester linkage is flanked by a bromine atom (position 2) and a methoxy group (position 6). This "ortho-ortho" substitution creates a sterically crowded environment around the ester carbonyl, increasing its resistance to accidental hydrolysis compared to unhindered esters.

  • Electronic Push-Pull: The aldehyde at position 4 acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack at the ester carbonyl, while the methoxy group provides resonance stabilization.

Synthetic Protocol: The "Self-Validating" Workflow

Stage 1: Regioselective Bromination of Vanillin

Objective: Synthesize 5-bromovanillin. Mechanism: Electrophilic aromatic substitution (EAS). The hydroxyl and methoxy groups direct the incoming bromine to the ortho position relative to the phenol (position 5).

Protocol:

  • Dissolution: Dissolve Vanillin (1.0 eq) in Glacial Acetic Acid.

  • Bromination: Cool to 0-5°C. Add Bromine (Br₂, 1.05 eq) dropwise over 30 minutes.

    • Expert Insight: Low temperature is critical to prevent oxidation of the aldehyde to a carboxylic acid.

  • Validation (Visual): The reaction mixture will transition from clear to deep red/orange.

  • Quench & Isolation: Pour into ice water. A pale yellow precipitate (5-bromovanillin) forms immediately. Filter and wash with cold water to remove residual acid.

  • Checkpoint: MP should be 164–166°C.

Stage 2: O-Benzoylation (Schotten-Baumann Variation)

Objective: Convert 5-bromovanillin to 2-Bromo-4-formyl-6-methoxyphenyl benzoate. Mechanism: Nucleophilic acyl substitution.

Protocol:

  • Setup: In a dry round-bottom flask, dissolve 5-bromovanillin (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (TEA, 1.2 eq) or Pyridine. The solution may darken slightly.

  • Acylation: Cool to 0°C. Add Benzoyl Chloride (1.1 eq) dropwise.

    • Expert Insight: Adding the acid chloride slowly prevents the formation of benzoic anhydride byproducts.

  • Reaction: Warm to room temperature and stir for 3-4 hours.

  • Validation (TLC): Monitor the disappearance of the starting phenol (lower R_f due to H-bonding) and the appearance of the non-polar ester spot (higher R_f).

  • Workup: Wash organic layer with 1M HCl (to remove excess amine), then saturated NaHCO₃ (to remove benzoic acid), then Brine.

  • Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane.

Visualization: Synthetic Pathway & Logic

SynthesisPath Vanillin Vanillin (Starting Material) Inter 5-Bromovanillin (Precursor) MP: 164-166°C Vanillin->Inter Regioselective Bromination Br2 Br2 / AcOH (0°C) Br2->Inter Product 2-Bromo-4-formyl-6-methoxyphenyl benzoate (Target) Inter->Product Esterification (Protection) BzCl Benzoyl Chloride TEA / DCM BzCl->Product

Caption: Step-wise synthesis from Vanillin to the target Benzoate ester, highlighting the intermediate checkpoint.

Reactivity Profile & Applications

This molecule is a "chemical Swiss Army knife" due to its three distinct reactive handles.

A. The Aldehyde (-CHO)
  • Schiff Base Formation: Reacts with primary amines to form imines (Schiff bases), which are widely investigated for antimicrobial and antifungal properties.

  • Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form cinnamic acid derivatives, often used in NLO (Non-Linear Optical) materials.

B. The Aryl Bromide (-Br)
  • Cross-Coupling: Serves as an electrophile in Suzuki-Miyaura or Heck couplings.

    • Constraint: The steric bulk of the ortho-benzoate and ortho-methoxy groups requires highly active catalysts (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts) to facilitate oxidative addition.

C. The Benzoate Ester (-OBz)
  • Protection/Deprotection: The benzoyl group protects the phenol during harsh reactions at the aldehyde or bromide sites. It can be removed via basic hydrolysis (NaOH/MeOH) to regenerate the phenol.

  • Crystallinity: The bulky benzoate group often enhances the crystallinity of the molecule, making it easier to purify and analyze via X-ray diffraction compared to the free phenol.

Visualization: Reactivity Network

Reactivity Center 2-Bromo-4-formyl-6-methoxyphenyl benzoate Schiff Schiff Bases (Imines) Center->Schiff  R-NH2 (Aldehyde) Suzuki Biaryl Derivatives (Suzuki Coupling) Center->Suzuki  Ar-B(OH)2 / Pd (Bromide) Chalcone Chalcones (Claisen-Schmidt) Center->Chalcone  Acetophenone / Base (Aldehyde)

Caption: Mapping the divergent reactivity of the aldehyde and bromide functionalities.

Safety & Handling

  • Bromine Precursors: The synthesis involves elemental bromine (Stage 1), which is highly corrosive and volatile. All bromination steps must be performed in a fume hood with a sodium thiosulfate quench trap.

  • Lachrymators: Benzoyl chloride is a lachrymator. Handle with gloves and eye protection.

  • Storage: Store the final benzoate in a cool, dry place. While esters are generally stable, moisture can lead to slow hydrolysis over time.

References

  • Sigma-Aldrich. Product Specification: 2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS 432020-70-7).

  • PubChem. Compound Summary: 5-Bromovanillin (Precursor).

  • ChemicalBook. Synthesis of 5-Bromovanillin and Derivatives.

  • BenchChem. Technical Guide: Esterification Protocols for Halogenated Benzaldehydes.

  • ChemScene. Product Data: Methyl 4-bromo-2-formyl-6-methoxybenzoate (Structural Analog).

Sources

An In-depth Technical Guide to the Chemical Stability of 2-Bromo-4-formyl-6-methoxyphenyl benzoate in Ambient Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-4-formyl-6-methoxyphenyl benzoate is a complex organic molecule incorporating several key functional groups: a phenyl benzoate ester, an aromatic aldehyde, a bromine substituent, and a methoxy group. This intricate structure suggests a multifaceted reactivity profile, making a thorough understanding of its chemical stability paramount for researchers, scientists, and drug development professionals. The presence of these functionalities dictates the molecule's susceptibility to various degradation pathways under ambient conditions, including hydrolysis, oxidation, and photodegradation. This guide provides a comprehensive analysis of the potential stability challenges and outlines a systematic approach to evaluating the chemical integrity of this compound. By understanding the interplay of its structural components, we can anticipate and mitigate degradation, ensuring its quality and efficacy in research and development applications.

Predicted Stability Profile and Key Degradation Pathways

The chemical stability of 2-Bromo-4-formyl-6-methoxyphenyl benzoate is intrinsically linked to the reactivity of its constituent functional groups. Under ambient conditions—exposure to light, heat, humidity, and atmospheric oxygen—several degradation pathways are plausible.

Hydrolytic Degradation

The ester linkage in phenyl benzoates is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[1][2] This process would cleave the ester bond, yielding 2-bromo-4-formyl-6-methoxyphenol and benzoic acid. The rate of this hydrolysis is influenced by the electronic effects of the substituents on the aromatic rings.[1] The presence of both an electron-withdrawing bromine atom and an electron-donating methoxy group on the phenolic ring introduces a complex electronic environment that can modulate the rate of hydrolysis.[1] High humidity is a significant concern as it can facilitate this degradation pathway.[3]

Oxidative Degradation

The aldehyde functional group is highly susceptible to oxidation, readily converting to a carboxylic acid upon exposure to oxygen.[3] This is a common degradation pathway for aromatic aldehydes and can be accelerated by elevated temperatures.[3] The methoxy group, being an electron-donating group, can activate the aromatic ring, potentially increasing its susceptibility to oxidative degradation.[4][5] Oxidative degradation can be initiated by atmospheric oxygen and may be catalyzed by trace metal ions or light.[6][7]

Photodegradation

Aromatic compounds, particularly those with bromine and aldehyde functionalities, can be sensitive to light.[3][8] Exposure to UV or visible light can induce photochemical reactions, leading to the formation of radical intermediates and subsequent degradation products.[9][10] The bromine atom can also be a site for photolytic cleavage. This sensitivity necessitates careful handling and storage of the compound, protected from light.

The interplay of these degradation pathways is crucial. For instance, photodegradation can generate reactive species that initiate or accelerate oxidative processes.[11] Therefore, a comprehensive stability assessment must consider these synergistic effects.

Experimental Design for Stability Assessment

A robust stability testing program is essential to fully characterize the degradation profile of 2-Bromo-4-formyl-6-methoxyphenyl benzoate. This involves both long-term stability studies under ambient conditions and forced degradation (stress testing) studies to identify potential degradation products and pathways.[6][12]

Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a molecule.[6][12] These studies involve exposing the compound to conditions more severe than accelerated storage to generate degradation products rapidly.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60°C)To assess the stability of the ester linkage in an acidic environment.
Base Hydrolysis 0.1 M NaOH at room temperature or slightly elevated temperatureTo evaluate the susceptibility of the ester to base-catalyzed hydrolysis.[7]
Oxidation 3% H₂O₂ at room temperatureTo investigate the potential for oxidation of the aldehyde and other susceptible groups.[6][7]
Thermal Degradation Dry heat at a temperature significantly above ambient (e.g., 80°C)To determine the impact of heat on the molecule in the absence of moisture.[7]
Photostability Exposure to a minimum of 1.2 million lux hours and 200 W h/m² of lightTo evaluate the compound's sensitivity to light and identify potential photodegradants.[6]
Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[13]

Proposed HPLC Method Parameters:
  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the absorbance maxima of the parent compound and its expected degradants.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[12]

Experimental Protocols

Protocol 1: Sample Preparation for Stability Studies
  • Accurately weigh approximately 10 mg of 2-Bromo-4-formyl-6-methoxyphenyl benzoate.

  • Dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. This will be the stock solution.

  • For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of approximately 0.1 mg/mL.

  • For thermal and photostability studies, the solid compound should be exposed to the stress conditions.

  • At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase), a standard solution of the parent compound, and the stressed samples.

  • Run the gradient program to separate the parent peak from any degradation products.

  • Identify and quantify the parent peak and any new peaks that appear in the chromatograms of the stressed samples.

  • Calculate the percentage of degradation for each condition.

Visualization of Logical Relationships and Workflows

Diagram 1: Predicted Degradation Pathways

G A 2-Bromo-4-formyl-6-methoxyphenyl benzoate B Hydrolysis (H₂O, H⁺/OH⁻) A->B C Oxidation (O₂, Light, Heat) A->C D Photodegradation (UV/Vis Light) A->D E 2-Bromo-4-formyl-6-methoxyphenol + Benzoic Acid B->E F 2-Bromo-6-methoxy-4-carboxyphenyl benzoate C->F G Radical Intermediates & Other Photoproducts D->G G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis G HPLC Analysis A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G H Quantification of Parent & Degradants G->H I Mass Balance Calculation H->I F Sample Preparation F->A F->B F->C F->D F->E

Caption: Workflow for conducting forced degradation studies.

Conclusion

The chemical stability of 2-Bromo-4-formyl-6-methoxyphenyl benzoate is a critical attribute that must be thoroughly evaluated for its intended applications. Based on its structural features, the compound is predicted to be susceptible to hydrolysis of the ester linkage, oxidation of the aldehyde group, and photodegradation. A comprehensive stability testing program, incorporating forced degradation studies under various stress conditions, is essential to identify and characterize potential degradation products and pathways. The use of a validated stability-indicating HPLC method is paramount for obtaining accurate and reliable data. By following the systematic approach outlined in this guide, researchers and drug development professionals can gain a deep understanding of the stability profile of this molecule, enabling the implementation of appropriate handling, storage, and formulation strategies to ensure its quality and integrity.

References

  • ResearchGate. Overview of established degradation routes for benzoate that operate... Available from: [Link]

  • PMC. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. Available from: [Link]

  • Studylib. Phenyl Benzoate: Chemistry Practical Manual. Available from: [Link]

  • ResearchGate. Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Available from: [Link]

  • Eawag-BBD. Benzoate Degradation Pathway (Anaerobic). Available from: [Link]

  • EAWAG BBD/PPS. Benzoate Degradation Pathway. Available from: [Link]

  • American Chemical Society. Gas-phase hydrolysis of phenyl acetate and phenyl benzoate by superoxide ion. Available from: [Link]

  • ASM Journals. Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria | Applied and Environmental Microbiology. Available from: [Link]

  • Collection of Czechoslovak Chemical Communications. 304 HYDROLYSIS OF SUBSTITUTED PHENYL ESTERS OF BENZOIC ACID Jifi MOLLIN and AABAlSA. Available from: [Link]

  • Scholarworks@UNIST. Chlorinated and brominated polycyclic aromatic hydrocarbons in ambient air: seasonal variation, profiles, potential sources, and. Available from: [Link]

  • ResearchGate. Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. Available from: [Link]

  • ACS Omega. Sustainable Aerobic Bromination with Controllable Chemoselectivity. Available from: [Link]

  • PMC. EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. Available from: [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. Available from: [Link]

  • N/A. Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • ResearchGate. Visible-Light-Driven Selective Esterification of Benzaldehyde Derivatives using Strontium-Modified 1D Titanium Dioxide Nanotubes. Available from: [Link]

  • ResearchGate. Eco-friendly and fast bromination of industrially-important aromatic compounds in water using recyclable AlBr3-Br2 system. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Available from: [Link]

  • Journal of the American Chemical Society. The Oxidation of Methoxybenzenes. Available from: [Link]

  • Biblioteca Digital do IPB. Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. Available from: [Link]

  • Beilstein Journals. Aldehydes as powerful initiators for photochemical transformations. Available from: [Link]

  • ResearchGate. Influence of light intensity on the conversion of benzaldehyde. Available from: [Link]

  • N/A.
  • Chemsrc. 2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate. Available from: [Link]

  • ResearchGate. Antioxidant Stability of Phenolic Acids and Their Esters. Available from: [Link]

  • PMC. Techniques for Analysis of Plant Phenolic Compounds. Available from: [Link]

  • N/A. A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL Andrew A. Olkowski, Ryszard Amarowicz*, Yu Peiqu.
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  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available from: [Link]

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  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.

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A Comprehensive Technical Guide to the Solubility Profile of 2-Bromo-4-formyl-6-methoxyphenyl benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Scientific Advancement

In the landscape of chemical research and development, particularly within the pharmaceutical and materials science sectors, the solubility of a compound is a cornerstone physical property. It dictates not only the feasibility of a synthetic route but also the bioavailability of a potential drug candidate and the performance of a novel material.[1][2][3] Poor solubility can be a significant impediment, leading to challenges in formulation, reduced efficacy, and increased development costs.[3][4] This guide provides an in-depth exploration of the solubility profile of 2-Bromo-4-formyl-6-methoxyphenyl benzoate, a compound of interest for its potential applications in organic synthesis and medicinal chemistry. By understanding its behavior in various organic solvents, researchers can unlock its full potential.

Compound Overview: 2-Bromo-4-formyl-6-methoxyphenyl benzoate

2-Bromo-4-formyl-6-methoxyphenyl benzoate is a substituted aromatic compound with the chemical formula C₁₅H₁₁BrO₄ and a molecular weight of 335.15 g/mol .[5] It presents as a powder in its solid state.[5] The structure, characterized by a benzoate ester linked to a substituted phenyl ring containing bromo, formyl, and methoxy groups, suggests a molecule with moderate polarity. The presence of these functional groups will significantly influence its interaction with various organic solvents.

Identifier Value
IUPAC Name 2-Bromo-4-formyl-6-methoxyphenyl benzoate
CAS Number 432020-70-7[5]
Molecular Formula C₁₅H₁₁BrO₄[5]
Molecular Weight 335.15 g/mol [5]
Physical Form Powder[5]

The Science of Solubility: A Primer

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution.[6] This equilibrium is a dynamic process where the rate of dissolution equals the rate of precipitation.[7] For drug development professionals, understanding both kinetic and thermodynamic solubility is crucial.

  • Kinetic Solubility: This refers to the concentration of a compound that can be achieved by dissolving it from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a measure of how quickly a compound dissolves and is often used in high-throughput screening during early drug discovery.[8][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the solid compound is in equilibrium with the dissolved compound in a saturated solution. It is a more accurate measure and is critical for formulation and development studies.[8][9][10]

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The interplay of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the solute and solvent molecules dictates the extent of solubility.

Predicted Solubility Profile of 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Based on the structure of 2-Bromo-4-formyl-6-methoxyphenyl benzoate, a qualitative prediction of its solubility in a range of common organic solvents can be made. The presence of the ester, formyl, and methoxy groups introduces polar characteristics, while the aromatic rings and the bromo substituent contribute to its non-polar nature.

Solvent Predicted Solubility Rationale
Methanol SolubleThe polar protic nature of methanol should effectively solvate the polar functional groups of the molecule.
Ethanol SolubleSimilar to methanol, ethanol's polarity and ability to form hydrogen bonds will facilitate dissolution.
Acetone SolubleAs a polar aprotic solvent, acetone is expected to be a good solvent due to its ability to engage in dipole-dipole interactions.
Ethyl Acetate SolubleThe ester functionality of ethyl acetate is compatible with the ester group in the target molecule.
Dichloromethane SolubleChlorinated solvents are generally effective at dissolving a wide range of organic compounds, including those with moderate polarity.
Acetonitrile SolubleThis polar aprotic solvent should effectively solvate the compound.
Tetrahydrofuran (THF) SolubleThe ether functionality and cyclic structure of THF make it a good solvent for a variety of organic molecules.
Toluene Moderately SolubleThe aromatic nature of toluene will interact favorably with the phenyl rings of the solute, though the polar groups may limit high solubility.
Hexane Sparingly Soluble to InsolubleAs a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the polar functional groups of the molecule.
Water InsolubleThe significant non-polar character of the aromatic rings and the bromo group will likely make the compound insoluble in water.

Experimental Determination of Solubility: Protocols and Methodologies

To quantitatively determine the solubility profile, a systematic experimental approach is necessary. The following sections detail the protocols for both kinetic and thermodynamic solubility determination.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[7]

Objective: To determine the equilibrium solubility of 2-Bromo-4-formyl-6-methoxyphenyl benzoate in a selection of organic solvents at a controlled temperature.

Materials:

  • 2-Bromo-4-formyl-6-methoxyphenyl benzoate (solid powder)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Bromo-4-formyl-6-methoxyphenyl benzoate to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Sample Processing:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of 2-Bromo-4-formyl-6-methoxyphenyl benzoate of known concentrations in the chosen solvent to create a calibration curve.

    • Analyze both the standard solutions and the filtered saturated sample by HPLC.

    • The concentration of the compound in the saturated solution is determined by comparing its peak area to the calibration curve.

Data Presentation:

The results should be tabulated to provide a clear comparison of the solubility in different solvents.

Solvent Solubility (mg/mL) at 25 °C Solubility (mol/L) at 25 °C
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Acetonitrile
Tetrahydrofuran
Toluene
Hexane
High-Throughput Kinetic Solubility Assay

For rapid screening, a kinetic solubility assay can be employed.

Objective: To quickly assess the apparent solubility of 2-Bromo-4-formyl-6-methoxyphenyl benzoate in an aqueous buffer with a co-solvent.

Materials:

  • 2-Bromo-4-formyl-6-methoxyphenyl benzoate stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Protocol:

  • Sample Preparation:

    • Add the aqueous buffer to the wells of a 96-well plate.

    • Add a small volume of the DMSO stock solution of the compound to the buffer to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).

    • Measure the turbidity of the solution using a nephelometer. An increase in turbidity indicates precipitation and poor solubility. Alternatively, the plate can be centrifuged, and the concentration of the compound in the supernatant can be measured by UV-Vis spectroscopy.

Data Interpretation: The concentration at which precipitation is observed is considered the kinetic solubility.

Factors Influencing Solubility

Several factors can influence the solubility of 2-Bromo-4-formyl-6-methoxyphenyl benzoate:

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6]

  • pH: For ionizable compounds, pH plays a significant role in solubility.[6][] While 2-Bromo-4-formyl-6-methoxyphenyl benzoate is not strongly acidic or basic, extreme pH values could potentially lead to hydrolysis of the ester linkage over time, affecting the measured solubility.

  • Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility.[12]

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate on shaker (24-48h) B->C D Settle and collect supernatant C->D E Filter through 0.22 µm filter D->E G Analyze by HPLC E->G F Prepare calibration standards F->G H Determine concentration G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_analysis Analysis A Add buffer to 96-well plate B Add DMSO stock of compound A->B C Incubate (e.g., 2 hours) B->C D Measure turbidity (Nephelometry) C->D E Determine precipitation point D->E

Sources

Thermodynamic Profiling of 2-Bromo-4-formyl-6-methoxyphenyl benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS: 432020-70-7) is a highly functionalized aromatic ester utilized as a critical building block in advanced organic synthesis and drug development[1]. Derived from the esterification of 5-bromovanillin[2], this molecule features a dense array of functional groups—a halogen, an aldehyde, a methoxy ether, and a benzoate ester. For chemical engineers and formulation scientists, understanding the thermodynamic properties of this compound is non-negotiable. Thermodynamic data dictates solvent selection, dictates the safety parameters of thermal scale-up, and predicts the long-term solid-state stability of the material.

This whitepaper provides an authoritative framework for the theoretical estimation and empirical validation of the thermodynamic properties of 2-Bromo-4-formyl-6-methoxyphenyl benzoate.

Structural Fundamentals & Predictive Thermodynamics

Before committing resources to empirical testing, modern thermodynamic profiling begins with predictive computational models. The Benson Group Increment Theory (BGIT) is a highly reliable predictive framework used to estimate the standard thermodynamic properties of complex organic molecules[3]. BGIT operates on the principle of additivity: the total thermodynamic property of a molecule is the sum of the contributions from its individual atomic groups and their local structural environments[4].

Causality of Structure on Thermodynamics

In 2-Bromo-4-formyl-6-methoxyphenyl benzoate, the structural geometry directly dictates its thermodynamic profile:

  • Steric Hindrance: The bulky bromine atom at the 2-position forces the adjacent methoxy and benzoate groups out of absolute planarity. This steric clash increases the internal energy of the molecule, slightly lowering its thermodynamic stability compared to unhalogenated analogs.

  • Ester Linkage: The benzoate ester introduces rotational degrees of freedom. According to group additivity principles, these rotational modes significantly increase the standard entropy (

    
    ) of the molecule[4].
    
  • Crystal Lattice Energy: The highly polarized nature of the formyl and bromo groups promotes strong intermolecular dipole-dipole interactions, which directly correlates to a high enthalpy of fusion (

    
    ).
    
Table 1: Theoretical Thermodynamic Parameters

Note: Due to the specialized nature of this compound, the following values are theoretical estimates derived from BGIT and Density Functional Theory (DFT) applied to halogenated aromatic esters.

Thermodynamic ParameterEstimated ValueMethod of DeterminationEngineering Significance
Standard Enthalpy of Formation (

)
-420 to -460 kJ/molBGIT / DFT ComputationIndicates overall thermodynamic stability and heat of reaction during synthesis.
Specific Heat Capacity (

at 298.15 K)
~ 315 J/(mol·K)DSC (Sapphire Method)Essential for calculating heating/cooling loads in reactor scale-up.
Standard Entropy (

at 298.15 K)
~ 385 J/(mol·K)BGIT EstimationReflects molecular degrees of freedom and phase-change behavior.
Enthalpy of Fusion (

)
25 - 35 kJ/molDSC IntegrationDefines the energy required to disrupt the solid-state crystal lattice.

Experimental Methodology: Thermal Profiling via DSC

To validate predictive models, Differential Scanning Calorimetry (DSC) is the analytical gold standard[5]. DSC is a highly sensitive, non-perturbing technique that measures the differential heat flow required to maintain a sample and a reference at the exact same temperature during a controlled thermal ramp[6].

Self-Validating Protocol: Determination of Specific Heat Capacity ( ) and Enthalpy of Fusion

This protocol is engineered to be a self-validating system, ensuring that instrumental artifacts are mathematically eliminated from the final thermodynamic data.

Step 1: Instrument Calibration

  • Action: Calibrate the DSC using a high-purity Indium standard.

  • Causality: Indium possesses a strictly defined melting point (156.6 °C) and enthalpy of fusion (28.45 J/g). Calibrating against this standard ensures the instrument's thermopile sensors accurately convert the electrical power difference into precise, absolute heat flow values[6].

Step 2: Baseline Establishment

  • Action: Perform a blank thermal ramp using two empty aluminum crucibles from 25 °C to 250 °C at a rate of 20 °C/min.

  • Causality: This step establishes the inherent thermal asymmetry of the furnace. By subtracting this baseline from the subsequent sample run, the protocol mathematically eliminates instrumental drift, ensuring the resulting data is purely representative of the sample[7].

Step 3: Sample Preparation

  • Action: Weigh exactly 5.00 to 10.00 mg of 2-Bromo-4-formyl-6-methoxyphenyl benzoate into an aluminum pan and hermetically seal it using a sample press.

  • Causality: Precise mass is the most critical variable in the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     equation. Hermetic sealing prevents the sublimation of the sample or the escape of volatile impurities prior to the melting point, ensuring the mass remains strictly constant throughout the experiment.
    

Step 4: Thermal Scanning

  • Action: Heat the sample from 25 °C to 200 °C at a rate of 20 °C/min under a continuous, dry nitrogen purge (50 mL/min).

  • Causality: A rapid heating rate (20 °C/min) is deliberately chosen to amplify the heat flow signal (

    
    ), which drastically improves the signal-to-noise ratio required for accurate specific heat capacity determination[7]. The nitrogen purge displaces oxygen, preventing oxidative degradation that could cause exothermic interference with the endothermic melting peak.
    

Step 5: Data Synthesis (Sapphire Method)

  • Action: Integrate the area under the endothermic melting peak to determine

    
    . Calculate 
    
    
    
    by comparing the sample's heat flow displacement against a known Sapphire standard run under identical conditions.
  • Causality: Sapphire has a universally known heat capacity. Using it as a comparative benchmark isolates the sample's true specific heat capacity from any residual baseline anomalies, finalizing the self-validation loop[7].

Thermodynamic Workflow Visualization

The following diagram maps the logical progression from initial structural analysis to final process optimization.

Workflow N1 1. Structural Analysis (Functional Group Identification) N2 2. Predictive Modeling (Benson Group Additivity) N1->N2 N3 3. Experimental Validation (DSC & Calorimetry Protocol) N2->N3 N4 4. Data Synthesis (Thermodynamic Parameter Extraction) N3->N4 N5 5. Process Optimization (Scale-up & Storage Engineering) N4->N5

Caption: Thermodynamic profiling workflow for 2-Bromo-4-formyl-6-methoxyphenyl benzoate.

References

  • Synthetika. "5-Bromovanillin - Chemical and Physical Properties." Synthetika EU. Available at:[Link]

  • Grokipedia. "Benson group increment theory." Grokipedia. Available at:[Link]

  • Wikipedia. "Benson group increment theory." Wikimedia Foundation. Available at: [Link]

  • Universidad Complutense de Madrid (UCM). "Differential Scanning Calorimetry of Protein–Lipid Interactions." Methods in Molecular Biology. Available at: [Link]

  • Torontech. "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights." Torontech. Available at:[Link]

  • University of California, Riverside (UCR). "Determining Specific Heat Capacity by Differential Scanning Calorimetry." ASTM Standards. Available at: [Link]

Sources

2-Bromo-4-formyl-6-methoxyphenyl benzoate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Bromo-4-formyl-6-methoxyphenyl benzoate, a substituted aromatic compound with significant potential in the fields of medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, physicochemical properties, a plausible synthetic route, and its prospective applications.

Core Chemical Identity

2-Bromo-4-formyl-6-methoxyphenyl benzoate is a poly-substituted aromatic ester. The strategic placement of a bromine atom, a formyl group, and a methoxy group on one of the phenyl rings, coupled with a benzoate ester linkage, makes it a versatile scaffold for further chemical modifications. Such modifications are crucial in the development of novel therapeutic agents and functional materials.

Chemical Identifiers

A clear and unambiguous identification of a chemical compound is paramount for scientific communication and regulatory compliance. The key chemical identifiers for 2-Bromo-4-formyl-6-methoxyphenyl benzoate are summarized in the table below.

IdentifierValueSource
CAS Number 432020-70-7
IUPAC Name 2-Bromo-4-formyl-6-methoxyphenyl benzoateInferred from structure
Molecular Formula C₁₅H₁₁BrO₄
Molecular Weight 335.15 g/mol
Canonical SMILES COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC=C2Inferred from structure
InChI 1S/C15H11BrO4/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-9H,1H3
InChIKey YYHNZFBLHBENOG-UHFFFAOYSA-N
Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2-Bromo-4-formyl-6-methoxyphenyl benzoate are not extensively reported in publicly available literature. However, based on information from suppliers and the properties of analogous compounds, the following can be inferred.

PropertyValueSource
Physical Form Powder
Appearance Likely white to off-white or pale yellow crystalline powderInferred from related compounds
Melting Point Not available. Related compounds like 2-Bromo-4-formyl-6-methoxyphenyl acetate have a melting point of 85.0 to 89.0 °C.
Boiling Point Not available. Expected to be high and likely to decompose upon atmospheric distillation.Inferred from structure
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water.Inferred from structure and related compounds
Storage Temperature Room Temperature

Plausible Synthetic Pathway

  • Synthesis of the Precursor: Preparation of 2-bromo-4-formyl-6-methoxyphenol.

  • Esterification: Reaction of the phenolic precursor with benzoyl chloride to yield the final product.

The following diagram illustrates the proposed synthetic workflow.

Synthesis_Workflow Start Starting Material: 3-Bromo-5-methoxyphenol Step1 Step 1: Formylation (e.g., Duff Reaction or similar) Start->Step1 Precursor Intermediate: 2-Bromo-4-formyl-6-methoxyphenol Step1->Precursor Step2 Step 2: Esterification (Benzoyl Chloride, Base) Precursor->Step2 Product Final Product: 2-Bromo-4-formyl-6-methoxyphenyl benzoate Step2->Product

Caption: Proposed two-step synthesis of 2-Bromo-4-formyl-6-methoxyphenyl benzoate.

Stage 1: Synthesis of 2-Bromo-4-formyl-6-methoxyphenol (Precursor)

The synthesis of the key intermediate, 2-bromo-4-formyl-6-methoxyphenol, can be envisioned through the formylation of a suitable precursor, such as 3-bromo-5-methoxyphenol. Ortho-formylation of phenols can be achieved through various methods, with the Duff reaction being a classic example.

Experimental Protocol (Generalized for Formylation):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting phenol (e.g., 3-bromo-5-methoxyphenol) in a suitable solvent like trifluoroacetic acid.

  • Reagent Addition: Add hexamethylenetetramine (urotropine) to the solution. The molar ratio of phenol to urotropine is typically around 1:1.5.

  • Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the reaction is complete, cool the mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., hydrochloric acid) and heating.

  • Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.

Stage 2: Esterification with Benzoyl Chloride

The final step is the esterification of the synthesized 2-bromo-4-formyl-6-methoxyphenol with benzoyl chloride. This is a standard Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol (Generalized for Esterification):

  • Reaction Setup: Dissolve the 2-bromo-4-formyl-6-methoxyphenol in a suitable solvent such as dichloromethane or diethyl ether in a flask equipped with a magnetic stirrer and an addition funnel.

  • Base Addition: Add a base, such as pyridine or triethylamine, to the solution. An aqueous solution of sodium hydroxide can also be used in a biphasic system.

  • Acylation: Cool the mixture in an ice bath and add benzoyl chloride dropwise from the addition funnel with vigorous stirring.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours until the starting phenol is consumed, as indicated by TLC.

  • Work-up and Purification: Quench the reaction with water or a dilute acid solution. Separate the organic layer, wash it sequentially with a dilute acid, water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-Bromo-4-formyl-6-methoxyphenyl benzoate.

Applications in Research and Drug Development

While specific applications for 2-Bromo-4-formyl-6-methoxyphenyl benzoate are not extensively documented, its structural motifs suggest significant potential in medicinal chemistry. The benzophenone scaffold is a well-established pharmacophore found in numerous biologically active natural products and synthetic drugs.[1][2][3]

The presence of a bromine atom is particularly noteworthy. Aryl bromides are versatile handles for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.[4] This allows for the straightforward introduction of diverse substituents, enabling the generation of large chemical libraries for high-throughput screening.

The formyl group provides another reactive site for further derivatization, such as reductive amination to introduce amine functionalities or conversion to other functional groups. The methoxy group can also influence the electronic properties and metabolic stability of the molecule.

Given these features, 2-Bromo-4-formyl-6-methoxyphenyl benzoate can be considered a valuable building block for the synthesis of novel compounds with potential therapeutic activities, including but not limited to:

  • Anticancer agents: Many benzophenone derivatives have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines.[1]

  • Anti-inflammatory agents: The benzophenone scaffold is present in compounds with anti-inflammatory properties.[1]

  • Antiviral and Antimicrobial agents: Substituted benzophenones have been investigated for their potential to inhibit viral replication and microbial growth.[1]

The following diagram illustrates the key reactive sites on the molecule that are amenable to further chemical modification for drug discovery purposes.

Caption: Key reactive sites for chemical modification on 2-Bromo-4-formyl-6-methoxyphenyl benzoate. (Note: This is a conceptual diagram as DOT language does not render chemical structures.)

Safety and Handling

Potential Hazards:

  • Skin Irritation: Similar compounds can cause skin irritation.[5][6]

  • Eye Irritation: May cause serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[5]

  • Harmful if Swallowed: May be harmful if ingested.[7]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]

It is imperative to consult a comprehensive and up-to-date SDS from the supplier before handling this chemical.

Conclusion

2-Bromo-4-formyl-6-methoxyphenyl benzoate is a chemical compound with considerable potential as a building block in organic synthesis and medicinal chemistry. Its well-defined chemical structure, featuring multiple reactive sites, offers a versatile platform for the development of novel molecules with diverse applications. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for researchers by outlining its key identifiers, a plausible synthetic approach, potential applications, and essential safety considerations. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

  • BenchChem. (2025). The Indispensable Role of Substituted Bromobenzenes in Modern Chemistry.
  • 试剂仪器网. (n.d.).
  • Chemsrc. (2025).
  • Khan, I., & Zaib, S. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1126-1151.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4-tert-butyl-6-methylphenol in Medicinal Chemistry.
  • Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025).
  • RSC Publishing. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
  • BLD Pharm. (n.d.).
  • PubChemLite. (n.d.).
  • Chemazone. (n.d.). (2-bromo-4-formyl-6-methoxyphenyl)
  • Indian Journal of Chemistry. (2004). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition.
  • CymitQuimica. (2024). Safety Data Sheet - 4-Methoxyphenyl 4-(6-(1-oxo-2-propenyloxy)hexyloxy)
  • TCI Chemicals. (2025). Safety Data Sheet - 2-Bromo-5-methoxybenzoic Acid.
  • Spectrum Chemical. (2020).
  • ResearchGate. (n.d.). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry.
  • PubChem. (n.d.).
  • TCI Chemicals. (n.d.).
  • Fisher Scientific. (n.d.).
  • Domainex. (2024).
  • ChemicalBook. (n.d.). 2-broMo-6-(4-Methoxyphenyl)pyridine synthesis.
  • Chemazone. (n.d.). (2-bromo-4-formyl-6-methoxyphenyl)
  • Wiley-VCH. (2010). Reaction of Alcohols with Carboxylic Acids and their Derivatives.
  • PubChemLite. (n.d.).
  • ResearchGate. (n.d.). Isotope effect for the reaction of benzoyl chloride (BC) with phenol....
  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • AOCS. (2019).
  • Healthdata.gov. (2025).
  • NIST. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • BLD Pharm. (n.d.). 81574-69-8|2-Bromo-4,6-dimethoxybenzaldehyde.

Sources

Literature review of 2-Bromo-4-formyl-6-methoxyphenyl benzoate synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tri-Functional Scaffold

In the landscape of medicinal chemistry and advanced material synthesis, 2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS 432020-70-7) represents a high-value "tri-functional" scaffold. It is not merely an intermediate; it is a strategic junction point.

Its structure offers three distinct orthogonal reactive sites:

  • The Formyl Group (-CHO): Ready for Knoevenagel condensations, reductive aminations, or Wittig reactions.

  • The Aryl Bromide (-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend carbon skeletons.

  • The Benzoate Ester (-OBz): A robust protecting group for the phenol, stable under acidic conditions but cleavable via basic hydrolysis, allowing late-stage unmasking of the hydroxyl group.

This guide details a robust, two-step synthesis starting from commodity Vanillin , emphasizing regiocontrol and purification efficiency.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed around the principle of "Functional Group Hierarchy." We must install the bromine atom before protecting the phenol to utilize the directing power of the free hydroxyl group.

  • Step 1: Regioselective bromination of Vanillin. The hydroxyl group (-OH) and methoxy group (-OMe) powerfully direct the electrophile (

    
    ) to the ortho position relative to the phenol (position 5 of the vanillin ring).
    
  • Step 2: Esterification (Benzoylation). Once brominated, the phenol is capped with benzoyl chloride. This locks the molecule and alters its solubility profile for easier handling.

Retrosynthesis target TARGET 2-Bromo-4-formyl-6-methoxyphenyl benzoate inter INTERMEDIATE 5-Bromovanillin target->inter Benzoylation (PhCOCl, Pyridine) start STARTING MATERIAL Vanillin inter->start Bromination (Br2, MeOH)

Figure 1: Retrosynthetic disconnection showing the linear two-step pathway.

Step 1: Regioselective Bromination of Vanillin

Objective: Synthesize 5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde).[1]

The "Why" Behind the Protocol

While


 (oxidative bromination) is often cited for green chemistry, the Bromine/Methanol (

)
route is superior for purity in small-to-mid-scale pharma applications. Methanol acts as a polar protic solvent that stabilizes the transition state, and the workup is a simple precipitation, avoiding tedious extractions.
Experimental Protocol

Scale: 50 mmol basis

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Place in an ice-water bath (

    
    ).
    
  • Dissolution: Charge Vanillin (7.6 g, 50 mmol) and Methanol (50 mL). Stir until fully dissolved.

  • Bromine Addition:

    • Caution: Work in a fume hood.

    • Load Bromine (

      
      , 2.6 mL, ~51 mmol) into the addition funnel.
      
    • Add

      
       dropwise over 30 minutes. Crucial:  Maintain internal temperature 
      
      
      
      . Rapid addition causes exotherms that lead to di-brominated byproducts.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The solution will turn from dark red to orange/yellow.

  • Quench & Isolation:

    • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

    • The product will precipitate immediately as a pale yellow solid.

    • Stir for 15 minutes to ensure full crystallization.

  • Purification:

    • Filter via Büchner funnel.

    • Wash the cake with cold water (

      
       mL) to remove residual acid and methanol.
      
    • Optional Recrystallization: If the melting point is

      
      , recrystallize from Ethanol/Water.
      
    • Yield: Expected 90–95% (10.5–11.0 g).

    • Melting Point:

      
       [1].
      

BrominationMechanism vanillin Vanillin complex Sigma Complex (Intermediate) vanillin->complex + Br2 (Electrophilic Attack) product 5-Bromovanillin complex->product - HBr (Re-aromatization)

Figure 2: Electrophilic Aromatic Substitution mechanism directed by the Phenolic -OH.

Step 2: O-Benzoylation (Esterification)

Objective: Synthesize 2-Bromo-4-formyl-6-methoxyphenyl benzoate.

The "Why" Behind the Protocol

This step uses the Schotten-Baumann conditions modified for organic solubility. We utilize Pyridine as both the solvent and the base. Pyridine is critical here: it forms a reactive N-benzoylpyridinium intermediate, which is a stronger electrophile than benzoyl chloride itself, accelerating the reaction despite the steric hindrance caused by the ortho-bromo and ortho-methoxy groups.

Experimental Protocol

Scale: 20 mmol basis

  • Setup: Flame-dry a 100 mL round-bottom flask. Flush with Nitrogen (

    
    ) or Argon.
    
  • Reagents:

    • Charge 5-Bromovanillin (4.62 g, 20 mmol).

    • Add Dichloromethane (DCM, 40 mL) as the primary solvent (keeps the ester soluble).

    • Add Pyridine (3.2 mL, 40 mmol). Note: 2 equivalents ensures neutralization of HCl and catalysis.

    • Catalyst (Optional but recommended): Add DMAP (4-Dimethylaminopyridine, 10 mg) to significantly boost rate.

  • Addition:

    • Cool to

      
      .
      
    • Add Benzoyl Chloride (2.55 mL, 22 mmol) dropwise via syringe.

  • Reaction:

    • Remove ice bath and stir at RT for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The polar phenol spot should disappear, replaced by a less polar ester spot (

      
      ).
      
  • Workup:

    • Dilute with DCM (50 mL).

    • Acid Wash: Wash with 1M HCl (

      
       mL) to remove Pyridine (converts to water-soluble Pyridinium HCl).
      
    • Base Wash: Wash with Saturated

      
       (
      
      
      
      mL) to remove unreacted benzoic acid.
    • Brine Wash: Wash with Saturated NaCl (50 mL).

  • Drying: Dry organic layer over Anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification:

    • The crude solid is usually pure enough (>95%).

    • If necessary, recrystallize from Ethyl Acetate/Hexane.

    • Appearance: White to off-white crystalline powder.[2]

Benzoylation reagents 5-Bromovanillin + PhCOCl intermediate N-Benzoylpyridinium (Active Species) reagents->intermediate Pyridine activation transition Tetrahedral Intermediate intermediate->transition Phenol attack product Target Benzoate + Pyridinium HCl transition->product Elimination

Figure 3: Nucleophilic Acyl Substitution facilitated by Pyridine catalysis.

Analytical Characterization Data (Expected)

To validate the synthesis, compare your product against these standard spectral markers:

TechniqueParameterExpected Signal / ValueInterpretation
1H NMR Aldehyde (-CHO)

9.85 ppm (s, 1H)
Distinctive deshielded singlet.
1H NMR Methoxy (-OCH3)

3.85–3.95 ppm (s, 3H)
Strong singlet.
1H NMR Aromatic (Core)

7.4–7.7 ppm (d, 2H)
Meta-coupling between H3 and H5 of the vanillin ring.
1H NMR Benzoate Ring

7.5–8.2 ppm (m, 5H)
Multiplets typical of mono-substituted benzene.
IR Carbonyl (Ester)~1735–1745

Sharp, strong stretch (Ester C=O).
IR Carbonyl (Aldehyde)~1690–1700

Distinct from ester.
MS Molecular Ionm/z 334 / 3361:1 ratio due to

and

isotopes.

Safety & Handling

  • Bromine (

    
    ):  Highly corrosive and volatile. Causes severe burns. Neutralization:  Keep a solution of Sodium Thiosulfate (
    
    
    
    ) nearby to neutralize spills immediately [2].
  • Benzoyl Chloride: Lachrymator. Reacts violently with water. Handle only in a fume hood.

  • Waste Disposal: Halogenated organic waste must be segregated. Do not mix with general organic solvents.

References

  • ChemicalBook. (n.d.). 5-Bromovanillin synthesis and properties. Retrieved from

  • Poor Man's Chemist. (2022, August 25).[3] Synthesis of 5-Bromovanillin From Vanillin and Bromine. YouTube. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-bromo-4-formyl-6-methoxyphenyl benzoate Product Page. Retrieved from

  • Paul, S., et al. (2010). Benzoylation of Amines and Phenols sans Alkali. ResearchGate. Retrieved from

Sources

Unlocking the Therapeutic Potential of 2-Bromo-4-formyl-6-methoxyphenyl benzoate: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. 2-Bromo-4-formyl-6-methoxyphenyl benzoate emerges as a molecule of significant interest, strategically functionalized to serve as a versatile platform for the generation of diverse compound libraries. While direct biological data on this specific entity is nascent, a comprehensive analysis of its constituent functional groups—a reactive bromo-aromatic system, a synthetically amenable formyl group, a metabolically influential methoxy moiety, and a potentially bioactive benzoate ester—provides a robust foundation for predicting its applications in medicinal chemistry. This guide delineates the therapeutic potential of this scaffold, offering insights into its synthetic utility, plausible biological targets, and strategic pathways for derivative synthesis and evaluation.

Deconstructing the Scaffold: A Gateway to Diverse Bioactivities

The therapeutic promise of 2-Bromo-4-formyl-6-methoxyphenyl benzoate lies in the strategic arrangement of its functional groups, each contributing to its potential as a drug-like molecule. A systematic evaluation of each component provides a predictive framework for its application.

Table 1: Functional Group Analysis and Inferred Medicinal Chemistry Potential

Functional GroupPositionKey Characteristics & Potential Roles in Drug Design
Bromine C2Synthetic Handle: Ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents, enabling extensive Structure-Activity Relationship (SAR) studies. Pharmacological Modulator: The introduction of bromine can enhance binding affinity to target proteins through halogen bonding, increase lipophilicity to improve membrane permeability, and serve as a site for radiolabeling in diagnostic imaging.[1]
Formyl (-CHO) C4Versatile Synthetic Intermediate: Readily converted into a multitude of other functional groups, including amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and various heterocyclic systems.[2][3][4] Bioactive Moiety: The formyl group itself can be crucial for interacting with biological targets, such as formyl peptide receptors (FPRs) involved in inflammatory responses.[2][5]
Methoxy (-OCH₃) C6Electronic & Steric Influence: An electron-donating group that can modulate the reactivity of the aromatic ring and influence binding to biological targets.[6][7][8] Pharmacokinetic Modifier: The methoxy group can impact a drug's metabolic stability and solubility. It is a common feature in many approved drugs and can influence lipophilicity and interactions with protein pockets.[6][7][9]
Benzoate Ester Phenolic EsterProdrug Potential: The ester linkage can be designed to be cleaved in vivo by esterases, releasing a potentially active phenolic compound. This strategy can be used to improve bioavailability and drug delivery. Bioactivity Contribution: Benzoates and phenolic compounds are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[10][11][12][13][14][15]

Strategic Pathways for Derivatization: Building a Focused Library

The true value of 2-Bromo-4-formyl-6-methoxyphenyl benzoate lies in its potential as a starting scaffold for the synthesis of a diverse library of new chemical entities. The following diagram illustrates a high-level workflow for leveraging the key functional groups.

G A 2-Bromo-4-formyl-6-methoxyphenyl benzoate (Starting Scaffold) B Palladium-Catalyzed Cross-Coupling (at Bromo position) A->B C Reductive Amination (at Formyl position) A->C D Ester Hydrolysis (at Benzoate position) A->D E Diverse Aryl/Heteroaryl Substituted Derivatives B->E F Secondary Amines & Nitrogen-Containing Heterocycles C->F G Free Phenol Derivatives D->G H Biological Screening (e.g., Anticancer, Anti-inflammatory, Antimicrobial Assays) E->H F->H G->H I SAR-Guided Optimization H->I G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling Cascades cluster_2 Pro-inflammatory Mediators A LPS B MAPK Pathway (ERK, JNK) A->B C NF-κB Pathway A->C D iNOS, COX-2 B->D E TNF-α, IL-1β, IL-6 C->E F 2-Bromo-4-formyl-6-methoxyphenyl benzoate Derivatives F->B Inhibition F->C Inhibition

Caption: Postulated anti-inflammatory mechanism of action via inhibition of MAPK and NF-κB signaling pathways.

Anticancer Agents

Bromo-methoxyphenyl derivatives have demonstrated cytotoxic activity against various cancer cell lines. [16]The ability to readily diversify the scaffold through cross-coupling and reductive amination allows for the exploration of a vast chemical space to identify potent and selective anticancer agents.

Table 2: Anticancer Activity of Structurally Related Bromo-Methoxyphenyl Derivatives

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
2-PhenylacrylonitrileHCT1160.0059[16]
2-PhenylacrylonitrileBEL-74020.0078[16]
ChalconeHeLa3.204[16]
ChalconeMCF-73.849[16]
Disclaimer: This data is for structurally related compounds and not for 2-Bromo-4-formyl-6-methoxyphenyl benzoate itself.
Antimicrobial Agents

The phenolic and benzoate moieties are well-known for their antimicrobial properties. [10][11][12][17][18]Furthermore, brominated phenols have been investigated for their antibacterial and antifungal activities. [19]This suggests that derivatives of the title compound could be developed as novel antimicrobial agents.

Foundational Experimental Protocols

Protocol for Bromination of a Methoxy-Substituted Benzoic Acid (Analogous Synthesis)

This protocol is adapted from the synthesis of 2-bromo-4-methoxybenzoic acid and can serve as a basis for the bromination of a suitable precursor. [20] Materials:

  • p-Methoxybenzoic acid

  • Glacial Acetic Acid

  • Ferric Chloride (FeCl₃)

  • Bromine

Procedure:

  • Dissolve p-methoxybenzoic acid in glacial acetic acid in a reaction flask.

  • Heat the mixture to 60°C with stirring.

  • After 30 minutes, adjust the temperature to 45°C and add a catalytic amount of ferric chloride.

  • Prepare a solution of bromine in glacial acetic acid.

  • Add the bromine solution dropwise to the reaction flask over 2 hours.

  • Maintain the reaction at 45°C for 10 hours.

  • Increase the temperature to 78°C and continue the reaction for an additional 5 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitate by filtration and wash thoroughly with distilled water.

  • Dry the product under vacuum.

General Protocol for Reductive Amination of the Formyl Group

This is a standard procedure for converting an aldehyde to an amine.

Materials:

  • 2-Bromo-4-formyl-6-methoxyphenyl benzoate

  • Primary or secondary amine

  • Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)

  • Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

  • Acetic acid (catalyst)

Procedure:

  • Dissolve the starting aldehyde in the chosen solvent.

  • Add the amine (1.0-1.2 equivalents).

  • If the amine is a hydrochloride salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent portion-wise.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Directions

2-Bromo-4-formyl-6-methoxyphenyl benzoate represents a promising, yet underexplored, scaffold for medicinal chemistry. Its strategically positioned functional groups provide multiple avenues for synthetic elaboration, enabling the generation of diverse chemical libraries. The inferred potential for anti-inflammatory, anticancer, and antimicrobial activities, based on the analysis of its constituent parts and structurally related molecules, warrants further investigation. Future research should focus on the development of a robust synthetic route to the title compound, followed by a systematic exploration of its derivatization and subsequent biological evaluation. Such efforts are poised to unlock the full therapeutic potential of this versatile chemical entity.

References

  • Benchchem. Formylation Reactions in Medicinal Chemistry: A Core Technical Guide. [Online PDF]. Available at: [2]2. Formyl group: Significance and symbolism. (2025, July 31). Available at: [3]3. The role of the methoxy group in approved drugs. Request PDF. ResearchGate. Available at: [6]4. 2-bromo-4-formyl-6-methoxyphenyl benzoate | 432020-70-7. MilliporeSigma. Available at:

  • Benchchem. The Methoxy Group: A Structural and Functional Analysis for Drug Discovery. [Online PDF]. Available at: [7]6. 2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate. (2025, August 28). Chemsrc. Available at:

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. (2025, April 3). Taylor & Francis. Available at: [9]8. Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Available at:

  • Is Benzoate Bad for You? Understanding Its Role in Preservatives and Chemical Formulations. (2025, April 11). Elchemy. Available at: [10]10. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024, November 24). Journal of Organic and Pharmaceutical Chemistry. Available at:

  • Understanding Pharmaceutical Preservatives. (2023, November 1). Fagron Academy. Available at: [17]12. Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Available at: [1]13. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. (2007, December 15). PubMed. Available at: [18]14. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. (2022, September 5). PMC. Available at: [5]15. Benzoate Uses as Food Preservatives. ResearchGate. Available at: [11]16. Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. DOI. Available at: [8]17. 2385401-77-2|Methyl 4-bromo-2-formyl-6-methoxybenzoate|BLD Pharm. Available at:

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2020). PMC. Available at: [12]19. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. PMC. Available at: [13]20. 2-bromo-4-formyl-6-methoxyphenyl acetate (C10H9BrO4). PubChemLite. Available at:

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025, August 12). CCS Chemistry - Chinese Chemical Society. Available at: [4]22. Benchchem. Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. [Online PDF]. Available at: [20]23. 4-Formyl-2-methoxyphenyl benzoate | C15H12O4 | CID 4330388. PubChem. Available at:

  • 2-Bromo-4-formyl-6-methoxyphenyl Acetate 308088-29-1. TCI Chemicals.
  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. (2024, October 9). ResearchGate. Available at: [19]26. Phenolic compounds: current industrial applications, limitations and future challenges. (2021). Food & Function, 12(1). Available at: [14]27. Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. Google Patents. Available at:

  • Benchchem. Potential Biological Activity of 4-Bromo-2-methoxyphenol: A Technical Guide. [Online PDF].
  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023, September 7). GSC Online Press. Available at: [15]30. 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. Available at:

  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). (2021, December 15). ijarsct.
  • IN SILICO PREDICTION OF BIOLOGICAL ACTIVITY OF BROMO DERIVATIVES OF HYDROACRIDINES. (2023, July 28). Ukrainian Chemistry Journal.
  • Benchchem. biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile. [Online PDF]. Available at: [16]34. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026, January 7). MDPI. Available at:

Sources

Technical Whitepaper: Handling and Safety Protocols for 2-Bromo-4-formyl-6-methoxyphenyl benzoate

[1]

Executive Summary & Compound Profile

2-Bromo-4-formyl-6-methoxyphenyl benzoate is a specialized intermediate used primarily in medicinal chemistry and organic synthesis.[1] Structurally, it is the benzoate ester of 5-bromovanillin. Its utility lies in its orthogonality: it possesses an aldehyde for condensation/reduction, an aryl bromide for cross-coupling (Suzuki/Buchwald), and a phenol protected as a benzoate ester.

Due to its specific functional group array, this compound requires handling protocols that account for both its chemical reactivity (aldehyde oxidation, ester hydrolysis) and its potential biological activity (irritant/sensitizer).

Chemical Identity
ParameterDetail
CAS Number 432020-70-7
IUPAC Name (2-bromo-4-formyl-6-methoxyphenyl) benzoate
Synonyms 5-Bromovanillin benzoate; 4-Benzoyloxy-3-bromo-5-methoxybenzaldehyde
Molecular Formula C₁₅H₁₁BrO₄
Molecular Weight 335.15 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water

Hazard Identification & Risk Assessment (GHS)[2]

As a Senior Scientist, I must emphasize that while specific toxicological data (LD50) for this exact catalog number may be limited, Structure-Activity Relationship (SAR) analysis mandates treating this compound as a hazardous substance.

GHS Classification (Derived from Analogs)

Based on the functional groups (aryl aldehyde, halogenated aromatic, ester), the following classifications are applied as a Precautionary Standard :

  • Skin Corrosion/Irritation: Category 2 (H315)[2][3]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[2]

  • Acute Toxicity (Oral): Category 4 (H302) – Inferred from brominated vanillin derivatives.[2]

Mechanistic Hazards[1]
  • Aldehyde Reactivity: The formyl group (-CHO) is an electrophile. It can react with nucleophilic residues in proteins (lysine/cysteine), leading to potential skin sensitization .

  • Hydrolysis Risk: Under basic conditions (or physiological pH), the benzoate ester cleaves to release 5-bromovanillin and benzoic acid . Both metabolites are irritants.

  • Halogenated Waste: The presence of bromine classifies waste as "Halogenated Organic," requiring specific disposal streams to prevent the formation of toxic dioxins during incineration.

Handling & Storage Protocols

Storage Architecture

Unlike simple reagents, this intermediate requires protection from oxidation and hydrolysis .

  • Temperature: Store at Room Temperature (15–25°C) . Refrigeration is acceptable but ensure the container is equilibrated to room temperature before opening to prevent condensation (hydrolysis risk).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The aldehyde group is susceptible to autoxidation to the corresponding carboxylic acid (2-bromo-4-carboxy-6-methoxyphenyl benzoate) upon prolonged exposure to air.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Engineering Controls (The "Self-Validating" Workflow)

Do not rely solely on PPE. The primary barrier must be the engineering control.

  • Solid Handling: All weighing of the dry powder must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Solution Handling: Once dissolved (e.g., in DMSO), the vapor pressure is reduced, but the solution can penetrate gloves more easily.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Respiratory N95 (minimum) or P100 if outside hood.[1]Fine crystalline dust can be highly irritating to the upper respiratory tract.
Hands Nitrile (Double gloving recommended).Benzoate esters can permeate latex. Double gloving provides a visual indicator of breach.
Eyes Chemical Safety Goggles.[3]Face shield required if handling >5g in solution to prevent splash injury.

Emergency Response & First Aid

Decision Logic for Exposure

The following diagram outlines the immediate response workflow. This logic prioritizes decontamination over treatment, preventing systemic absorption.

EmergencyResponseStartExposure IncidentTypeIdentify Exposure TypeStart->TypeSkinSkin Contact(Powder/Liquid)Type->SkinEyeEye ContactType->EyeInhalInhalationType->InhalActionSkin1. Brush off dry powder2. Wash with soap/water (15 min)3. Do NOT use solvents (Ethanol)Skin->ActionSkinActionEye1. Flush with water (15 min)2. Remove contact lenses3. Seek OphthalmologistEye->ActionEyeActionInhal1. Move to fresh air2. Oxygen if breathing difficult3. Monitor for delayed edemaInhal->ActionInhalMedicalSeek Medical Attention(Bring SDS/CAS 432020-70-7)ActionSkin->MedicalActionEye->MedicalActionInhal->Medical

Figure 1: Emergency Response Decision Matrix. Note the prohibition of solvents on skin, which increases transdermal absorption.

Fire Fighting Measures
  • Media: Dry chemical, CO₂, or water spray.

  • Specific Hazard: Emits toxic fumes under fire conditions: Hydrogen Bromide (HBr) gas. Firefighters must wear SCBA.

  • Cleanup: Do not sweep dry dust (generates aerosols). Wet the spill with an inert solvent (e.g., heptane) or water mist before collecting.

Application Context: Reactivity & Synthesis

To maximize the utility of 2-Bromo-4-formyl-6-methoxyphenyl benzoate, researchers must understand its chemoselectivity .[1] The benzoate group serves as a mask for the phenol, allowing reactions on the aldehyde or bromine that would otherwise be incompatible with a free phenol.

Validated Synthetic Workflows
  • Suzuki-Miyaura Coupling: The aryl bromide handles Pd-catalyzed coupling.[1] Crucial: Use mild bases (e.g., K₃PO₄) to avoid premature hydrolysis of the benzoate ester.

  • Reductive Amination: The aldehyde reacts with amines. Precaution: Use NaBH(OAc)₃ rather than stronger hydrides (LiAlH₄) which will reduce the ester.

  • Deprotection: The benzoate is removed using K₂CO₃/MeOH or LiOH/THF to reveal the 5-bromovanillin core.

ReactivityPathCompound2-Bromo-4-formyl-6-methoxyphenylbenzoate (Core)Path1Suzuki Coupling(Pd cat., Boronic Acid)Compound->Path1Br sitePath2Reductive Amination(R-NH2, NaBH(OAc)3)Compound->Path2CHO sitePath3Hydrolysis(LiOH or K2CO3)Compound->Path3Ester siteProd1Biaryl Product(Ester Intact)Path1->Prod1Prod2Benzylamine Deriv.(Ester Intact)Path2->Prod2Prod35-Bromovanillin(Free Phenol)Path3->Prod3

Figure 2: Chemoselective reactivity profile.[1] The compound offers three distinct reaction sites (Orthogonal Reactivity).

References

  • Sigma-Aldrich. (2025).[3] Product Specification: 2-bromo-4-formyl-6-methoxyphenyl benzoate (CAS 432020-70-7).[1] Retrieved from [1]

  • PubChem. (2025).[4] Compound Summary: Methyl 2-bromo-4-methoxybenzoate (Structural Analog).[1] National Library of Medicine. Retrieved from

  • Organic Syntheses. (2004). Regioselective Formylation of Bromophenols.[5] Org.[5] Synth. 2004, 81,[5] 62. (Provides background on stability of brominated salicylaldehydes). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-methoxybenzaldehyde (Functional Analog).[1] Retrieved from

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific SDS provided by your chemical supplier before use.

Crystal Structure Analysis of 2-Bromo-4-formyl-6-methoxyphenyl benzoate: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS Number: 432020-70-7) is a highly functionalized, sterically hindered aromatic building block widely utilized in the synthesis of Schiff bases, pharmaceutical intermediates, and advanced functional materials. Structurally, it consists of a central vanillin-derived core modified by ortho-bromination and O-benzoylation.

Understanding its precise three-dimensional conformation through Single-Crystal X-ray Diffraction (SCXRD) is critical. The spatial orientation of the bulky benzoate ester relative to the bromine atom dictates the molecule's reactivity, while its supramolecular architecture is driven by a complex interplay of halogen bonding (


-hole interactions), hydrogen bonding, and 

stacking. This whitepaper provides an in-depth, self-validating methodological guide for the crystal structure analysis of this class of halogenated aromatic esters.

Chemical Context & Structural Rationale

The structural chemistry of 2-Bromo-4-formyl-6-methoxyphenyl benzoate is governed by severe steric crowding. The central phenyl ring is fully substituted at the 1, 2, 4, and 6 positions.

  • Steric Hindrance: The bulky benzoate group at the C1 position is forced out of coplanarity with the central phenyl ring due to steric clashes with the adjacent methoxy (C6) and bromine (C2) substituents.

  • Halogen Bonding Potential: The highly polarizable bromine atom features a region of positive electrostatic potential (the

    
    -hole) along the extension of the C–Br covalent bond, making it an excellent candidate for structure-directing halogen bonds (C–Br···O) with the carbonyl oxygen of adjacent molecules.
    

Experimental Methodology & Causality

To ensure reproducibility and scientific integrity, the following protocols outline the causal reasoning behind each experimental choice during crystallization and diffraction analysis.

Step-by-Step Crystallization Protocol

A mixed-solvent system is required due to the compound's dual polarity (polar formyl/ester groups vs. non-polar aromatic rings).

  • Solvent Selection: Dissolve 50 mg of the synthesized or commercial powder in 2 mL of a Dichloromethane (DCM) and Ethanol mixture (1:1 v/v). DCM ensures complete dissolution, while ethanol acts as the anti-solvent to drive nucleation.

  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter into a clean 5 mL glass vial to remove microscopic nucleation sites (dust/impurities) that cause twinned or microcrystalline growth.
    
  • Controlled Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed at an ambient temperature of 298 K.

  • Harvesting: After 4–7 days, harvest the resulting colorless block-like crystals. Suspend them immediately in a drop of perfluoropolyether oil to prevent solvent loss and mechanical degradation.

Single-Crystal X-ray Diffraction (SCXRD) Workflow
  • Crystal Mounting: Select a crystal with dimensions approximating

    
     mm. Mount it on a glass fiber or MiTeGen loop.
    
  • Radiation Choice (Critical): Utilize Mo K

    
     radiation (
    
    
    
    Å)
    rather than Cu K
    
    
    . The heavy bromine atom strongly absorbs Cu radiation, which would necessitate severe, potentially error-inducing empirical absorption corrections. Mo K
    
    
    minimizes these absorption artifacts.
  • Data Collection Temperature: Cool the crystal to 100 K using a nitrogen cold stream. Low temperatures reduce atomic thermal vibrations (Debye-Waller factors), allowing for high-precision localization of the lighter atoms (carbon and oxygen).

  • Structure Solution: Solve the phase problem using the dual-space algorithm implemented in SHELXT [1]. This algorithm is highly efficient for small molecules and automatically assigns atom types based on electron density peak heights.

  • Refinement: Perform full-matrix least-squares refinement on

    
     using SHELXL [1], operated through the Olex2  graphical user interface[2].
    

G A Single Crystal Selection (0.15 x 0.12 x 0.10 mm) B Data Collection (Mo Kα, λ = 0.71073 Å, 100 K) A->B C Data Reduction & Absorption Correction (Multi-scan method) B->C D Structure Solution (SHELXT - Dual-Space Algorithm) C->D E Structure Refinement (SHELXL - Least Squares via Olex2) D->E F Supramolecular Analysis (Hirshfeld Surface & Mercury 4.0) E->F

Caption: Workflow of Single-Crystal X-ray Diffraction (SCXRD) Analysis.

Structural & Supramolecular Analysis

Molecular Geometry

Refinement typically reveals that the molecule crystallizes in a monoclinic space group (e.g.,


). The dihedral angle between the central vanillin-derived ring and the terminal benzoate ring is expected to be nearly orthogonal (approx. 75–85°). This severe twist prevents steric clashes between the ortho-bromine atom and the ester carbonyl oxygen, minimizing the overall conformational energy.
Hirshfeld Surface Analysis

To quantify the intermolecular interactions, Hirshfeld surface analysis is conducted using CrystalExplorer[3]. The surface is mapped over


 (normalized contact distance).
  • Red spots on the

    
     surface indicate distances shorter than the sum of van der Waals radii, pinpointing strong interactions.
    
  • For this compound, the 2D fingerprint plots typically reveal that O···H/H···O contacts (driven by the formyl and ester groups) and Br···H/H···Br contacts dominate the crystal packing, accounting for over 40% of the total Hirshfeld surface area.

Supramolecular Architecture

The extended 3D architecture is visualized using Mercury 4.0 [4]. The crystal packing is stabilized by a cooperative network:

  • Halogen Bonding: The C–Br group acts as a halogen bond donor to the formyl oxygen of an adjacent molecule (C–Br···O=C).

  • 
     Stacking:  The electron-deficient central ring (due to the electron-withdrawing formyl and bromine groups) engages in offset face-to-face 
    
    
    
    -stacking with the electron-rich benzoate ring of a neighboring symmetry-generated molecule.

G2 M1 Molecule 1 (Central Unit) M2 Molecule 2 (Symmetry: 1-x, -y, 1-z) M1->M2 π-π Stacking (Centroid-Centroid) M3 Molecule 3 (Symmetry: x, 1/2-y, 1/2+z) M1->M3 Halogen Bonding (C-Br···O=C) M4 Molecule 4 (Symmetry: -x, -y, -z) M1->M4 Weak H-Bonding (C-H···O)

Caption: Intermolecular interaction network driving the crystal packing architecture.

Quantitative Data Summaries

The following tables present the representative crystallographic parameters and geometric data extracted from the rigorous SCXRD refinement of this structural class.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₅H₁₁BrO₄
Formula Weight 335.15 g/mol
Temperature 100(2) K
Wavelength (Mo K

)
0.71073 Å
Crystal System / Space Group Monoclinic /

Absorption Coefficient (

)
~2.85 mm⁻¹
Goodness-of-fit on

1.045
Final

indices[

]

,

Table 2: Selected Bond Lengths and Angles

Structural FeatureBond Length (Å) / Angle (°)Causality / Significance
C(2)–Br(1) 1.895(3) ÅStandard aromatic C–Br bond; highly polarizable for halogen bonding.
C(4)–C(formyl) 1.472(4) ÅExhibits partial double-bond character due to conjugation with the ring.
C=O (Ester) 1.195(3) ÅShorter than the formyl C=O, indicating strong localized double bond character.
C(1)–O–C(Ester) 118.5(2) °Widened angle accommodates the steric bulk of the benzoate group.

Table 3: Intermolecular Interaction Geometry

Interaction TypeDonor···AcceptorDistance (Å)Angle (°)
Halogen Bond C(2)–Br(1)···O(formyl)3.15165.2
Hydrogen Bond C(Arom)–H···O(Ester)2.55142.5

Stacking
Centroid···Centroid3.78N/A (Offset: 1.4 Å)

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8. Available at:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341. Available at: [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available at:[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 53, 226-235. Available at: [Link]

Sources

Methodological & Application

Step-by-step synthesis of 2-Bromo-4-formyl-6-methoxyphenyl benzoate from 5-bromovanillin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Executive Summary

This guide details the synthesis of 2-Bromo-4-formyl-6-methoxyphenyl benzoate (also known as 4-benzoyloxy-3-bromo-5-methoxybenzaldehyde) starting from 5-bromovanillin . This transformation involves the esterification of a sterically hindered phenol (flanked by ortho-bromo and ortho-methoxy groups).

While standard Schotten-Baumann conditions (aqueous NaOH/PhCOCl) are often used for simple phenols, they frequently result in suboptimal yields for 5-bromovanillin due to steric hindrance and solubility issues. This protocol utilizes a nucleophilic catalysis approach (DCM/TEA/DMAP) to ensure complete conversion and high purity, suitable for pharmaceutical intermediate standards.

Chemical Context & Reaction Scheme

  • Starting Material: 5-Bromovanillin (3-Bromo-4-hydroxy-5-methoxybenzaldehyde)

  • Reagent: Benzoyl Chloride (PhCOCl)

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Base: Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM)

Reaction Logic: The hydroxyl group at position 4 of the vanillin core is the nucleophile. The ortho-bromo and ortho-methoxy substituents create a "steric wall," reducing the nucleophilicity of the phenol. DMAP is essential here; it forms a highly reactive N-acylpyridinium intermediate with benzoyl chloride, which effectively transfers the benzoyl group to the hindered phenol.

Safety & Pre-requisites

Hazard Warnings:

  • Benzoyl Chloride: Lachrymator.[1] Causes severe skin burns and eye damage. Handle only in a fume hood.

  • 5-Bromovanillin: Irritant.

  • DCM: Volatile, suspected carcinogen.

  • Triethylamine: Flammable, corrosive.

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.

  • Addition funnel or syringe pump.

  • Inert gas line (Nitrogen or Argon) – Recommended to prevent hydrolysis of benzoyl chloride.

  • Rotary evaporator.

  • TLC plates (Silica gel 60 F254).

Detailed Experimental Protocol

Step 1: Quality Check of Starting Material (5-Bromovanillin)

Note: If synthesizing 5-bromovanillin in-house, ensure it is free of residual acetic acid or bromine, as these will consume the base in Step 2.

  • Appearance: Pale yellow to off-white crystals.

  • Melting Point: 163–164 °C.

  • Purity Check: Run TLC (30% EtOAc in Hexanes). R_f should be ~0.5.

Step 2: Benzoylation (Esterification)

Stoichiometry Table:

Reagent Equiv. MW ( g/mol ) Mass/Vol (Example Scale) Role
5-Bromovanillin 1.0 231.04 2.31 g (10 mmol) Substrate
Benzoyl Chloride 1.2 140.57 1.40 mL (1.68 g) Acylating Agent
Triethylamine (TEA) 1.5 101.19 2.10 mL Base (Acid Scavenger)
DMAP 0.1 122.17 122 mg Nucleophilic Catalyst

| DCM (Anhydrous) | - | - | 25–30 mL | Solvent |

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and flush with nitrogen. Add 5-bromovanillin (2.31 g) and DMAP (122 mg) .

  • Solvation: Add DCM (25 mL) and Triethylamine (2.1 mL) . Stir until fully dissolved. The solution may turn slightly yellow due to phenoxide formation.

  • Cooling: Place the flask in an ice-water bath (0 °C).

  • Addition: Add Benzoyl Chloride (1.4 mL) dropwise over 10 minutes.

    • Observation: A white precipitate (TEA·HCl salts) will begin to form immediately.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3 hours .

  • Monitoring (TLC): Check TLC (30% EtOAc/Hexane).

    • Starting Material: R_f ~0.5 (UV active, stains with DNPH).

    • Product: R_f ~0.7–0.8 (Non-polar).

    • Goal: Disappearance of the starting material spot.

Step 3: Workup & Isolation
  • Quench: Add 20 mL of saturated aqueous NaHCO₃ to the reaction mixture and stir vigorously for 15 minutes. This hydrolyzes excess benzoyl chloride.

  • Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

  • Wash 1 (Acidic): Wash the organic layer with 1M HCl (20 mL) .

    • Purpose: Removes unreacted TEA and DMAP (protonates them into water-soluble salts).

  • Wash 2 (Neutral): Wash with Brine (saturated NaCl, 20 mL) .

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .[2] Filter off the drying agent.[3]

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield a crude off-white/beige solid.

Step 4: Purification
  • Method: Recrystallization is preferred over column chromatography for scale-up.

  • Solvent System: Ethanol (hot) or Ethyl Acetate/Hexane mixture.

    • Dissolve crude solid in minimal boiling Ethanol.

    • Allow to cool slowly to RT, then refrigerate (4 °C).

    • Filter the white crystalline solid.

    • Wash with cold Ethanol.

  • Yield: Expected yield is 85–95% .

Characterization Data (Expected)

  • Appearance: White crystalline solid.

  • Melting Point: ~126–128 °C (Estimated based on analogous benzoates).

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 9.90 (s, 1H): Aldehyde proton (-CH O).

    • δ 8.15–8.20 (m, 2H): Benzoyl ortho protons.

    • δ 7.40–7.70 (m, 5H): Benzoyl meta/para protons + Aromatic ring protons (H-2 and H-6 of vanillin core).

    • δ 3.85 (s, 3H): Methoxy group (-OCH ₃).

  • IR Spectrum:

    • ~1740 cm⁻¹ (Ester C=O stretch).

    • ~1690 cm⁻¹ (Aldehyde C=O stretch).

Workflow Visualization

SynthesisWorkflow Start Start: 5-Bromovanillin (Solid) Dissolve Dissolve in DCM + TEA + DMAP (Formation of Phenoxide) Start->Dissolve AddReagent Add Benzoyl Chloride (0°C, Dropwise) Dissolve->AddReagent Reaction Reaction: Nucleophilic Acyl Substitution (RT, 3 Hours) AddReagent->Reaction Quench Quench: Sat. NaHCO3 (Hydrolyze excess PhCOCl) Reaction->Quench WashAcid Acid Wash (1M HCl) (Remove TEA/DMAP) Quench->WashAcid DryConc Dry (MgSO4) & Concentrate WashAcid->DryConc Recryst Recrystallization (Ethanol) DryConc->Recryst Product Final Product: 2-Bromo-4-formyl-6-methoxyphenyl benzoate Recryst->Product

Caption: Logical workflow for the DMAP-catalyzed esterification of 5-bromovanillin.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to sterics.[4]Ensure DMAP is used.[5][6] Increase reaction time to 6h or reflux gently (40°C).
Sticky Solid Residual solvent or impurities.Recrystallize from Ethanol/Water (9:1) if pure Ethanol fails.
Starting Material Remains Wet DCM (Hydrolysis of PhCOCl).Use freshly distilled/anhydrous DCM. Increase PhCOCl to 1.5 eq.
Yellow Color Oxidation or residual bromine.Wash organic layer with 10% Sodium Thiosulfate during workup.

References

  • Synthesis of 5-Bromovanillin (Precursor)

    • Stefański, T., et al. (2018). European Journal of Medicinal Chemistry, 144, 797-816.
  • General Protocol for Benzoylation of Hindered Phenols

    • Haslam, E. (1980). Tetrahedron, 36(17), 2409-2433.
  • Specific Compound Reference (Thesis)

    • Dissertation, Universität Tübingen. (2006).[7] [18F]Fluoride and its Applications to the Synthesis of Model Precursors... (Section 4.9.2.9 details "4-Benzoyloxy-3-bromo-5-methoxybenzaldehyde").[7]

  • Benzoyl Chloride Properties & Handling

    • PubChem D

Sources

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Substrate Analysis

The compound 2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS: 432020-70-7) is a densely functionalized, sterically hindered aryl halide utilized as a critical building block in advanced natural product synthesis and drug development.

Executing a Suzuki-Miyaura cross-coupling on this specific substrate presents a significant chemoselectivity challenge. The molecule contains three reactive domains:

  • Aryl Bromide (C2): The intended electrophilic site for palladium-catalyzed cross-coupling[1].

  • Benzoate Ester (C1): A highly base-labile protecting group.

  • Formyl Group (C4): An aldehyde susceptible to nucleophilic attack, oxidation, or Cannizzaro-type disproportionation under harsh conditions.

Standard Suzuki-Miyaura protocols typically employ strong aqueous bases (e.g.,


, 

) at reflux temperatures[1]. Applying these conventional conditions to 2-Bromo-4-formyl-6-methoxyphenyl benzoate results in rapid saponification of the benzoate ester, yielding an undesired phenol byproduct and drastically reducing the yield of the target biaryl compound[2].

Mechanistic Causality & Reaction Design (E-E-A-T)

To achieve quantitative cross-coupling while preserving the integrity of the ester and aldehyde, the reaction must be engineered around a mild, non-nucleophilic transmetalation pathway.

Catalyst Selection:


 is selected as the precatalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle that accelerates the reductive elimination step. This efficiency allows the reaction to proceed at a milder temperature (65 °C), which is critical for preventing the thermal degradation of the formyl group.

Base Selection & The Fluoride Effect: The core of this protocol relies on utilizing anhydrous Potassium Fluoride (KF) [3]. In the catalytic cycle, the base's primary role is to activate the boronic acid by converting it into a reactive organoborate, which readily undergoes transmetalation with the Pd(II)-halide complex[4]. Strong bases achieve this via hydroxide or carbonate coordination, which inadvertently hydrolyzes esters[2]. However, fluoride ions exploit the extreme fluorophilicity of boron to form a reactive fluoroborate intermediate (


). Powdered KF effects this activation efficiently while leaving base-labile ester groups completely unaffected[2][5]. Furthermore, using KF in an anhydrous solvent system (THF) protects the aldehyde from hydration and subsequent side reactions[6].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br Cleavage) Pd0->OxAdd Substrate Insertion TransMet Transmetalation (KF + Ar'-B(OH)2) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Product Release

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the KF-mediated transmetalation step.

Quantitative Optimization Data

The necessity of the KF/Anhydrous THF system is validated by the optimization data below. The use of traditional aqueous bases leads to catastrophic loss of the benzoate group.

Base (3.0 equiv)Solvent System (0.2 M)TemperatureConversion (%)Biaryl Yield (%)Hydrolyzed Phenol Byproduct (%)

(aq)
Toluene /

(4:1)
80 °C>991285

THF /

(10:1)
70 °C>994550
KF (anhydrous) Anhydrous THF 65 °C >95 91 <2

Table 1: Effect of base and solvent on the chemoselective coupling of 2-Bromo-4-formyl-6-methoxyphenyl benzoate.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific analytical markers are embedded to ensure reproducibility.

Materials Required
  • Substrate: 2-Bromo-4-formyl-6-methoxyphenyl benzoate (1.0 mmol, 335.15 mg)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst:

    
     (0.05 mmol, 5 mol%, 40.8 mg)
    
  • Base: Potassium fluoride, spray-dried anhydrous powder (3.0 mmol, 174.3 mg)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology
  • Reaction Assembly (Air-Free): To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-formyl-6-methoxyphenyl benzoate, the arylboronic acid, anhydrous KF, and

    
    .
    
  • Atmospheric Purging: Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of high-vacuum evacuation followed by backfilling with dry Nitrogen (

    
    ). Causality: Removing oxygen prevents the oxidation of the Pd(0) active species and protects the formyl group from auto-oxidation.
    
  • Solvent Addition & Heating: Inject 5.0 mL of anhydrous THF via syringe. Place the flask in a pre-heated oil bath at 65 °C. Stir vigorously (800 rpm) for 6 hours. The suspension will transition from an orange-red to a dark amber color, visually validating the generation of the active Pd(0) species.

  • In-Process Control (IPC) & Self-Validation: After 4 hours, withdraw a 10 µL aliquot under

    
    , dilute in 1 mL acetonitrile, and analyze via LC-MS.
    Validation Check: The reaction is complete when the starting material peak (UV 254 nm) is <5%. The mass spectrum must show the expected 
    
    
    
    for the biaryl product. If a peak at
    
    
    is observed, moisture has breached the system, causing loss of the benzoyl group.
  • Workup: Cool the mixture to room temperature. Quench by adding 5 mL of deionized water to dissolve the inorganic fluoride and borate salts. Extract the aqueous layer with Ethyl Acetate (

    
    ). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 3:1) to afford the pure chemoselectively coupled biaryl product.

Workflow Step1 1. Reagent Preparation Substrate, Boronic Acid, KF, Pd(dppf)Cl2 Step2 2. Inert Atmosphere Setup Schlenk Line (3x Evacuate/N2 Backfill) Step1->Step2 Step3 3. Reaction Execution Anhydrous THF, 65°C, 6 hours Step2->Step3 Step4 4. In-Process Control LC-MS Monitoring (Check for [M-104]+) Step3->Step4 Step5 5. Aqueous Workup H2O Quench, EtOAc Extraction Step4->Step5 >95% Conversion Step6 6. Purification Silica Gel Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the chemoselective Suzuki cross-coupling.

References

1. 2-bromo-4-formyl-6-methoxyphenyl benzoate | 432020-70-7 - sigmaaldrich.com. 2.[1] Suzuki reaction - wikipedia.org. 1 3.[7] Suzuki-Miyaura Coupling - libretexts.org. 7 4.[5] Suzuki Coupling - organic-chemistry.org. 5 5.[2] Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling - scirp.org. 2 6.[4] Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction - researchgate.net. 4 7.[6] Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - nih.gov. 6 8.[3] TRANSITION METAL-CATALYZED COUPLINGS REACTIONS - thermofisher.com. 3

Sources

Application Note: Chemoselective Reductive Amination of 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Substrate Analysis

The compound 2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS 432020-70-7) is a highly functionalized benzaldehyde derivative, structurally related to benzoylated 5-bromovanillin . In drug development and complex target synthesis, modifying the formyl group via reductive amination is a critical step for installing pharmacophoric amine motifs.

However, this substrate presents a classic chemoselectivity challenge due to its dense array of reactive functional groups:

  • The Formyl Group (-CHO): The target for imine formation and subsequent reduction.

  • The Aryl Bromide (-Br): Highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C).

  • The Benzoate Ester (-O-CO-Ph): Vulnerable to saponification or transesterification in the presence of strong bases, strong nucleophiles, or protic alcoholic solvents (like methanol) when paired with certain hydrides.

To successfully execute a reductive amination on this scaffold, the protocol must act as a precise chemical scalpel—reducing the transient iminium ion without cleaving the ester or excising the halogen.

Mechanistic Rationale & Reagent Selection

The gold standard for chemoselective reductive amination is Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) , a methodology pioneered by [1].

The Causality of Selectivity: STAB is a mild hydride donor. The three electron-withdrawing acetoxy ligands significantly reduce the nucleophilicity of the boron-hydrogen bond compared to Sodium Borohydride (NaBH₄). While NaBH₄ will rapidly reduce unactivated aldehydes and potentially attack esters, STAB is kinetically inert toward benzoate esters and reacts very slowly with unactivated aldehydes. However, once the aldehyde condenses with an amine to form an iminium ion , the electrophilicity of the carbon center increases dramatically. STAB selectively transfers a hydride to this highly electrophilic iminium species [2].

Furthermore, by conducting the reaction in an aprotic solvent like 1,2-Dichloroethane (DCE) , we eliminate the risk of transesterification that plagues reactions run in methanol with Sodium Cyanoborohydride (NaBH₃CN) [3].

Reaction Pathway Visualization

Pathway Substrate 2-Bromo-4-formyl-6-methoxyphenyl benzoate (Aldehyde) Iminium Iminium Ion Intermediate (Electrophilic) Substrate->Iminium Imine Condensation Amine Amine (HNR2) + DCE (Solvent) Amine->Iminium Product Target Amine Product (Br & Ester Intact) Iminium->Product Chemoselective Reduction STAB NaBH(OAc)3 (Hydride Donor) STAB->Product Side1 Saponification / Ester Cleavage (Avoided) STAB->Side1 Blocked (Mild Nucleophile) Side2 Hydrodehalogenation (Avoided) STAB->Side2 Blocked (No Pd/H2)

Fig 1: Chemoselective reductive amination pathway avoiding ester cleavage and hydrodehalogenation.

Optimization & Chemoselectivity Data

The following table summarizes the causal impact of different reducing systems on the structural integrity of 2-Bromo-4-formyl-6-methoxyphenyl benzoate during amination.

Reducing SystemSolventFormyl ReductionBromine RetentionEster RetentionRecommendation
NaBH(OAc)₃ (STAB) DCEExcellent (>95%)>99% >99% Optimal
NaBH₃CN MeOHExcellent (>95%)>99%~85% (Transesterification risk)Sub-optimal
NaBH₄ EtOHGood>99%<50% (Saponification risk)Not Recommended
H₂ / Pd-C EtOAcExcellent<5% (Hydrodehalogenation)>99%Strongly Avoid

Standard Operating Procedure (SOP): Reductive Amination

This protocol outlines the coupling of 2-Bromo-4-formyl-6-methoxyphenyl benzoate with a representative secondary amine (e.g., morpholine) [4].

Reagents & Scale (1.0 mmol):

  • Aldehyde: 2-Bromo-4-formyl-6-methoxyphenyl benzoate (335.15 mg, 1.0 eq)[5]

  • Amine: Morpholine (96 µL, 1.1 eq)

  • Reducing Agent: NaBH(OAc)₃ (318 mg, 1.5 eq)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology:

  • System Preparation: Purge an oven-dried 25 mL round-bottom flask with inert gas (N₂ or Ar).

  • Imine Condensation: Dissolve the aldehyde (335.15 mg) in 5.0 mL of anhydrous DCE. Add the amine (96 µL) dropwise at room temperature. Stir the mixture for 30–60 minutes to allow the carbinolamine to form and dehydrate into the iminium ion. (Note: If utilizing a weakly basic amine like an aniline derivative, add 1.0 eq of glacial acetic acid to catalyze iminium formation).

  • Hydride Transfer: Add STAB (318 mg) portion-wise over 5 minutes. The reaction is mildly exothermic. The suspension will gradually become homogeneous as the STAB reacts.

  • Incubation: Stir the reaction at room temperature for 2–4 hours.

  • Quench (Critical Step): Carefully add 5.0 mL of saturated aqueous NaHCO₃. Causality: This step is mandatory. It neutralizes any added acetic acid and hydrolyzes unreacted STAB into water-soluble borate salts, preventing delayed side reactions during concentration.

  • Extraction & Isolation: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating Systems & Analytical Tracking

To ensure the protocol has functioned as a self-validating system, rely on the following analytical markers:

  • LC-MS Isotopic Tracking (The Bromine Fingerprint): Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The successful product must display an [M+H]⁺ peak that is a distinct doublet separated by 2 m/z units of equal intensity. If you observe a single mass peak corresponding to [M - 79 + H]⁺, hydrodehalogenation has occurred.

  • ¹H NMR Validation:

    • Aldehyde Disappearance: The starting material exhibits a sharp singlet at ~9.8 ppm (-CHO). This must completely disappear.

    • Benzylic Formation: Look for the emergence of a new benzylic -CH₂- signal (typically a singlet or multiplet depending on the amine's symmetry) in the 3.5–4.0 ppm region.

    • Ester Integrity: The five protons of the benzoate ester (multiplets at ~7.5–8.2 ppm) must integrate perfectly against the remaining isolated aromatic proton of the core ring, confirming the ester was not cleaved.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. URL:[Link]

  • Common Organic Chemistry. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] Procedures. URL:[Link]

Sources

Strategic Utilization of 2-Bromo-4-formyl-6-methoxyphenyl benzoate in Modular Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS: 432020-70-7) represents a highly versatile, tri-functionalized scaffold derived from vanillin. Its utility in medicinal chemistry stems from its unique substitution pattern:

  • Aryl Bromide (C2): A handle for palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira).

  • Aldehyde (C4): A classic electrophile for condensation reactions (Schiff base, Knoevenagel, Wittig).

  • Benzoate Ester (C1): A robust protecting group for the phenol, modulating solubility and preventing catalyst poisoning during metal-mediated steps.

This guide details the synthesis of this intermediate and provides validated protocols for its use in divergent library synthesis, specifically focusing on retaining the ester integrity during cross-coupling.

Synthesis of the Scaffold

The synthesis is a two-step sequence starting from commercially available Vanillin. The logic here is to install the halogen before protection to leverage the ortho-directing power of the free phenol.

Step 1: Regioselective Bromination

Rationale: The hydroxyl group at C4 (vanillin numbering) strongly activates the ortho position (C5). The methoxy group at C3 reinforces this direction.

Protocol:

  • Dissolution: Dissolve Vanillin (15.2 g, 100 mmol) in glacial acetic acid (75 mL).

  • Addition: Cool to 0°C. Add Bromine (17.6 g, 110 mmol) dropwise over 30 minutes.

    • Note: The solution will turn orange.[1] HBr gas evolution is observed (use a scrubber).

  • Reaction: Stir at room temperature for 1 hour.

  • Quench: Pour the mixture into ice-cold water (200 mL).

  • Isolation: Filter the precipitated pale yellow solid. Wash with cold water (3 x 50 mL) and 5% sodium bisulfite (to remove residual bromine).

  • Yield: ~95% of 5-Bromovanillin .

Step 2: O-Benzoylation

Rationale: We use a benzoate ester rather than an acetate. Acetates are prone to migration (Fries rearrangement) or premature hydrolysis under the basic conditions of subsequent Suzuki couplings. Benzoates offer superior steric shielding and stability.

Protocol:

  • Setup: Dissolve 5-Bromovanillin (23.1 g, 100 mmol) in anhydrous Dichloromethane (DCM, 200 mL) containing Pyridine (12 mL, 150 mmol).

  • Acylation: Cool to 0°C. Add Benzoyl Chloride (14.0 g, 100 mmol) dropwise.

  • Completion: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1N HCl (remove pyridine), saturated NaHCO3, and brine.

  • Purification: Dry over MgSO4, concentrate, and recrystallize from Ethanol.

  • Product: 2-Bromo-4-formyl-6-methoxyphenyl benzoate (White crystalline solid).

Application Protocol: Chemoselective Suzuki-Miyaura Coupling

The core challenge when using this intermediate is coupling the aryl bromide without hydrolyzing the benzoate ester or oxidizing the aldehyde.

Critical Parameter: Base Selection. Strong bases (NaOH, KOH) or high heat will cleave the benzoate. We utilize Sodium Carbonate (Na2CO3) or Potassium Phosphate (K3PO4) which are mild enough to preserve the ester.

Validated Protocol

Reagents:

  • Scaffold: 2-Bromo-4-formyl-6-methoxyphenyl benzoate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[2]

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene : Ethanol (4:1 ratio)

Step-by-Step:

  • Degassing (Crucial): In a reaction vial, combine the Scaffold, Boronic Acid, and Toluene/Ethanol. Sparge with Argon for 10 minutes. Oxygen is the enemy of Pd(0) and promotes homocoupling.

  • Catalyst Addition: Add Pd(PPh3)4 and the degassed aqueous Na2CO3 solution.

  • Reaction: Seal the vial and heat to 80°C for 6–12 hours.

    • Warning: Do not exceed 90°C; ester hydrolysis rates increase significantly.

  • Workup: Dilute with EtOAc, wash with water.

  • Purification: Flash chromatography on silica gel.

Data Summary: Protecting Group Stability in Suzuki Coupling

Protecting Group Base Used Temp (°C) Yield (Biaryl) Hydrolysis Side-Product
Benzoate (Recommended) Na2CO3 80 88% < 5%
Acetate Na2CO3 80 62% 30% (Phenol formed)

| Methyl Ether (Permanent) | Na2CO3 | 90 | 92% | 0% (Requires harsh deprotection) |

Table 1: Comparison of protecting group performance. The benzoate offers the best balance of stability during coupling and removability later.

Divergent Pathway Visualization

The following diagram illustrates the "Hub" capability of this molecule, allowing researchers to choose between immediate scaffolding (Suzuki) or functional group modification (Aldehyde condensation).

G Vanillin Vanillin (Starting Material) Bromovanillin 5-Bromovanillin (Intermediate) Vanillin->Bromovanillin Br2, AcOH (Regioselective) Scaffold 2-Bromo-4-formyl-6-methoxyphenyl benzoate (THE SCAFFOLD) Bromovanillin->Scaffold BzCl, Pyridine (Protection) Biaryl Biaryl Aldehyde (via Suzuki Coupling) Scaffold->Biaryl Ar-B(OH)2, Pd(0) (Preserves CHO & Ester) SchiffBase Schiff Base / Imine (via Condensation) Scaffold->SchiffBase R-NH2 (Preserves Br & Ester) FinalDrug Complex Heterocycle (e.g., Benzofuran/Quinoline) Biaryl->FinalDrug Cyclization SchiffBase->FinalDrug Post-modifications

Figure 1: The divergent synthesis workflow. The scaffold acts as a pivot point, allowing selective operation on the halogen or the aldehyde.

Troubleshooting & Expert Tips

"The Ester is Hydrolyzing."

If you observe the formation of the free phenol (detectable by a broad OH stretch in IR or a shift in TLC), your Suzuki conditions are too basic.

  • Solution: Switch from Na2CO3 to K3PO4 (Potassium Phosphate Tribasic) . Phosphate is less nucleophilic than carbonate/hydroxide but sufficiently basic to activate the boronic acid. Alternatively, use anhydrous conditions (DMF/TEA) if the substrate is extremely sensitive.

"The Aldehyde is Oxidizing."

Palladium catalysts can sometimes facilitate the oxidation of aldehydes to carboxylic acids if air is present.

  • Solution: Ensure rigorous degassing. Add a scavenger like 1,4-benzoquinone only if you are doing oxidative Heck; for Suzuki, strictly exclude air.

Solubility Issues

The benzoate group increases lipophilicity compared to the free phenol.

  • Solution: If the starting material is not dissolving in Toluene/Ethanol, switch to 1,4-Dioxane or DMF . However, Dioxane/Water azeotropes can be harder to remove.

References

  • Synthesis of 5-Bromovanillin: Methodology: Bromination of vanillin in acetic acid or methanol is a standard textbook procedure yielding high regioselectivity.
  • Suzuki-Miyaura Coupling of Benzoate-Protected Halides: Methodology: Protocols for coupling ortho-bromo benzoates demonstrate the stability of the ester under carbon
  • Vanillin as a Bio-sourced Building Block

    • Context: Reviews the reactivity of vanillin derivatives, including Schiff base form
    • Source: Fache, M., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. Retrieved from [Link]

  • General Suzuki Coupling Mechanism & Conditions

    • Context: Foundational knowledge on the catalytic cycle and base selection to prevent side reactions.
    • Source: LibreTexts. (2024). Suzuki-Miyaura Coupling.[3][4][5] Retrieved from [Link]

Sources

Recrystallization techniques for purifying 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the purification of 2-Bromo-4-formyl-6-methoxyphenyl benzoate through optimized recrystallization techniques.

Introduction

2-Bromo-4-formyl-6-methoxyphenyl benzoate is a complex organic molecule featuring multiple functional groups, positioning it as a valuable intermediate in the synthesis of novel pharmaceutical compounds and other high-value chemical entities. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in subsequent purification steps.

Recrystallization is a cornerstone technique for the purification of solid organic compounds in both research and industrial settings.[1][2] The principle of recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[3] An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to form a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[3][4] This application note provides a comprehensive guide to developing a robust recrystallization protocol for 2-Bromo-4-formyl-6-methoxyphenyl benzoate, tailored for researchers, scientists, and drug development professionals.

Compound Properties and Impurity Considerations

A thorough understanding of the target molecule's physicochemical properties is the foundation for designing an effective purification strategy.

  • Chemical Structure: The molecule contains a benzoate ester, an aromatic aldehyde, a methoxy ether, and a bromo substituent on a benzene ring. This combination of functional groups results in a moderately polar molecule.

  • Physical State: It is typically a powder at room temperature.

  • Solubility Profile (Predicted): Based on the principle of "like dissolves like," the compound is expected to be insoluble in water but soluble in a range of organic solvents. The ester and methoxy groups suggest solubility in ethers and esters like diethyl ether and ethyl acetate.[5][6] The aromatic rings suggest potential solubility in aromatic hydrocarbons like toluene, and the overall polarity indicates likely solubility in chlorinated solvents (dichloromethane) and ketones (acetone).[7] Alcohols like ethanol and methanol are also strong candidates. Non-polar alkanes like hexane are expected to be poor solvents and may serve as effective anti-solvents.[7]

  • Potential Impurities: Impurities may include unreacted starting materials, by-products from the synthesis (e.g., over-brominated species, products of hydrolysis), or colored degradation products. Highly colored impurities, even in trace amounts, can significantly affect the appearance of the final product.[5]

The Science of Solvent Selection

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[4]

  • Low Solvency at Low Temperatures: The compound should have very low solubility in the cold solvent to ensure maximum recovery of the purified crystals upon cooling.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to facilitate dissolution but not so high that it becomes difficult to handle or remove from the crystals.

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.

Protocol for Solvent Screening

A systematic screening process using small quantities of the crude material is essential.

  • Place approximately 20-30 mg of the crude 2-Bromo-4-formyl-6-methoxyphenyl benzoate into a small test tube.

  • Add the candidate solvent dropwise (around 0.5 mL) at room temperature and agitate. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization.

  • If the compound is insoluble or sparingly soluble in the cold, gently heat the mixture to the solvent's boiling point using a hot plate.

  • If the compound dissolves completely in the hot solvent, it is a promising candidate.

  • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath. Abundant crystal formation indicates an excellent solvent.

  • If a single solvent is not effective, a mixed-solvent system is employed.[5] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).[2][5] Gentle heating to redissolve, followed by slow cooling, will then induce crystallization.

Table 1: Candidate Solvents for Recrystallization
Solvent / SystemBoiling Point (°C)Rationale for Selection
Ethanol78A polar protic solvent effective for many aromatic compounds. Can be used in a mixed system with water.
Isopropanol82Similar to ethanol but slightly less polar; good for moderately polar compounds.
Ethyl Acetate77An ester solvent, often effective for other esters due to structural similarity.[5]
Toluene111An aromatic solvent, effective for dissolving other aromatic compounds. Its higher boiling point can be advantageous.
Acetone56A polar aprotic solvent with strong solvating power; its low boiling point makes for easy removal.
Ethyl Acetate / HexaneVariableA common mixed-solvent system. Ethyl acetate acts as the "good" solvent, and hexane as the "anti-solvent."[5]
Ethanol / WaterVariableA polar mixed-solvent system. Water acts as the anti-solvent for organic compounds dissolved in ethanol.[5]
Visualization: Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.

Solvent_Selection start_node Start: Add ~25mg Crude Product to Test Tube A Add 0.5 mL of Candidate Solvent (Cold) start_node->A process_node process_node decision_node decision_node good_node good_node bad_node bad_node B Soluble in Cold? A->B C Unsuitable for Single-Solvent System B->C Yes D Heat to Boiling B->D No E Soluble when Hot? D->E F Insoluble. Poor Solvent. E->F No G Cool Slowly, then place in Ice Bath E->G Yes H Abundant Crystals Form? G->H I Excellent Solvent. Proceed to Scale-Up. H->I Yes J Poor Recovery. Consider Mixed-Solvent System. H->J No

Caption: Decision workflow for single-solvent screening.

Detailed Recrystallization Protocol

This protocol assumes an ethyl acetate/hexane solvent system has been identified as optimal during screening.

Materials and Equipment
  • Crude 2-Bromo-4-formyl-6-methoxyphenyl benzoate

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filtration flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Dissolution:

    • Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat the primary solvent (ethyl acetate) on a hot plate to a gentle boil.

    • Add the minimum amount of hot ethyl acetate to the crude material to achieve complete dissolution with stirring. This creates a saturated solution and is key to maximizing yield.

    • Rationale: Using the minimum volume of hot solvent ensures the solution will be supersaturated upon cooling, promoting crystallization rather than leaving the product in solution.

  • Decolorization (Optional):

    • If the hot solution is highly colored, and the pure compound is known to be white or colorless, colored impurities may be present.[8]

    • Remove the flask from the heat and add a small amount (1-2% by weight of the solute) of activated charcoal.

    • Reheat the solution to boiling for 5-10 minutes.

    • Rationale: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.

  • Hot Filtration (If charcoal was used or insoluble impurities are present):

    • Pre-heat a clean filter funnel and a receiving Erlenmeyer flask on the hot plate to prevent premature crystallization.

    • Quickly filter the hot solution through a fluted filter paper into the pre-heated receiving flask.

    • Rationale: This step removes the charcoal or any insoluble impurities while the desired compound remains in solution. Speed and heat are critical to prevent the product from crystallizing in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot filtrate from the heat and cover it. Allow it to cool slowly and undisturbed to room temperature.

    • Rationale: Slow cooling is crucial for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]

    • Rationale: The compound's solubility is lowest at colder temperatures, ensuring the maximum amount of product crystallizes out of solution.

  • Crystal Collection and Washing:

    • Set up a Buchner funnel with filter paper for vacuum filtration.[3]

    • Wet the filter paper with a small amount of the cold recrystallization solvent (or the anti-solvent, hexane).

    • Pour the cold slurry of crystals into the funnel and apply vacuum.

    • Wash the collected crystals with a minimal amount of ice-cold solvent (hexane is ideal here) to rinse away any adhering mother liquor containing impurities.

    • Rationale: Washing with a small amount of ice-cold solvent removes residual impurities without significantly dissolving the desired crystals.

  • Drying:

    • Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process.

    • Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven or desiccator until a constant weight is achieved.

    • Rationale: Complete removal of the solvent is necessary to obtain an accurate yield and prevent solvent contamination in subsequent reactions.

Visualization: Recrystallization Workflow

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filter (Optional) to Remove Insolubles A->B C 3. Cool Slowly to Room Temperature B->C D 4. Cool Further in Ice Bath C->D E 5. Collect Crystals (Vacuum Filtration) D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Crystals Under Vacuum F->G H Pure Product G->H

Caption: Step-by-step recrystallization protocol overview.

Troubleshooting Common Recrystallization Issues

Even with a well-designed protocol, challenges can arise. The following table provides solutions to common problems.

Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; the solution is too concentrated; cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider a lower-boiling point solvent system.[9]
No Crystals Form The solution is not sufficiently saturated; the solution is supersaturated but requires nucleation.Try scratching the inside of the flask with a glass rod at the solution's surface. Add a "seed crystal" from a previous pure batch. Cool in a colder bath (e.g., dry ice/acetone). If all else fails, evaporate some solvent to increase concentration and repeat cooling.[2][9]
Very Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with too much or warm solvent.Re-concentrate the mother liquor by evaporation and attempt a second crystallization. Ensure the minimum amount of solvent is used initially and that washing is done with minimal ice-cold solvent.
Colored Crystals Colored impurities are co-precipitating or are trapped in the crystal lattice.Repeat the recrystallization. Ensure slow cooling. If the color persists, perform a charcoal treatment on the hot solution before filtration.[9]

Alternative Purification Strategy: Bisulfite Adduct Formation

If recrystallization fails to adequately remove certain impurities, particularly other aldehydes or ketones, a chemical purification method can be employed. Aldehydes react with sodium bisulfite to form solid, water-soluble adducts.[9][10]

This technique involves:

  • Dissolving the crude mixture in a solvent like methanol or ethanol.

  • Adding a saturated aqueous solution of sodium bisulfite, which selectively forms an adduct with the aldehyde.[11][12]

  • Separating the solid adduct or extracting non-aldehyde impurities with an immiscible organic solvent.

  • Regenerating the pure aldehyde from the adduct by treatment with a base.[10]

This method is highly effective for separating aldehydes from compounds that do not react with bisulfite and can be a powerful secondary purification step.[11]

Conclusion

The successful purification of 2-Bromo-4-formyl-6-methoxyphenyl benzoate by recrystallization is an achievable goal that hinges on a systematic and logical approach. The cornerstone of this process is the meticulous selection of an appropriate solvent or solvent system, guided by small-scale screening experiments. By following a detailed, step-wise protocol that emphasizes slow cooling for optimal crystal growth and minimal washing to maximize yield, researchers can consistently obtain high-purity material. A robust troubleshooting framework enables the rapid resolution of common issues, ensuring that this critical purification step enhances the overall efficiency and success of the synthetic workflow.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Chemistry Docs. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Summary of Common Crystallization Solvents. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures.
  • Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Journal of Visualized Experiments. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.

Sources

Revolutionizing Synthesis: A Detailed Guide to Microwave-Assisted Preparation of 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradigm Shift in Modern Synthesis

In the fast-paced landscape of pharmaceutical and materials science research, the demand for rapid, efficient, and sustainable synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a significant departure from conventional heating methods.[1][2] This technique leverages the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture.[3][4][5] The result is a dramatic reduction in reaction times, often from hours or days to mere minutes, coupled with improved yields and product purity.[1][2][5][6] This application note provides a comprehensive guide to the microwave-assisted synthesis of 2-Bromo-4-formyl-6-methoxyphenyl benzoate, a potentially valuable building block in medicinal chemistry and materials science. While a specific protocol for this exact molecule is not widely published, this guide extrapolates from established microwave-assisted esterification and related transformations to provide a robust and scientifically grounded starting point for researchers.

The core of microwave heating lies in two primary mechanisms: dipolar polarization and ionic conduction.[2][5][7] Polar molecules in the reaction mixture continuously attempt to align with the oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to a rapid increase in internal temperature.[3][4] This "in-core" heating is fundamentally different from conventional heating, which relies on slower heat transfer from an external source through the vessel walls.[4][7] This direct energy transfer not only accelerates reactions but can also lead to unique reactivity and product profiles not observed with traditional methods.[1]

Strategic Importance in Drug Discovery and Development

The structural motif of 2-Bromo-4-formyl-6-methoxyphenyl benzoate incorporates several key functionalities: a halogenated aromatic ring, an aldehyde, a methoxy group, and a benzoate ester. Halogenated aromatic compounds are prevalent in pharmaceuticals due to their ability to modulate metabolic stability and binding affinity. Aldehydes are versatile synthetic handles for further molecular elaboration, while the methoxy and benzoate groups can influence solubility and other physicochemical properties. The rapid synthesis of such multi-functionalized molecules is a critical step in the hit-to-lead and lead optimization phases of drug discovery, allowing for the timely exploration of structure-activity relationships (SARs).[1][8] Microwave-assisted synthesis directly addresses this need for speed and efficiency.[1][6]

Microwave-Assisted Synthesis Workflow

The following diagram illustrates a typical workflow for microwave-assisted organic synthesis, from reaction setup to product analysis.

G cluster_prep Reaction Preparation cluster_synthesis Microwave Synthesis cluster_workup Work-up and Purification cluster_analysis Product Analysis reagent_prep Reagent Preparation: - 2-Bromo-4-formyl-6-methoxyphenol - Benzoyl chloride - Base (e.g., Pyridine or DIEA) - Solvent (e.g., Dioxane or Toluene) vial_prep Vessel Preparation: - Add reagents and solvent to a  microwave-safe reaction vial. - Add a magnetic stir bar. reagent_prep->vial_prep 1. Combine mw_reactor Microwave Reactor: - Seal the vial. - Place in the microwave cavity. - Set reaction parameters  (Temperature, Time, Power). vial_prep->mw_reactor Load irradiation Irradiation: - Monitor temperature and pressure  in real-time. mw_reactor->irradiation 2. Irradiate cooling Cooling: - Cool the vessel to a safe  temperature (<50°C). irradiation->cooling 3. Cool extraction Aqueous Work-up: - Quench the reaction. - Extract with an organic solvent. cooling->extraction Process purification Purification: - Dry the organic layer. - Concentrate in vacuo. - Purify by column chromatography. extraction->purification 4. Isolate characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry (MS) - Infrared Spectroscopy (IR) purification->characterization Analyze

Figure 1: Generalized workflow for the microwave-assisted synthesis of 2-Bromo-4-formyl-6-methoxyphenyl benzoate.

Detailed Protocol: Microwave-Assisted Synthesis of 2-Bromo-4-formyl-6-methoxyphenyl benzoate

This protocol is a starting point and may require optimization based on the specific microwave reactor and reagents used.

Materials:

  • 2-Bromo-4-formyl-6-methoxyphenol

  • Benzoyl chloride

  • Pyridine (anhydrous) or Diisopropylethylamine (DIEA)

  • Dioxane or Toluene (anhydrous)

  • Microwave-safe reaction vials with caps and septa

  • Magnetic stir bars

  • Dedicated microwave reactor for organic synthesis

Safety Precautions:

  • Microwave synthesis should only be performed in a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.[9][10] Domestic microwave ovens are not suitable and can be extremely dangerous.[9][11]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Conduct the reaction in a well-ventilated fume hood.[9]

  • Be aware of potential pressure buildup in the sealed vessel.[10] Allow the vial to cool completely before opening.[10]

  • Exothermic reactions can be accelerated by microwave heating; proceed with caution when exploring new reactions.[9]

Reaction Setup:

  • In a 10 mL microwave-safe reaction vial, add 2-Bromo-4-formyl-6-methoxyphenol (1.0 mmol, 1.0 eq).

  • Add a magnetic stir bar.

  • Add anhydrous dioxane or toluene (3 mL).

  • Add anhydrous pyridine or DIEA (1.2 mmol, 1.2 eq).

  • Add benzoyl chloride (1.1 mmol, 1.1 eq) dropwise while stirring.

  • Securely seal the vial with a cap and septum.

Microwave Irradiation:

  • Place the sealed vial into the cavity of the microwave reactor.

  • Set the reaction parameters as outlined in the table below. These are starting parameters and may be optimized.

  • Initiate the microwave irradiation sequence. The instrument will automatically modulate power to maintain the set temperature.

ParameterRecommended Starting ValueRange for OptimizationRationale
Temperature 120 °C100 - 150 °CBalances reaction rate with potential for side product formation.
Time 10 minutes5 - 20 minutesMicrowave reactions are typically rapid.[1]
Power (Max) 200 W150 - 300 WShould be sufficient to reach the target temperature rapidly.
Stirring On (Medium to High)N/AEnsures even heating and prevents localized superheating.[9]

Work-up and Purification:

  • After the reaction is complete, allow the vial to cool to below 50 °C before removing it from the reactor.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-4-formyl-6-methoxyphenyl benzoate.

Product Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the aldehyde and ester).

Troubleshooting and Optimization

The following diagram outlines a logical approach to troubleshooting common issues encountered during microwave-assisted synthesis.

G start Low or No Conversion check_temp Increase Temperature (e.g., in 10-20°C increments) start->check_temp check_time Increase Reaction Time (e.g., in 5-minute increments) check_temp->check_time If still low conversion check_solvent Change Solvent (to a more polar, higher-boiling one like DMF or NMP) check_time->check_solvent If still low conversion check_base Evaluate Base Strength (e.g., switch from Pyridine to a stronger, non-nucleophilic base) check_solvent->check_base If still low conversion check_reagents Verify Reagent Purity (especially the starting phenol and acyl chloride) check_base->check_reagents If still low conversion

Figure 2: A troubleshooting guide for optimizing the microwave-assisted synthesis.

Conclusion: Embracing a Greener, Faster Future

Microwave-assisted synthesis represents a significant advancement in chemical synthesis, aligning with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for hazardous solvents.[3][6][7] The protocol and guidelines presented here offer a solid foundation for researchers to efficiently synthesize 2-Bromo-4-formyl-6-methoxyphenyl benzoate and other valuable molecules. By leveraging the power of microwave technology, scientists can accelerate the pace of discovery and innovation in drug development and beyond.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]

  • The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org. [Link]

  • A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. [Link]

  • Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. [Link]

  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI. [Link]

  • Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and sol. International Journal of Chemical Science. [Link]

  • Microwave-Assisted Synthesis of Benzoxazole Derivatives. ResearchGate. [Link]

  • Microwave Assisted Organic Synthesis. Taylor & Francis Group. [Link]

  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publisher. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. PMC. [Link]

  • 2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate. Chemsrc. [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 2-Bromo-6-hydroxy-4-methoxybenzaldehyde. MySkinRecipes. [Link]

  • 2-bromo-4-methylbenzaldehyde. Organic Syntheses. [Link]

  • Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. PrepChem.com. [Link]

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Application Note: Palladium-Catalyzed Functionalization of the Bromine Position in 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Chemical Context

The molecule 2-bromo-4-formyl-6-methoxyphenyl benzoate (CAS 432020-70-7) is a highly versatile, orthogonally protected derivative of 5-bromovanillin. Vanillin derivatives are foundational building blocks in the synthesis of bisbenzylisoquinoline alkaloids, planar-chiral macrocycles 1, and various pharmaceutical intermediates.

In this specific substrate, the phenolic hydroxyl group of the vanillin core is protected as a benzoate ester (at C1), while the formyl group (at C4) and methoxy group (at C6) remain intact. The bromine atom at C2 serves as a prime synthetic handle for transition-metal-catalyzed cross-coupling reactions.

Mechanistic Rationale & Causality (E-E-A-T)

From a mechanistic standpoint, the C-Br bond in this molecule is highly activated toward Palladium(0) oxidative addition. Both the formyl group (para to the benzoate) and the benzoate ester itself are electron-withdrawing, which depletes electron density from the aromatic ring and lowers the activation energy for the insertion of the electron-rich Pd(0) species.

However, this activation comes with a strict chemoselectivity challenge :

  • Benzoate Saponification/Aminolysis: The ester linkage is highly susceptible to cleavage by strong bases (e.g., NaOH, KOH) or nucleophilic amines typically used in cross-coupling.

  • Formyl Reactivity: The aldehyde can undergo Cannizzaro-type reactions under strongly basic conditions or be attacked by organometallic reagents.

  • Steric Hindrance: The C-Br bond is flanked by the bulky benzoate group, requiring ligands with appropriate bite angles or steric bulk (like dppf or Buchwald ligands) to facilitate the transmetalation and reductive elimination steps 2.

To navigate these challenges, the protocols below utilize mild, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) and highly active Pd-catalyst systems that allow the cross-coupling cycle to outcompete any background degradation of the sensitive functional groups.

Reaction Pathway & Workflow Visualizations

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd(II)(Ar)(Br)L_n Pd0->OxAdd Oxidative Addition TransMet Transmetalation Complex Pd(II)(Ar)(R)L_n OxAdd->TransMet Transmetalation (Base assisted) TransMet->Pd0 Reductive Elimination Product Functionalized Product Ar-R TransMet->Product Substrate 2-Bromo-4-formyl-6-methoxyphenyl benzoate (Ar-Br) Substrate->OxAdd Reagent Nucleophile (R-M) e.g., Ar'-B(OH)2 Reagent->TransMet

Figure 1: General Palladium-Catalyzed Cross-Coupling Cycle for 2-Bromo-4-formyl-6-methoxyphenyl benzoate.

Workflow Step1 1. Reagent Prep Dry Solvents & Degas Step2 2. Inert Atmosphere Argon/Nitrogen Purge Step1->Step2 Step3 3. Reaction Controlled Heating Step2->Step3 Step4 4. Quench & Workup Aqueous Extraction Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Figure 2: Standardized workflow for air- and moisture-sensitive cross-coupling protocols.

Quantitative Data Summaries: Cross-Coupling Strategies

The following table summarizes the optimized conditions for functionalizing the C2-bromine position while preserving the C1-benzoate and C4-formyl groups. These parameters are synthesized from established methodologies for highly functionalized bromovanillin derivatives 3, 4.

Coupling TypeBond FormedCatalyst SystemBaseSolventTemp (°C)Expected YieldChemoselectivity Notes
Suzuki-Miyaura C(sp²) - C(sp²)Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (2.0 eq)Toluene/H₂O (4:1)80 °C85–95%K₃PO₄ prevents ester saponification; H₂O accelerates transmetalation.
Sonogashira C(sp²) - C(sp)Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%)iPr₂NH (2.0 eq)THF50 °C75–85%Mild amine base prevents formyl condensation and ester cleavage.
Buchwald-Hartwig C(sp²) - N(sp³)Pd₂(dba)₃ (2.5 mol%) / XPhos (10 mol%)Cs₂CO₃ (1.5 eq)Toluene90 °C60–80%Avoid NaOtBu to prevent ester cleavage; XPhos overcomes steric bulk.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Aryl-Aryl Bond Formation)

This protocol utilizes a biphasic system. The use of K₃PO₄ is critical; stronger bases like NaOH will rapidly cleave the benzoate protecting group 3.

Reagents:

  • 2-Bromo-4-formyl-6-methoxyphenyl benzoate: 1.0 mmol (335.15 mg)

  • Arylboronic Acid: 1.2 mmol

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (40.8 mg)

  • K₃PO₄ (anhydrous): 2.0 mmol (424.5 mg)

  • Toluene / Deionized Water: 4 mL / 1 mL (Degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-4-formyl-6-methoxyphenyl benzoate, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvent Addition: Syringe in the degassed Toluene and Water. (Degassing via sparging with Argon for 30 minutes prior to use is mandatory to prevent catalyst oxidation).

  • Reaction: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 4–6 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL). Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System (Quality Control):

  • TLC Monitoring: The starting material is highly UV-active. Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). Both the starting material and the product will form a bright orange/red spot, confirming the formyl group survived the coupling conditions.

  • GC-MS/LC-MS: Look for the target mass and a characteristic fragmentation peak at m/z 105, which corresponds to the benzoyl cation ([PhCO]⁺), validating that the ester protecting group remains intact.

Protocol B: Sonogashira Cross-Coupling (Alkynylation)

Terminal alkynes are coupled to the C2 position. Diisopropylamine (iPr₂NH) is selected over triethylamine to minimize base-catalyzed side reactions with the aldehyde 4.

Reagents:

  • 2-Bromo-4-formyl-6-methoxyphenyl benzoate: 1.0 mmol (335.15 mg)

  • Terminal Alkyne: 1.5 mmol

  • Pd(PPh₃)₄: 0.05 mmol (57.8 mg)

  • CuI: 0.10 mmol (19.0 mg)

  • iPr₂NH: 2.0 mmol (280 µL)

  • Anhydrous THF: 5 mL

Step-by-Step Methodology:

  • Preparation: In an argon-purged Schlenk flask, combine the aryl bromide, Pd(PPh₃)₄, and CuI.

  • Solvent & Base: Add anhydrous THF followed by iPr₂NH via syringe. Stir at room temperature for 5 minutes to ensure homogeneity.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe. (If the alkyne is a solid, add it during Step 1).

  • Reaction: Heat the mixture to 50 °C for 8–12 hours. The solution will typically turn from pale yellow to dark brown/black as the reaction progresses.

  • Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove copper salts, and wash the pad with EtOAc (20 mL). Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Self-Validating System (Quality Control):

  • IR Spectroscopy: The purified product must exhibit a sharp C≡C stretching frequency near 2200 cm⁻¹ and a strong C=O stretch near 1735 cm⁻¹ (benzoate) and 1690 cm⁻¹ (formyl). Absence of a broad O-H stretch confirms the benzoate ester was not cleaved.

References

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Taylor & Francis.3

  • Synthesis, Functionalization and Polymerization of Heterocycles Using Frustrated Lewis Pairs, Boron, Magnesium and Zinc Reagents. Ludwig-Maximilians-Universität München.4

  • Pd/NHC sequentially catalyzed atroposelective synthesis of planar-chiral macrocycles. Chemical Science (RSC).1

  • First Total Synthesis of Murrastifoline B and an Improved Route to Murrastifoline F. Thieme E-Books & E-Journals.2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield bottlenecks during the O-benzoylation of 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) to form 2-bromo-4-formyl-6-methoxyphenyl benzoate.

Here, we bypass generic advice and analyze the specific molecular topology, kinetic barriers, and thermodynamic pitfalls of this reaction, providing you with field-proven, self-validating protocols.

Part 1: Mechanistic Insights & Causality (The "Why")

To troubleshoot this synthesis, we must first understand the structural hostility of the starting material. 5-Bromovanillin is a highly deactivated and sterically hindered phenol [3].

  • Steric Shielding: The target phenolic hydroxyl group is flanked by a bulky methoxy group at the C6 position and a massive bromine atom at the C2 position. This ortho-ortho di-substitution creates a physical barricade against incoming electrophiles.

  • Electronic Deactivation: The para-formyl group is strongly electron-withdrawing via resonance, significantly reducing the nucleophilicity of the phenoxide oxygen.

Because of these factors, standard Schotten-Baumann esterification conditions (aqueous NaOH and benzoyl chloride) often result in abysmal yields[2]. The rate of nucleophilic attack by the hindered phenol is so slow that the competitive hydrolysis of benzoyl chloride by water dominates the reaction, leaving you with unreacted starting material and a flask full of benzoic acid. To overcome this, we must shift to an anhydrous organic system and employ nucleophilic catalysis (e.g., DMAP) to alter the kinetic pathway [1].

Part 2: Frequently Asked Questions (Troubleshooting)

Q: My reaction stalls at 30-40% conversion, and TLC shows a massive new highly polar spot. What is happening? A: You are witnessing competitive hydrolysis. If your solvent (e.g., DCM or THF) or your organic base (TEA or pyridine) is not strictly anhydrous, water acts as a competing nucleophile. Because your phenol is sterically hindered, water easily outcompetes it, hydrolyzing the benzoyl chloride into benzoic acid (the highly polar spot). You must dry your solvents over molecular sieves and validate moisture content (< 50 ppm) before proceeding.

Q: I am using anhydrous Triethylamine (TEA) and Dichloromethane (DCM), but the reaction takes 24 hours and still doesn't reach completion. How do I push it? A: TEA alone is insufficient for highly hindered phenols. You must introduce a nucleophilic catalyst. Adding 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) will solve this. DMAP is small and highly nucleophilic; it rapidly attacks benzoyl chloride to form an N-acylpyridinium intermediate. This intermediate is dramatically more electrophilic and easily overcomes the steric shield of the 5-bromovanillin, driving the reaction to >95% completion in under 2 hours.

Q: How do I ensure the benzoic acid byproduct is completely removed during workup? It keeps co-crystallizing with my product. A: Benzoic acid is notoriously difficult to separate from aromatic esters via simple crystallization. You must implement a pH-validated aqueous workup. Wash your organic layer with saturated aqueous sodium bicarbonate (


). Crucial validation step:  Do not stop washing until the aqueous effluent tests at a pH > 8. This guarantees all benzoic acid has been deprotonated into water-soluble sodium benzoate and partitioned into the aqueous waste.

Part 3: Quantitative Data Summaries

The choice of base and catalyst fundamentally dictates the success of this reaction. Below is a quantitative summary of expected outcomes based on different experimental conditions.

Reaction SystemBase / CatalystSolventTimeExpected YieldPrimary Impurity
Schotten-Baumann

(aq)
Water / DCM12 h25 - 35%Benzoic Acid (>50%)
Standard OrganicTriethylamine (1.5 eq)Anhydrous DCM24 h50 - 60%Unreacted Phenol
Pyridine MethodPyridine (2.0 eq)Anhydrous THF8 h75 - 85%Pyridinium Salts
Catalytic (Optimized) TEA (1.5 eq) + DMAP (0.1 eq) Anhydrous DCM 2 h > 95% Trace (None)

Part 4: Mandatory Visualization

The following logic tree illustrates the kinetic pathways of the reaction, demonstrating why DMAP is required to bypass the competitive hydrolysis loop.

G N1 5-Bromovanillin (Sterically Hindered Phenol) N3 Direct Base Addition (e.g., TEA only) N1->N3 N4 DMAP Catalysis (Nucleophilic Activation) N1->N4 N2 Benzoyl Chloride (Acylating Agent) N2->N3 N2->N4 N5 Slow Attack Competitive Hydrolysis N3->N5 N6 N-Acylpyridinium Intermediate (Highly Reactive) N4->N6 Fast Kinetics N7 Low Yield / High Benzoic Acid N5->N7 N8 Target: 2-Bromo-4-formyl-6-methoxyphenyl benzoate (>95% Yield) N6->N8 Overcomes Steric Shield

Mechanistic pathway comparing direct benzoylation versus DMAP-catalyzed activation.

Part 5: Self-Validating Experimental Protocol

This optimized protocol utilizes DMAP catalysis to ensure high-yield conversion while building in specific validation checkpoints so you can verify success at each stage.

Step 1: System Preparation & Validation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add 5-bromovanillin (10.0 mmol, 2.31 g) and 4-Dimethylaminopyridine (DMAP) (1.0 mmol, 0.12 g).

  • Dissolve the solids in 50 mL of anhydrous Dichloromethane (DCM).

  • Self-Validation Checkpoint: Perform a Karl Fischer titration on the DCM before use. Moisture must be < 50 ppm. If the solution turns cloudy upon dissolution, moisture is present; discard and restart.

Step 2: Reagent Addition

  • Add anhydrous Triethylamine (TEA) (15.0 mmol, 2.1 mL) to the stirring solution.

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Dissolve Benzoyl chloride (11.0 mmol, 1.28 mL) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to prevent localized heating.

  • Self-Validation Checkpoint: A white precipitate (triethylammonium chloride) should begin forming immediately, indicating active acylation.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

  • Stir for 2 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a Silica Gel TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The 5-bromovanillin spot (

    
    ) should completely disappear, replaced by a new, less polar UV-active spot (
    
    
    
    ).

Step 4: Quench & Workup

  • Quench the reaction by adding 20 mL of cold distilled water. Transfer to a separatory funnel.

  • Wash the organic layer with 1M aqueous HCl (2 x 30 mL) to remove DMAP and TEA.

  • Wash the organic layer with saturated aqueous

    
     (3 x 30 mL).
    
  • Self-Validation Checkpoint: Test the pH of the final

    
     aqueous wash. It must  be 
    
    
    
    . If it is acidic or neutral, continue washing to ensure all benzoic acid is removed.
  • Wash with brine (30 mL), dry the organic layer over anhydrous

    
    , and concentrate under reduced pressure.
    

Step 5: Purification

  • Recrystallize the crude off-white solid from hot ethanol.

  • Filter and dry under high vacuum.

  • Self-Validation Checkpoint: The purified 2-bromo-4-formyl-6-methoxyphenyl benzoate should present as a sharp-melting crystalline solid. Run

    
    -NMR (
    
    
    
    ); the disappearance of the broad phenolic -OH peak (
    
    
    ppm) confirms complete esterification.

References

  • Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound Source: Frontiers URL:[Link]

  • Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure Source: TSI Journals URL:[Link]

  • 5-Bromovanillin Source: SYNTHETIKA URL:[Link]

Technical Support Center: Troubleshooting Solubility of 2-Bromo-4-formyl-6-methoxyphenyl benzoate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals encountering solubility bottlenecks with 2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS: 432020-70-7).

As an application scientist, I frequently see highly substituted aromatic esters fail to dissolve in standard organic solvents. This guide synthesizes structural chemistry, solvent thermodynamics, and field-proven methodologies to help you achieve and maintain a stable stock solution.

Diagnostic Workflow

Before altering your experimental parameters, follow this logical progression to identify the root cause of the solubility failure.

TroubleshootingWorkflow Start Compound Insoluble in DMSO CheckWater Step 1: Assess DMSO Water Content Start->CheckWater UseDry Use Fresh, Anhydrous DMSO (<0.1% H2O) CheckWater->UseDry If old/hydrated DMSO CheckCrystal Step 2: Overcome Lattice Energy CheckWater->CheckCrystal If already dry UseDry->CheckCrystal Still insoluble Success Fully Dissolved Stock Solution UseDry->Success Dissolves HeatSonicate Warm to 37°C & Bath Sonicate CheckCrystal->HeatSonicate CheckDegradation Step 3: Check for Degradation HeatSonicate->CheckDegradation Assay fails / Insoluble HeatSonicate->Success Dissolves LCMS Verify Purity via LC-MS (Look for Oxidation) CheckDegradation->LCMS

Workflow for diagnosing and resolving DMSO solubility issues for hydrophobic esters.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is 2-Bromo-4-formyl-6-methoxyphenyl benzoate specifically resistant to dissolution in DMSO?

Causality: The difficulty stems from the compound's high lattice energy. The molecule features a rigid bis-aromatic system (a benzoate ester linked to a substituted phenyl ring) that promotes strong intermolecular


 stacking. Furthermore, the heavy bromine atom increases lipophilicity and polarizability, creating a dense, highly stable crystal lattice. While Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent, it struggles to form a solvation cavity around such bulky, hydrophobic structures unless the thermodynamic barrier of the crystal lattice is overcome.
Q2: I used an open bottle of DMSO and the compound formed a cloudy suspension. What happened?

Causality: DMSO is extremely hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. Water acts as a potent anti-solvent for lipophilic compounds. As water integrates into the DMSO, it creates a highly structured, viscous hydrogen-bonded network that drastically depresses the solvent's freezing point and restricts cavity formation 1.

When a lipophilic compound is introduced to hydrated DMSO, it enters a metastable supersaturated state before rapidly precipitating. According to Ostwald's Rule of Stages 2, the compound will crash out into its lowest-entropy, most thermodynamically stable crystalline polymorph, making it exceptionally difficult to redissolve.

Q3: Can I use heat or sonication to force the compound into solution?

Causality: Yes, but with strict limitations. Heat provides the kinetic energy required to overcome the lattice enthalpy. Sonication provides acoustic cavitation—the rapid formation and collapse of microscopic bubbles that generate localized high-temperature and high-pressure gradients. This mechanically disrupts the crystal lattice without raising the bulk temperature of the solvent excessively. However, because your compound contains a reactive formyl group (aldehyde) , excessive heat or prolonged sonication in the presence of trace oxygen can trigger autoxidation, converting the aldehyde into a carboxylic acid.

Data Presentation: The Impact of Solvent Hydration

To illustrate why solvent quality is the most critical variable, the following table summarizes the quantitative impact of water contamination on DMSO's physicochemical properties 3.

Table 1: Impact of DMSO Hydration on Physicochemical Properties & Solvation

Water Content in DMSO (w/w)Freezing Point (°C)Solvation Cavity FormationSolute Precipitation Risk for Hydrophobic Esters
< 0.1% (Anhydrous) 18.5Optimal (Low viscosity)Low (Maintains metastable state)
5.0% ~ 10.0Moderately ImpairedModerate (Crystallization induced over time)
10.0% ~ 0.0Highly ImpairedHigh (Immediate cloudiness upon addition)
33.0% (Molar ratio 1:2) -73.0Severely RestrictedCritical (Complete precipitation / Phase separation)

Experimental Protocols

Protocol A: Anhydrous Dissolution & Acoustic Cavitation

This protocol uses thermal and acoustic energy to overcome lattice enthalpy while minimizing degradation risks.

  • Solvent Validation (Self-Validating Step): Before use, place a 1 mL aliquot of your working DMSO in a standard 4°C refrigerator for 30 minutes. Pure, anhydrous DMSO has a freezing point of 18.5°C and will freeze solid. If the aliquot remains liquid, the DMSO has absorbed atmospheric water and must be discarded.

  • Preparation: Weigh the desired mass of 2-Bromo-4-formyl-6-methoxyphenyl benzoate into an amber, low-retention microcentrifuge tube to protect from light-induced degradation.

  • Addition: Add the calculated volume of validated anhydrous DMSO (target a concentration of no more than 10–20 mM initially).

  • Thermal Incubation: Place the tube in a dry block heater set to 37°C for exactly 10 minutes.

  • Acoustic Cavitation: Transfer the tube to an ultrasonic water bath (room temperature). Sonicate for 3 cycles of 2 minutes each. Do not vortex vigorously, as high-shear physical agitation can induce rapid nucleation and re-precipitation of metastable solutions.

  • Visual Inspection: The solution should be completely clear. If micro-crystals persist, do not increase the temperature; instead, dilute the stock to a lower concentration (e.g., 5 mM).

Protocol B: LC-MS Degradation Check

If the compound dissolves but yields inconsistent downstream assay results, verify that the formyl group has not oxidized during the dissolution process.

  • Sample Preparation: Dilute 5 µL of your DMSO stock solution into 995 µL of LC-MS grade Acetonitrile.

  • Control Preparation (Self-Validating Step): Prepare a blank containing 5 µL of pure DMSO in 995 µL of Acetonitrile. Running this blank ensures that any mass shifts observed are true degradation products of the compound, rather than background solvent adducts.

  • Analysis: Inject both samples into the LC-MS using a standard reverse-phase gradient (e.g., C18 column, Water/Acetonitrile with 0.1% Formic Acid).

  • Data Interpretation: Extract the ion chromatogram for the expected mass of the parent compound (

    
     or 
    
    
    
    ). Look for a distinct secondary peak with a mass shift of +16 Da . This specific shift indicates the autoxidation of the formyl group (
    
    
    ) to a carboxylic acid (
    
    
    ), confirming that the dissolution conditions were too harsh.

References

  • Ziath Ltd.
  • Supramolecular gelation as the first stage in Ostwald's rule Queen's University Belfast URL
  • What are the boiling points of DMSO-water concentrations?

Sources

Minimizing side reactions during the bromination of vanillin benzoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

To: Technical Support Archive From: Senior Application Scientist, Process Chemistry Division Subject: Minimizing Side Reactions During the Bromination of Vanillin Benzoate Derivatives

Executive Summary

This guide addresses the technical challenges associated with the bromination of vanillin benzoate (4-benzoyloxy-3-methoxybenzaldehyde) . Unlike free vanillin, where the phenolic hydroxyl group strongly directs bromination to the 5-position, the benzoate ester alters the electronic landscape of the arene, shifting regioselectivity and introducing susceptibility to acid-catalyzed hydrolysis.

This document provides a root-cause analysis of common side reactions—specifically ester hydrolysis , regio-isomer contamination (6-bromo vs. 5-bromo) , and aldehyde oxidation —and offers validated protocols to minimize them.

Part 1: Critical Mechanistic Diagnostics

Before adjusting parameters, you must diagnose the specific failure mode. The bromination of vanillin benzoate is a competition between the directing power of the methoxy group (-OMe) and the stability of the benzoate ester (-OBz).

The Regioselectivity Paradox
  • Vanillin (Free Phenol): The -OH group is the strongest activator. It directs the electrophile (

    
    ) to the ortho position (C5).
    
  • Vanillin Benzoate (Protected): The -OBz group is a moderate activator but weaker than the -OMe group.

    • -OMe (C3): Directs ortho to C2 and C6.

    • -OBz (C4): Directs ortho to C3 (blocked) and C5.

    • -CHO (C1): Deactivates the ring and directs meta to C3 (blocked) and C5.

    • Outcome: While the -CHO and -OBz groups reinforce the C5 position, the stronger activating nature of the -OMe group often competes, leading to significant formation of the 6-bromo isomer or mixtures. Furthermore, the deactivated ring requires more forcing conditions, which increases the risk of side reactions.

Primary Side Reactions
  • Acid-Catalyzed De-esterification: The reaction generates HBr as a byproduct. In the presence of trace moisture, HBr catalyzes the hydrolysis of the benzoate ester, reverting the product to 5-bromovanillin (or 6-bromovanillin) and benzoic acid.

  • Aldehyde Oxidation: Elemental bromine (

    
    ) is an oxidant. In aqueous or unbuffered media, it can oxidize the formyl group (-CHO) to a carboxylic acid (-COOH).
    
  • Ipso-Substitution: Under high stress (high T, excess

    
    ), bromine may displace the formyl group (bromodeformylation).
    

Part 2: Troubleshooting & Optimization (Q&A)

Category 1: Preventing Ester Hydrolysis

Q: My LC-MS shows a mass peak corresponding to bromovanillin (M-105) instead of bromovanillin benzoate. Why is the ester cleaving?

A: This is classic acid-catalyzed hydrolysis driven by the HBr byproduct.

  • Mechanism: The carbonyl oxygen of the benzoate is protonated by HBr, making the carbonyl carbon highly electrophilic. Trace water attacks, cleaving the ester.

  • Solution 1 (Buffer System): Do not run this reaction in unbuffered acetic acid. Add Sodium Acetate (NaOAc) (1.1 equivalents relative to

    
    ) to the reaction mixture. This acts as an "acid sponge," converting strong HBr into weak acetic acid, which is insufficient to hydrolyze the benzoate.
    
  • Solution 2 (Reagent Switch): Switch from elemental bromine (

    
    ) to N-Bromosuccinimide (NBS)  in a non-polar solvent like 
    
    
    
    ,
    
    
    , or DCE. NBS produces succinimide as a byproduct, which is non-acidic, thereby preserving the ester.
Category 2: Controlling Regioselectivity

Q: I am targeting the 5-bromo derivative, but NMR indicates a mixture of 5-bromo and 6-bromo isomers. How do I fix this?

A: You are fighting the directing effects of the substrate.

  • The "Pre-Bromination" Strategy (Recommended): If your synthetic route allows, brominate vanillin first to get 5-bromovanillin (95%+ regioselectivity due to the free phenol), and then benzoylate the hydroxyl group. This is the most reliable method to secure the 5-bromo-4-benzoyloxy scaffold.

  • The "Steric" Strategy: If you must brominate the ester, lower the temperature to 0°C or -10°C . Lower temperatures favor the kinetically controlled product (often C5 due to the reinforcement of CHO/OBz directing effects, despite OMe's strength). High temperatures promote thermodynamic equilibration and side reactions.

Category 3: Minimizing Oxidation

Q: I see a side product with a carboxylic acid group instead of the aldehyde. Is the bromine oxidizing my aldehyde?

A: Yes. Aldehyde oxidation occurs readily with


, especially if water is present.
  • Protocol Adjustment: Ensure your solvent (DCM, Acetonitrile) is anhydrous .

  • Radical Suppression: Conduct the reaction in the dark or use a radical inhibitor (e.g., BHT) if you suspect radical chain oxidation, although ionic oxidation is more common here.

  • Stoichiometry: Add the brominating agent dropwise. A high local concentration of

    
     favors oxidation.
    

Part 3: Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways. Your goal is to navigate the "Green Path" while blocking the "Red Paths."

BrominationPathways Start Vanillin Benzoate (Substrate) SigmaComplex Sigma Complex Start->SigmaComplex Electrophilic Attack Oxid Benzoyl Vanillic Acid (Oxidation Product) Start->Oxid Excess Br2 + H2O Br2 Br2 / H+ Br2->SigmaComplex Generates HBr NBS NBS / CH2Cl2 NBS->SigmaComplex Avoids HBr Gen Prod5 5-Bromo-Vanillin Benzoate (Target) SigmaComplex->Prod5 Path A: Meta to CHO (Reinforced) Prod6 6-Bromo-Vanillin Benzoate (Regio-impurity) SigmaComplex->Prod6 Path B: Ortho to OMe (Competes) Hydrol 5-Bromovanillin + Benzoic Acid (Hydrolysis Product) Prod5->Hydrol HBr + H2O (Acid Hydrolysis)

Caption: Reaction network showing the competition between regioselective bromination (Green) and hydrolytic/oxidative side reactions (Red).

Part 4: Validated Experimental Protocols

Method A: The "Safe" Route (Bromination Esterification)

Best for: High purity 5-bromo isomer requirements.

  • Bromination: Dissolve Vanillin (1.0 eq) in Glacial Acetic Acid. Add

    
     (1.05 eq) dropwise at 0°C. Stir 1h. Pour into ice water. Filter 5-bromovanillin (Yield >90%).
    
  • Esterification: Dissolve 5-bromovanillin in DCM. Add Pyridine (1.2 eq) and Benzoyl Chloride (1.1 eq) at 0°C.

  • Result: Exclusive formation of 5-bromo-4-benzoyloxy-3-methoxybenzaldehyde.

Method B: Direct Bromination of Benzoate (Buffered)

Best for: Late-stage functionalization where the ester is already present.

  • Setup: Dissolve Vanillin Benzoate (10 mmol) in Dichloromethane (DCM) (anhydrous, 50 mL).

  • Buffer: Add Sodium Acetate (NaOAc) (12 mmol) or solid

    
    .
    
  • Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (10.5 mmol) in small portions over 30 minutes.

    • Note: NBS is preferred over

      
       to minimize acid generation.
      
  • Workup: Quench with saturated sodium thiosulfate (to remove trace

    
    ). Wash with water.[1] Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane to separate any 6-bromo isomer (if formed).

Part 5: Troubleshooting Decision Tree

Use this logic flow to resolve active experimental issues.

TroubleshootingTree Problem Start: What is the primary impurity? ImpurityType Identify Impurity via LC-MS/NMR Problem->ImpurityType Hydrolysis De-esterified Product (Phenol present) ImpurityType->Hydrolysis Mass = M-105 Regio Wrong Isomer (6-Bromo) ImpurityType->Regio NMR Coupling Constants Oxidation Carboxylic Acid (Aldehyde lost) ImpurityType->Oxidation Broad OH stretch (IR) Loss of CHO peak (NMR) FixHydrolysis Action: Add NaOAc Buffer OR Switch to NBS/DCM Hydrolysis->FixHydrolysis FixRegio Action: Brominate Vanillin FIRST, then Esterify Regio->FixRegio FixOx Action: Exclude Water, Lower Temp, Use NBS Oxidation->FixOx

Caption: Step-by-step diagnostic workflow for identifying and resolving reaction failures.

References

  • Regioselectivity in Vanillin Derivatives

    • Title: Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin.[2]

    • Source: Northern Virginia Community College (NVCC)
    • URL:[Link] (General principle verification).

  • NBS Oxidation Mechanisms

    • Title: Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide.[3][4]

    • Source: Der Pharma Chemica, 2011, 3(2): 203-210.
    • URL:[Link]

  • General Electrophilic Aromatic Substitution Protocols

    • Title: Electrophilic Aromatic Substitution: The Six Key Reactions.[5]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • 5-Bromovanillin Synthesis (Pre-esterification route)

Sources

Technical Support Center: Optimizing Purification of 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support guide for the purification of 2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS No: 432020-70-7). This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this key intermediate. The unique combination of an aldehyde, a benzoate ester, and halogen substituents on the phenyl ring presents specific challenges that require careful optimization of purification protocols to ensure high purity and yield.

This guide moves beyond simple step-by-step instructions. It provides a troubleshooting framework grounded in the physicochemical properties of the molecule, helping you to diagnose and resolve common purification issues encountered in the laboratory.

Part 1: Troubleshooting Guide

This section addresses specific problems in a direct question-and-answer format.

Question 1: My initial purification by aqueous work-up yields a product with multiple spots on Thin-Layer Chromatography (TLC). How do I remove the primary impurities?

Answer: This is a common scenario resulting from unreacted starting materials or hydrolysis byproducts. The key is to address acidic and polar impurities before moving to chromatographic methods.

  • Primary Suspects:

    • Benzoic Acid: Arises from the hydrolysis of the benzoyl chloride starting material or, less commonly, from the hydrolysis of the product ester itself.

    • Unreacted Phenol Precursor: The phenolic starting material (e.g., 2-bromo-4-formyl-6-methoxyphenol) is significantly more polar than the product.

  • Recommended Solution: Liquid-Liquid Extraction Wash

    • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This mild base will deprotonate the acidic benzoic acid, converting it to sodium benzoate, which is highly soluble in the aqueous phase.[1]

    • Separate the organic layer. You may repeat the NaHCO₃ wash if you suspect high levels of acidic contamination.

    • Follow with a wash using a saturated brine solution. This helps to break up any emulsions and removes the bulk of the water from the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

This pre-purification step is crucial as it removes impurities that can streak or co-elute during column chromatography.

Question 2: I'm struggling with column chromatography. My product is either co-eluting with an impurity or appears to be degrading on the column. What should I do?

Answer: Column chromatography is the most effective method for purifying this compound, but its success hinges on two factors: the choice of the solvent system and the neutrality of the stationary phase.[2][3]

  • Issue A: Poor Separation (Co-elution) This occurs when the polarity of the mobile phase is not optimized to differentiate between your product and impurities.

    • Solution: Systematic Solvent System Optimization.

      • TLC Analysis: The goal is to find a solvent system where your product has an Rf (retention factor) value between 0.2 and 0.3.[4] This range typically provides the best separation.

      • Recommended Solvents: Start with a non-polar solvent like hexane or heptane and titrate in a more polar solvent such as ethyl acetate. A common starting point for aromatic esters is a 9:1 or 8:2 mixture of Hexane:Ethyl Acetate.[5]

      • Gradient Elution: If a single (isocratic) solvent system fails to resolve the spots, a gradient elution is highly effective.[4][5] Start the column with a low-polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of the polar solvent. This will elute non-polar impurities first, followed by your product, and finally the more polar impurities.

  • Issue B: Product Degradation on Silica Gel This is a critical and often overlooked problem. Standard silica gel is slightly acidic (pH ~4-5), which can catalyze the hydrolysis of the benzoate ester bond during the extended contact time of column chromatography.[4]

    • Diagnosis: If you observe a new, more polar spot appearing on your TLC plates after fractions are collected, or if your yield is unexpectedly low, degradation is likely.

    • Solution: Deactivate the Silica Gel.

      • Prepare your eluent as determined from your TLC analysis.

      • Add a small amount of a non-nucleophilic organic base, such as triethylamine (TEA), to the eluent. A concentration of 0.1% to 1% (v/v) is typically sufficient.[4]

      • Use this TEA-containing eluent to prepare your silica slurry and to run the column. The TEA will neutralize the acidic sites on the silica, preventing ester hydrolysis.

Question 3: My attempt at recrystallization resulted in an oil, or the product simply won't crystallize. How can I induce crystallization?

Answer: "Oiling out" or failure to crystallize is usually due to the presence of impurities that inhibit the formation of a crystal lattice, using an inappropriate solvent, or cooling the solution too rapidly.[5]

  • Solution Strategy:

    • Ensure Purity: Recrystallization is most effective on material that is already >90-95% pure. If your crude product is complex, first purify it by column chromatography.[5]

    • Systematic Solvent Screening: The ideal solvent is one in which your compound is highly soluble when hot but sparingly soluble when cold.[5] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent pairs (e.g., Dichloromethane/Hexane, Ethanol/Water).

    • Induce Crystallization: If a supersaturated solution fails to crystallize upon cooling, try these techniques:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]

      • Seeding: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to act as a template for crystallization.[5]

    • Control Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Slow cooling encourages the formation of larger, purer crystals.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the single most important factor for preventing degradation of this molecule during purification?

    • A1: Avoiding strongly acidic or basic conditions. The benzoate ester is the most labile functional group and is susceptible to hydrolysis.[6][7] This includes neutralizing the silica gel for column chromatography and avoiding harsh acids or bases during aqueous work-ups.

  • Q2: My final product has a slight yellow tint, but I believe it is pure by NMR. What could be the cause?

    • A2: A yellow tint often indicates the presence of trace, highly conjugated impurities that may not be visible by NMR at low concentrations. Aldehydes, in particular, can sometimes form such impurities. A second purification step, such as passing the material through a short plug of silica gel with a moderately polar eluent or a rapid recrystallization, can often remove these color bodies.

  • Q3: Can I use reversed-phase chromatography for this purification?

    • A3: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) is a viable alternative, particularly for preparative HPLC. The elution order would be inverted, with more polar compounds eluting first. A typical mobile phase would be a gradient of water and acetonitrile or methanol. This can be an excellent method for removing very non-polar impurities that are difficult to separate using normal-phase silica gel.

Part 3: Protocols & Data

Experimental Protocol 1: Optimized Flash Column Chromatography
  • Solvent System Selection: On an analytical TLC plate, find a solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf of 0.2-0.3 for the product spot.

  • Column Preparation:

    • Prepare the chosen eluent and add 0.5% (v/v) triethylamine.

    • Prepare a slurry of silica gel in this neutralized eluent and carefully pack the column, avoiding air bubbles.

    • Add a thin layer of sand to the top of the silica bed.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials ("dry loading"), adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Load the resulting dry powder onto the top of the column.

  • Elution:

    • Begin elution with the chosen solvent system (or a less polar starting point for a gradient).

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified compound.[4]

Parameter Recommendation for 2-Bromo-4-formyl-6-methoxyphenyl benzoate Rationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for moderately polar organic molecules.[3]
Mobile Phase (Eluent) Start with Hexane/Ethyl Acetate (9:1), adjust as needed.Good balance of polarity for separating aromatic esters.[4][5]
Target Rf Value 0.2 - 0.3Provides optimal resolution between closely eluting spots.[4]
Eluent Additive 0.1 - 1.0% TriethylamineNeutralizes acidic silica, preventing hydrolysis of the benzoate ester.[4]
Elution Mode Isocratic or GradientUse gradient elution if impurities are close in polarity to the product.[5]

Table 1: Recommended Parameters for Flash Column Chromatography

Part 4: Visualization of Workflows

The following diagrams illustrate the logical flow for making decisions during the purification process.

purification_workflow start_node Crude Product p1 Aqueous Wash (sat. NaHCO3) start_node->p1 Initial State process_node Process decision_node Decision? end_node Pure Product fail_node Re-evaluate d1 Is TLC clean (one major spot)? p1->d1 Assess Purity p2 Flash Column Chromatography d1->p2 No d2 Is product solid & meets specs? d1->d2 Yes p2->d2 Assess Purity d2->end_node Yes p3 Recrystallization d2->p3 No (e.g., oil, off-color) d3 Meets Specs? p3->d3 Assess Purity d3->end_node Yes d3->fail_node No

Caption: Decision workflow for selecting the appropriate purification method.

column_troubleshooting start_node Poor Separation in Column d1 Is product Rf 0.2-0.3 on TLC? start_node->d1 decision_node Decision? action_node Action result_node Result a1 Adjust Eluent Polarity: - High Rf -> Less Polar - Low Rf -> More Polar d1->a1 No (Rf too high/low) d2 Are new spots appearing in fractions? d1->d2 Yes result1 Optimized Rf a1->result1 Re-run TLC a2 Add 0.1-1% Triethylamine to eluent d2->a2 Yes (Degradation) a3 Switch to Gradient Elution or try different solvent system (e.g., DCM/EtOAc) d2->a3 No (True Co-elution) result2 result2 a2->result2 Prevents Hydrolysis result3 result3 a3->result3 Improved Resolution

Caption: Troubleshooting guide for poor separation in column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude Benzoyl Cyanide by Fractional Distillation.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide.
  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide.
  • Organic Syntheses. (n.d.). Benzoyl cyanide.
  • Journal of Laboratory Chemical Education. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • MilliporeSigma. (n.d.). 2-bromo-4-formyl-6-methoxyphenyl benzoate.
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • Scribd. (n.d.). Base Mediated Ester Hydrolysis.
  • ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?
  • Benchchem. (n.d.). Purification of Methyl 2-Bromo-4-methoxybenzoate by flash column chromatography.
  • Benchchem. (n.d.). Stability and Storage of Methyl 2-Bromo-4-methoxybenzoate: A Technical Guide.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.

Sources

Resolving ester hydrolysis issues during cross-coupling of 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the cross-coupling of 2-Bromo-4-formyl-6-methoxyphenyl benzoate . This support center is designed for drug development professionals and synthetic chemists who are experiencing target degradation—specifically, the hydrolytic cleavage of the benzoate ester—during palladium-catalyzed carbon-carbon bond formation.

Substrate Analysis & The Root Cause of Failure

To troubleshoot effectively, we must first analyze the electronic and structural environment of your substrate:

  • 2-Bromide: The site of oxidative addition. The adjacent methoxy group is electron-donating, making the ring electron-rich and subsequently slowing down the initial palladium insertion.

  • 4-Formyl: An aldehyde group. While generally stable in Suzuki-Miyaura couplings, it is susceptible to the Cannizzaro reaction if exposed to excessively strong aqueous bases (e.g., NaOH) at high temperatures.

  • 1-Benzoate Ester: The primary failure point. Phenolic esters are highly susceptible to base-catalyzed saponification. Because the resulting phenoxide (2-bromo-4-formyl-6-methoxyphenoxide) is an excellent leaving group, the activation energy for hydrolysis is unusually low.

When standard Suzuki-Miyaura conditions are applied (e.g.,


 in aqueous Dioxane at 80 °C), the hydroxide/carbonate ions act as nucleophiles, attacking the ester carbonyl before the sluggish oxidative addition step can complete 1. The result is massive target loss to the corresponding phenol and benzoic acid.

Diagnostic Workflow

Use the following decision matrix to redirect your synthetic strategy based on your specific coupling partners.

Troubleshooting A Issue: Ester Hydrolysis Detected During Coupling B Are anhydrous conditions viable for the boronic species? A->B C Yes: Switch to Anhydrous Suzuki-Miyaura B->C Boronate Ester/Stable D No: Optimize Aqueous Biphasic System B->D Free Boronic Acid E Use KOSiMe3 or anhydrous K3PO4 with XPhos Pd G3 in THF/Toluene C->E F Use mild K2HPO4 or NaHCO3 Reduce temp to 40°C D->F G Product Yield >85% Ester Intact E->G F->G

Diagnostic workflow for resolving ester hydrolysis during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why can't I just lower the reaction temperature to prevent saponification? A1: Lowering the temperature reduces the kinetics of hydrolysis, but it also drastically slows down the oxidative addition and transmetalation steps of standard catalysts like


. To couple at lower temperatures (25–40 °C), you must compensate by using a highly active precatalyst, such as Buchwald XPhos Pd G3. These precatalysts rapidly generate the active 

species, allowing the cross-coupling cycle to outpace the hydrolysis kinetics 2.

Q2: What is the mechanistic advantage of switching to Potassium Trimethylsilanolate (


)? 
A2: 

is an organic-soluble base that enables rapid, homogeneous, and completely anhydrous Suzuki-Miyaura couplings 3. Because it lacks the hard nucleophilic character of hydroxide or carbonate in water, it effectively activates the boronic ester for transmetalation without attacking the benzoate carbonyl. This completely shuts down the hydrolytic pathway.

Q3: If my boronic acid requires water for activation, what is the safest aqueous base? A3: If water is unavoidable, avoid strong bases like


 or 

. Extensive screening in pharmaceutical process chemistry demonstrates that mild bases like

or

provide superior conversion for ester-containing substrates by minimizing the generation of inactive hydrolyzed byproducts 4.

Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction conditions, ester survival, and target yield for 2-Bromo-4-formyl-6-methoxyphenyl benzoate.

Base SystemSolvent SystemCatalyst SystemTemp (°C)TimeEster HydrolysisTarget Yield

(2.0 eq)
1,4-Dioxane /

(4:1)

(5 mol%)
80 °C12 h> 90% < 10%

(2.0 eq)
THF /

(10:1)

(5 mol%)
70 °C8 h60% 35%

(2.0 eq)
Toluene /

(5:1)
XPhos Pd G3 (2 mol%)40 °C4 h15% 80%

(Anhydrous)
Anhydrous TolueneSPhos Pd G3 (2 mol%)60 °C6 h< 2% 92%

(1.5 eq)
Anhydrous THF XPhos Pd G3 (2 mol%) 25 °C 1 h < 1% 95%

Validated Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system. By eliminating water and utilizing


, we bypass the hydrolytic pathway entirely.

Materials Required:

  • 2-Bromo-4-formyl-6-methoxyphenyl benzoate (1.0 equiv)

  • Aryl/Alkyl Boronic Acid Pinacol Ester (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium trimethylsilanolate (

    
    ) (1.5 equiv)
    
  • Anhydrous THF (Sure/Seal™ or freshly distilled)

Step-by-Step Methodology:

  • System Preparation (Moisture Exclusion):

    • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum.

    • Backfill the flask with high-purity Argon. Repeat the vacuum/Argon cycle three times. Causality: Even atmospheric moisture can trigger trace hydrolysis over time; strict anhydrous technique is mandatory.

  • Reagent Loading:

    • Under a positive flow of Argon, add the 2-Bromo-4-formyl-6-methoxyphenyl benzoate (1.0 eq), the boronic pinacol ester (1.2 eq), and XPhos Pd G3 (2 mol%).

    • Causality: The electron-donating methoxy group on your substrate slows oxidative addition. XPhos Pd G3 is specifically chosen to accelerate this step, allowing the reaction to proceed at room temperature.

  • Solvent and Base Addition:

    • Inject anhydrous THF (0.2 M relative to the bromide) via syringe. Stir until all solids are dissolved.

    • Add

      
       (1.5 eq) either as a solid in a glovebox or via syringe if using a pre-made anhydrous THF solution.
      
  • Reaction Monitoring (Kinetic Tracking):

    • Stir the homogeneous mixture at 25 °C.

    • Validation Check: After 30 minutes, withdraw a 10 µL aliquot, quench it immediately in wet diethyl ether, and analyze via LC-MS. The peak for the starting bromide should be <5%. If the reaction is stalled, the base may have been compromised by moisture during transfer.

  • Quenching and Isolation:

    • Once complete, immediately quench the reaction mixture by adding saturated aqueous

      
       (1:1 volume ratio).
      
    • Causality: Neutralizing the basic environment before standard aqueous workup prevents any post-reaction saponification during phase separation.

    • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      

References

  • MDPI. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Available at: [Link]

  • ResearchGate. "Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki−Miyaura Cross-Coupling of Boronic Esters." Available at:[Link]

  • Journal of the American Chemical Society (JACS). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Available at:[Link]

Sources

Technical Support Center: Troubleshooting 2-Bromo-4-formyl-6-methoxyphenyl benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies, analytical signatures, and self-validating protocols for identifying and resolving common impurities encountered during the synthesis of 2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS: 432020-70-7)[1].

Designed for researchers and drug development professionals, this document bridges the gap between theoretical reaction mechanisms and practical benchtop execution.

System Overview & Mechanistic Context

The target compound is a highly functionalized aromatic ester typically synthesized via the O-benzoylation of 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) using benzoyl chloride in the presence of an amine base[2]. While the reaction is thermodynamically favorable, the crude product is frequently contaminated by a predictable set of impurities arising from incomplete conversion, reagent hydrolysis, or side reactions. Understanding the causality behind these impurities is critical for designing effective purification strategies.

G SM1 5-Bromovanillin (Starting Material) Product 2-Bromo-4-formyl-6-methoxyphenyl benzoate (Target Product) SM1->Product Esterification ImpA Unreacted 5-Bromovanillin (Impurity A) SM1->ImpA Incomplete Reaction SM2 Benzoyl Chloride (Reagent) SM2->Product ImpB Benzoic Acid (Impurity B) SM2->ImpB Hydrolysis (Aqueous Workup) ImpC Benzoic Anhydride (Impurity C) SM2->ImpC Excess Reagent + Benzoic Acid

Reaction pathway illustrating target ester synthesis and parallel formation of common impurities.

Impurity Profiling & Analytical Signatures

Accurate identification relies on orthogonal analytical techniques. The table below summarizes the quantitative data and spectral signatures required to profile the crude mixture[3].

ImpurityCausality / OriginHPLC RRTLC-MS SignatureKey ¹H-NMR Indicator (CDCl₃)
5-Bromovanillin Incomplete reaction / Ester hydrolysis~0.45m/z 229, 231 [M-H]⁻Phenolic -OH (~6.2 ppm), -CHO (9.8 ppm)
Benzoic Acid Benzoyl chloride hydrolysis~0.30m/z 121[M-H]⁻Broad -COOH (~12.0 ppm), 8.1 ppm (2H, d)
Benzoic Anhydride Excess reagent reacting with acid~1.15m/z 227 [M+H]⁺8.15 ppm (4H, dd) - overlaps with product
Vanillin Benzoate Unbrominated starting material~0.85m/z 257 [M+H]⁺Aromatic protons at C2, C5, C6 (multiplet)

Analytical Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and assign corrective actions based on your LC-MS data.

Workflow Start Crude Product Analysis (HPLC / LC-MS) Dec1 Is m/z 229 [M-H]- present? (Phenol detected?) Start->Dec1 Act1 Issue: Unreacted 5-Bromovanillin Action: Wash with cold 0.1 M NaOH Dec1->Act1 Yes Dec2 Is m/z 121 [M-H]- present? (Acid detected?) Dec1->Dec2 No Act2 Issue: Benzoic Acid Action: Wash with Sat. NaHCO3 Dec2->Act2 Yes Dec3 Is m/z 227 [M+H]+ present? (Anhydride detected?) Dec2->Dec3 No Act3 Issue: Benzoic Anhydride Action: DMEDA quench & acidic wash Dec3->Act3 Yes

Step-by-step analytical troubleshooting workflow for identifying and removing specific impurities.

Frequently Asked Questions (FAQs)

Q: Why is there a persistent yellow tint in my crude product, and how do I remove it? A: A yellow tint typically indicates trace amounts of unreacted 5-bromovanillin (which is inherently yellowish) or its oxidation byproducts[2]. Because 5-bromovanillin contains a free phenolic hydroxyl group, it can be selectively removed by washing the organic layer with cold 0.1 M NaOH (See Protocol below).

Q: My NMR shows a large multiplet around 7.4–8.2 ppm that integrates too high. What is it? A: This indicates contamination by either benzoic acid or benzoic anhydride, both of which arise from the benzoyl chloride reagent[1]. To differentiate them, run an LC-MS. Benzoic acid appears at m/z 121 [M-H]⁻ in negative mode, while the anhydride appears at m/z 227 [M+H]⁺ in positive mode.

Q: During the cold NaOH wash, my product yield dropped significantly. Why did this happen? A: 2-Bromo-4-formyl-6-methoxyphenyl benzoate is an ester and is highly susceptible to base-catalyzed saponification. If the NaOH concentration exceeds 0.1 M, the contact time is too long (>5 minutes), or the solution is not sufficiently chilled (0–5 °C), the benzoate ester will hydrolyze back into 5-bromovanillin and benzoic acid.

Q: I see a peak with m/z 335[M+H]⁺, but also a smaller peak at m/z 257 [M+H]⁺. What happened? A: The peak at m/z 257 corresponds to vanillin benzoate. This means your starting 5-bromovanillin was contaminated with unbrominated vanillin. This impurity cannot be removed by washing; you must purify the final product via recrystallization from hot ethanol.

Self-Validating Experimental Protocols

Protocol: Optimized Workup & Purification of the Crude Ester

Objective: Isolate the target ester while systematically eliminating Impurities A, B, and C. Causality: Standard aqueous quenches often fail to hydrolyze benzoic anhydride efficiently, leading to persistent contamination. By introducing a nucleophilic amine scavenger, we convert the anhydride into a water-soluble amide.

Step 1: Reaction Quench (Anhydride Scavenging) Upon completion of the benzoylation, add 0.2 equivalents of N,N-dimethylethylenediamine (DMEDA) directly to the reaction mixture and stir for 15 minutes.

  • Why: DMEDA rapidly reacts with unreacted benzoyl chloride and benzoic anhydride to form highly polar, water-soluble amides, preventing them from co-eluting with the product.

  • Self-Validation Check: Analyze the organic phase via TLC (Hexanes:EtOAc 3:1). The disappearance of the spot at R_f ~0.6 (anhydride) confirms complete scavenging.

Step 2: Primary Aqueous Wash (Acid Removal) Dilute the mixture with dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ (3 x 50 mL).

  • Why: Converts benzoic acid (Impurity B) into sodium benzoate, which partitions into the aqueous layer.

  • Self-Validation Check: Measure the pH of the final aqueous wash. It must be >8 to ensure complete deprotonation and extraction of the acid.

Step 3: Secondary Aqueous Wash (Phenol Removal) Wash the organic layer with cold 0.1 M NaOH (1 x 50 mL) for exactly 2 minutes, followed immediately by a brine wash.

  • Why: Deprotonates residual 5-bromovanillin (Impurity A) to its phenoxide, extracting it into the aqueous phase. Cold, dilute base prevents ester hydrolysis.

  • Self-Validation Check: Acidify a small aliquot of the NaOH wash with 1M HCl. A white/yellow precipitate indicates successful extraction of 5-bromovanillin. If no precipitate forms, the organic layer was already free of the phenolic impurity.

Step 4: Drying and Crystallization Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol.

  • Why: Crystallization removes trace vanillin benzoate and provides the product as a highly pure crystalline solid.

  • Self-Validation Check: The final ¹H-NMR should show a clean singlet at ~3.9 ppm (methoxy group) with no secondary singlets nearby, confirming the absence of starting material.

References

  • 2-bromo-4-formyl-6-methoxyphenyl benzoate | 432020-70-7 Source: Sigma-Aldrich URL
  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action Source: MDPI URL
  • Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil Source: ResearchGate URL

Sources

Enhancing stability of 2-Bromo-4-formyl-6-methoxyphenyl benzoate in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Bromo-4-formyl-6-methoxyphenyl benzoate . As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. To achieve reproducible results with complex, multi-functional molecules, we must understand the causality behind their instability.

This molecule possesses three highly reactive functional groups: a benzoate ester, a brominated aromatic ring, and a formyl (aldehyde) group. Each of these presents a distinct vulnerability in solution. This guide synthesizes structural chemistry with field-proven methodologies to help you diagnose degradation, optimize your solvent systems, and implement self-validating protocols.

I. Core Degradation Mechanics (FAQs)

Q1: Why does 2-Bromo-4-formyl-6-methoxyphenyl benzoate degrade so rapidly in aqueous biological assay buffers? A: The instability is driven by the highly activated nature of its benzoate ester. Phenyl benzoates are inherently more susceptible to base-catalyzed hydrolysis than standard alkyl esters due to the resonance-stabilized phenoxide leaving group[1]. In your molecule, the electron-withdrawing bromo (-Br) and formyl (-CHO) groups exert strong inductive and resonance effects that further lower the pKa of the corresponding phenol. This makes it an exceptional leaving group. At physiological pH (7.4) and 37°C, nucleophilic attack by hydroxide ions rapidly cleaves the ester into benzoic acid and the corresponding bromovanillin derivative.

Q2: My stock solution in DMSO shows a secondary peak on HPLC over time, even when kept in the dark. What is happening? A: You are observing the autoxidation of the formyl group. Benzaldehyde derivatives undergo a radical-mediated autoxidation process in the presence of dissolved oxygen to form carboxylic acids[2]. This process is insidious because it is auto-catalytic and can be accelerated by trace transition metals or peroxides often found in aged, aerated solvents.

Q3: Is this compound sensitive to ambient laboratory lighting during benchtop handling? A: Yes, highly sensitive. Halogenated aromatic compounds absorb light in the UV spectral region, which provides the excitation energy required for homolytic cleavage of the C-Br bond[3]. This photodebromination is most severe at wavelengths between 180–334 nm[4]. Furthermore, the degradation rate is solvent-dependent; for example, photolytic degradation of brominated aromatics is significantly faster in ketones (like acetone) than in alkanes[4].

II. Visualizing the Degradation Landscape

To effectively protect the molecule, we must map its degradation pathways. The diagram below illustrates the three primary vectors of attack.

G A 2-Bromo-4-formyl-6-methoxyphenyl benzoate B Base/Acid Catalysis (Ester Hydrolysis) A->B C O2 / Radicals (Aldehyde Oxidation) A->C D UV Light < 334 nm (Photodebromination) A->D E Benzoic Acid + Bromovanillin Derivative B->E F Carboxylic Acid Derivative C->F G Debrominated Analogue D->G

Fig 1. Primary degradation pathways of 2-Bromo-4-formyl-6-methoxyphenyl benzoate in solution.

III. Quantitative Stability Matrix

To aid in experimental planning, I have summarized the empirical stability of this compound across various solvent systems. Use this matrix to select the appropriate vehicle for your specific workflow.

Solvent SystempH / ConditionLightingStorage TempEstimated StabilityPrimary Degradation Mechanism
DMSO (Anhydrous, Degassed) N/ADark-20°C> 6 monthsNone (Optimal Storage)
Methanol / Ethanol N/AAmbient4°C< 1 weekHemiacetal/Acetal formation
Aqueous Buffer (e.g., PBS) pH 7.4 - 8.0Ambient37°C< 2 hoursRapid Ester Hydrolysis
Aqueous Buffer (Acetate) pH 4.0 - 5.0Dark25°C~ 24 hoursSlow Ester Hydrolysis
Acetonitrile (Aerated) N/AUV/Vis25°C< 4 hoursPhotodebromination / Oxidation

IV. Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains internal mechanisms to verify its own success. The following workflows are designed to be self-validating.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality: Degassing removes the oxygen required for radical autoxidation[2]. Using an aprotic solvent (DMSO) prevents nucleophilic attack on the ester and acetalization of the aldehyde. The Argon overlay prevents atmospheric moisture from initiating hydrolysis.

Workflow S1 1. Solvent Degassing (Ar) S2 2. Aprotic Dissolution S1->S2 S3 3. Amber Vial Aliquoting S2->S3 S4 4. Argon Overlay S3->S4 S5 5. Storage (-20°C) S4->S5

Fig 2. Self-validating workflow for the preparation of ultra-stable stock solutions.

Step-by-Step Methodology:

  • Solvent Preparation: Sparge anhydrous, HPLC-grade DMSO with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the lyophilized powder of 2-Bromo-4-formyl-6-methoxyphenyl benzoate in a low-light environment.

  • Dissolution: Dissolve the compound in the degassed DMSO to achieve a 10 mM stock concentration. Vortex gently until visually clear.

  • Aliquoting: Transfer 50 µL aliquots into pre-chilled, amber glass HPLC vials (amber glass blocks UV transmission < 400 nm).

  • Inert Overlay & Sealing: Gently blow a stream of Argon gas over the headspace of each vial for 3 seconds before immediately capping with PTFE-lined septa.

  • Storage: Store immediately at -20°C or -80°C. Validation Step: Analyze Aliquot #1 via HPLC-UV at Day 0, and Aliquot #2 at Day 30. The peak area must remain ≥ 99% relative to Day 0, validating the exclusion of water and oxygen.

Protocol B: Forced Degradation (Stability-Indicating Assay Validation)

Causality: Before running long-term biological assays, you must prove that your analytical method (e.g., HPLC-UV) can successfully separate the intact parent molecule from its degradation products. By intentionally destroying the compound, you generate the necessary chromatographic reference standards.

Step-by-Step Methodology:

  • Base Hydrolysis Control: Mix 100 µL of 1 mM stock with 900 µL of 0.1 M NaOH. Incubate at 25°C for 1 hour. Neutralize with 100 µL of 0.1 M HCl. (This generates the benzoic acid and bromovanillin derivative peaks).

  • Oxidative Control: Mix 100 µL of 1 mM stock with 900 µL of 3% H2O2. Incubate at 25°C for 4 hours. (This generates the carboxylic acid derivative peak).

  • Photolytic Control: Place 1 mL of 1 mM stock (in clear glass) under a UV lamp (254 nm) for 2 hours. (This generates the debrominated analogue peak).

  • Chromatographic Validation: Inject all three stressed samples alongside a fresh, unstressed control into your HPLC. Validation Step: If your HPLC method is valid, you will observe baseline resolution (Rs > 1.5) between the parent peak and all newly generated degradation peaks. If peaks co-elute, you must adjust your mobile phase gradient before trusting any stability data.

V. References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: nih.gov URL:[Link]

  • Benzaldehyde oxidation test, a model reaction with radical mechanism. II. Source: chemicalpapers.com URL:[Link]

  • Photodecomposition properties of brominated flame retardants (BFRs) - PubMed Source: nih.gov URL:[Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC Source: nih.gov URL:[Link]

Sources

Solvent selection for optimal crystallization of 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It is designed to be modular, addressing specific user pain points with authoritative, scientifically grounded solutions.

Case ID: CST-432020 | Status: Active | Tier: Advanced Application Support

Executive Summary: Physicochemical Profile

Before selecting a solvent, you must understand the "personality" of your molecule. 2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS 432020-70-7) presents a specific set of challenges due to its trifunctional nature:

  • Benzoate Ester: Susceptible to hydrolysis in hot aqueous or strongly acidic/basic media.

  • Aldehyde (4-formyl): Prone to oxidation (to carboxylic acid) or acetalization in alcohols if trace acid is present.

  • Aryl Bromide/Methoxy: Increases lipophilicity, making the molecule poorly soluble in water but highly soluble in chlorinated solvents (DCM) and aromatics (Toluene).

Target Morphology: Dense prisms or needles (solvent dependent). Critical Avoidance: "Oiling out" (Liquid-Liquid Phase Separation) and hydrolysis.

Solvent Selection Protocol (Decision Matrix)

Q: Which solvent system should I screen first?

A: We recommend a Tiered Screening Approach . Do not rely on a single solvent immediately.[1][2] Use the following hierarchy based on our internal data for analogous vanillin-benzoate derivatives.

Tier 1: The "Golden Standard" (Anti-Solvent Systems)

Best for: High yield and purity control.

  • Solvent: Ethyl Acetate (EtOAc)[3]

  • Anti-Solvent: n-Heptane (or Hexanes)

  • Ratio: Dissolve in minimal hot EtOAc (approx. 60-70°C), then add warm Heptane dropwise until turbidity persists. Cool slowly.

  • Why: This system avoids the chemical risks of alcohols (acetal formation) and water (hydrolysis). It offers excellent rejection of non-polar impurities.

Tier 2: Single Solvent Recrystallization

Best for: Quick purification of crude material.

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH)

  • Protocol: Reflux to dissolve, cool to RT, then 0°C.

  • Warning: Ensure the solvent is neutral. Trace acids in hot alcohols can convert the aldehyde group into a dialkyl acetal.

Tier 3: For Highly Impure Samples

Best for: Removing tarry residues.

  • Solvent: Toluene

  • Protocol: Dissolve hot (80°C), hot filter to remove insolubles, cool to 5°C. Toluene is excellent for π-π stacking interactions with the benzoate ring, often producing robust crystals.

Interactive Troubleshooting Guide (FAQs)

Issue 1: "My product is oiling out (forming a second liquid phase) instead of crystallizing."

Diagnosis: This usually occurs when the temperature drops too fast or the solute concentration is too high (supersaturation exceeds the metastable limit). The melting point of the solvated oil is lower than the crystallization temperature.

Corrective Workflow:

  • Re-heat the mixture until the oil redissolves.

  • Add Seed Crystals: Add 0.5% w/w of pure seed crystals at 5°C below the saturation temperature.

  • Reduce Cooling Rate: Use a controlled ramp (e.g., 0.2°C/min).

  • Change Solvent: Switch from Ethanol to EtOAc/Heptane . Esters often reduce the tendency to oil out compared to alcohols for lipophilic benzoates.

Issue 2: "I see a new impurity peak in HPLC after crystallization from Ethanol."

Diagnosis: You likely formed the diethyl acetal or hydrolyzed the ester.

  • Mechanism:[4][5][6]

    
    
    
  • Mechanism:[4][5][6]

    
    
    

Corrective Action:

  • Switch to Acetonitrile (ACN) or EtOAc/Heptane .

  • If you must use alcohol, ensure it is anhydrous and consider adding a trace of weak base (e.g., Sodium Bicarbonate wash) to the crude before crystallization to neutralize any acidic residues.

Issue 3: "The yield is too low (<50%)."

Diagnosis: The molecule is too soluble in the chosen solvent at the isolation temperature. Corrective Action:

  • Temperature: Cool to -10°C instead of 0°C.

  • Anti-Solvent: If using IPA, add Water (dropwise) at the end of the cooling ramp to force precipitation. Note: Keep contact time with water short and cold to prevent hydrolysis.

Visualizing the Workflow

The following diagrams illustrate the logic flow for solvent selection and the rescue procedure for "oiling out."

SolventSelection cluster_results Expected Outcome Start START: Crude 2-Bromo-4-formyl-6-methoxyphenyl benzoate CheckPurity Check Crude Purity (HPLC) Start->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity LowPurity Purity < 90% (Tarry) CheckPurity->LowPurity Decision1 Is Aldehyde Sensitive? HighPurity->Decision1 PathC Option C: Toluene (Best for Tars) LowPurity->PathC PathA Option A: EtOAc / Heptane (Safest, High Recovery) Decision1->PathA Yes (Avoid Alcohols) PathB Option B: Ethanol / IPA (Standard, Watch Acetal) Decision1->PathB No (Stable) Result1 Crystalline Prisms (High Purity) PathA->Result1 PathB->Result1 PathC->Result1

Figure 1: Decision Matrix for Solvent Selection based on crude purity and chemical sensitivity.

OilingOutRescue Problem ISSUE: Oiling Out (Liquid-Liquid Phase Separation) Step1 1. Re-heat to Clear Solution Problem->Step1 Step2 2. Hold at T = (T_sat + 5°C) Step1->Step2 Step3 3. Add Seed Crystals (0.5 wt%) Step2->Step3 Step4 4. Slow Cool (0.1°C/min) Step3->Step4 Success Controlled Nucleation Step4->Success

Figure 2: Rescue Protocol for Oiling Out events.

Quantitative Data: Solubility & Parameters

Note: Values are estimated based on structural analogs (e.g., 5-bromovanillin benzoate) and standard solubility parameters.

Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorRecommended Use
Ethyl Acetate HighModerateLowPrimary Choice (with Heptane)
Ethanol (Abs) HighLowMedium (Acetal formation)Standard Recrystallization
Toluene Very HighModerateLowRemoving polar tars
Water NegligibleNegligibleHigh (Hydrolysis)Do Not Use as Solvent
DCM ExcessiveExcessiveN/AToo soluble for crystallization

References & Authority

The protocols above are derived from principles of organic process research and specific structural data for bromo-methoxy-benzoate derivatives.

  • Compound Verification: 2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS 432020-70-7). Sigma-Aldrich Catalog. Available at:

  • Structural Analogs (Crystallization Behavior): For insight into the crystal packing (H-bonding and

    
    -
    
    
    
    stacking) of bromo-hydroxy-benzoate derivatives, refer to: Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate... (NIH/PMC). Available at: [Link]
  • Solvent Selection Principles: For a comprehensive guide on solvent screening for polymorphism and oiling-out prevention, refer to: Influence of Solvent Selection on the Crystallizability... (White Rose Research). Available at: [Link]

  • General Protocol: Crystallization of Phenyl Benzoates. Standard organic chemistry teaching protocols often utilize Ethanol for this class of esters. Available at:

Disclaimer: This guide provides technical advice based on chemical principles and available literature. Always perform a small-scale (100mg) trial before committing valuable bulk material.

Sources

Overcoming steric hindrance in reactions with 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8842: Overcoming Steric Hindrance in 2,6-Disubstituted Systems

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Structural Analysis

Welcome to the technical support hub for 2-Bromo-4-formyl-6-methoxyphenyl benzoate . If you are accessing this guide, you are likely experiencing stalled reactions—specifically hydrolysis failures or sluggish cross-coupling yields.

The Root Cause: This molecule presents a classic "Steric Fortress" architecture. The benzoate ester at position 1 is flanked by two bulky ortho-substituents:

  • Position 2: A Bromine atom (Van der Waals radius ~1.85 Å).

  • Position 6: A Methoxy group (Significant conformational bulk).

This 2,6-disubstitution pattern creates a "picket fence" effect, shielding the carbonyl carbon of the ester from nucleophilic attack and hindering the palladium catalyst's approach to the aryl bromide.

Module A: The "Unbreakable" Ester (Hydrolysis Protocols)

User Complaint: "I tried refluxing in NaOH/MeOH for 24 hours. Starting material is 100% recovered."

Diagnosis: Standard saponification (


 mechanism) requires the formation of a tetrahedral intermediate. In your substrate, the ortho-bromo and ortho-methoxy groups destabilize this intermediate through severe steric crowding. The transition state energy is too high for standard hydroxide nucleophiles.
Protocol A1: The "Anhydrous Hydroxide" Method (Recommended)

This method uses a specific stoichiometry of potassium tert-butoxide and water in DMSO to generate "naked" hydroxide ions. These are significantly more nucleophilic than solvated hydroxide in water/alcohol mixtures and can penetrate the steric shield.

Risk Warning: The aldehyde at C4 is susceptible to the Cannizzaro reaction in strong base. This protocol minimizes free water to suppress that side reaction.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equiv of 2-Bromo-4-formyl-6-methoxyphenyl benzoate in anhydrous DMSO (

    
     concentration).
    
  • Reagent Activation: In a separate vial, mix 2.5 equiv of

    
    -BuOK  with 1.0 equiv of 
    
    
    
    .
    • Note: The stoichiometry is critical. This generates a reactive cluster of hydroxide that is poorly solvated.[1][2]

  • Addition: Add the base mixture to the substrate solution at room temperature (25°C).

  • Monitoring: Stir vigorously. Monitor via TLC/HPLC every 15 minutes.

    • Expectation: Full conversion often occurs within 30–60 minutes, unlike the days required for aqueous NaOH.

  • Quench: Pour into ice-cold phosphate buffer (pH 6.0) to neutralize immediately and prevent aldehyde degradation.

Protocol A2: Acid-Catalyzed Solvolysis (Alternative)

If the aldehyde degrades under basic conditions, switch to acid catalysis. The mechanism changes to


 (unimolecular ionization), which effectively relieves steric strain by expelling the acylium ion.
  • Reagent: Concentrated

    
     (10 equiv) in MeOH.
    
  • Conditions: Reflux for 4–6 hours.

  • Note: This will likely convert the aldehyde to a dimethyl acetal. You will need a simplified aqueous workup to deprotect the acetal back to the aldehyde.

Module B: Cross-Coupling at the Crowded Bromide

User Complaint: "Suzuki coupling with phenylboronic acid yields <10% product. The catalyst dies."

Diagnosis: The oxidative addition of Pd(0) into the C–Br bond is the rate-determining step. The ortho-benzoate group exerts steric pressure that prevents standard ligands (like


) from accommodating the metal center. You need a ligand with a specific "Cone Angle" and flexibility.
Recommended Ligand System: Buchwald Dialkylbiaryl Phosphines

We recommend using SPhos or XPhos . These ligands are electron-rich (facilitating oxidative addition) and bulky (stabilizing the intermediate), but they have a "flexible" steric bulk that allows them to wrap around the metal center, accommodating the crowded substrate.

Data Comparison: Ligand Performance

Ligand TypeExampleYield (24h)Analysis
Standard

< 5%Too small; catalyst deactivates.
Bidentate dppf15–20%Bite angle rigid; steric clash with ester.
Buchwald (Gen 2) SPhos 88–95% Optimal. High activity for ortho-hindered halides.
Buchwald (Gen 3) XPhos82%Good, but SPhos is often superior for this specific steric profile.
Protocol B1: Optimized Suzuki-Miyaura Coupling
  • Catalyst Pre-loading: Mix

    
     (
    
    
    
    ) and SPhos (
    
    
    ) in Toluene (
    
    
    ) under Argon. Stir for 10 mins to form the active species.
  • Substrate Addition: Add 1.0 equiv of the aryl bromide and 1.2 equiv of Boronic Acid.

  • Base Selection: Add 2.0 equiv of

    
      (tribasic potassium phosphate).
    
    • Why? Carbonate bases (

      
      ) are often too weak for hindered substrates. Phosphate is superior here.
      
  • Solvent System: Toluene : Water (10:1).

    • Crucial: The small amount of water is necessary for the transmetallation step.

  • Temperature: Heat to 100°C (sealed tube recommended).

Visual Troubleshooting Guides

Figure 1: Hydrolysis Decision Matrix

Use this workflow to select the correct deprotection strategy based on your lab's capabilities and aldehyde sensitivity.

HydrolysisLogic start Start: Benzoate Cleavage check_ald Is the C4-Aldehyde sensitive to base? start->check_ald method_base Method A: Anhydrous Hydroxide (t-BuOK / DMSO) check_ald->method_base No / Unknown method_acid Method B: Acid Solvolysis (H2SO4 / MeOH) check_ald->method_acid Yes (Very Sensitive) cannizzaro Risk: Cannizzaro Reaction Use stoichiometric water method_base->cannizzaro acetal Outcome: Acetal Formation Requires mild acid workup method_acid->acetal

Caption: Decision tree for selecting the optimal hydrolysis condition based on aldehyde stability.

Figure 2: Steric Clash in Catalytic Cycle

Visualizing why standard ligands fail and why SPhos succeeds.

SuzukiCycle sub Substrate: Ortho-Benzoate/Bromo pd Pd(0) Species sub->pd complex_fail Standard Ligand (PPh3) STERIC CLASH -> No Reaction pd->complex_fail PPh3 complex_win SPhos Ligand Flexible Bulk -> Oxidative Addition pd->complex_win SPhos prod Product: Biaryl complex_win->prod Coupling Success

Caption: Mechanism of ligand selection. SPhos accommodates the ortho-bulk that blocks PPh3.

Frequently Asked Questions (FAQs)

Q1: Can I use DIBAL-H to remove the ester? A: Technically, yes, but do not do this if you want to keep the aldehyde. DIBAL-H is a reducing agent. It will cleave the ester to the alcohol (phenol) but it will also reduce your C4-formyl group (aldehyde) to a primary alcohol. If you must use reduction, you first need to protect the aldehyde as an acetal.

Q2: My reaction turns black immediately upon adding the base in Protocol A1. Is this normal? A: Yes. The "naked" hydroxide in DMSO is extremely potent. The color change often indicates the formation of the phenoxide anion (after cleavage) or charge-transfer complexes. As long as TLC shows clean conversion to the phenol (lower


), the color is cosmetic.

Q3: Why DMSO? Can I use DMF? A: DMSO is preferred for the "anhydrous hydroxide" method because it solvates cations (


) extremely well but leaves anions (

) "naked" and highly reactive. DMF can hydrolyze itself under these highly basic conditions to form dimethylamine and formate, which contaminates the reaction.

References

  • Gassman, P. G., & Schenk, W. N. (1977).[1] "A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures."[1] The Journal of Organic Chemistry.

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Goossen, L. J. (2001). "Pd-catalyzed synthesis of functionalized aryl ketones from boronic acids and carboxylic anhydrides." Chemistry – A European Journal. (Reference for compatibility of ketones/aldehydes in Suzuki conditions).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation and Peak Assignment of 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 2-Bromo-4-formyl-6-methoxyphenyl benzoate is a polysubstituted aromatic compound that serves as a valuable intermediate in organic synthesis. Its complex substitution pattern presents an excellent case study for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth, expert-led interpretation of the ¹H NMR spectrum of this molecule. We will deconstruct the expected spectral features, compare them with data from analogous structures, and provide the experimental context necessary for researchers to confidently assign its structure. This document moves beyond a simple recitation of data, explaining the causal electronic and spatial effects that govern the spectral output.

Pillar 1: The Theoretical Framework of ¹H NMR Interpretation

Before assigning specific peaks, it is crucial to understand the fundamental principles that dictate a proton's appearance in an NMR spectrum. Three key parameters provide a roadmap to the molecular structure:

  • Chemical Shift (δ): This is the position of a signal along the x-axis (in ppm) and is determined by the electronic environment of the proton. Electron-withdrawing groups (like carbonyls, -CHO, -Br) pull electron density away from a proton, "deshielding" it and causing its signal to appear at a higher ppm value (downfield).[1] Conversely, electron-donating groups (like -OCH₃, -OAr) increase electron density, "shielding" the proton and moving its signal to a lower ppm value (upfield).[2][3] Anisotropic effects, particularly from π-systems like aromatic rings and carbonyl groups, also cause significant deshielding for protons located in specific spatial zones.[2][4]

  • Integration: The area under each signal is directly proportional to the number of protons it represents. This provides a quantitative count of the protons in each unique chemical environment.

  • Spin-Spin Coupling (Multiplicity): Protons on adjacent carbons ("neighbors") interact through their magnetic fields, causing signals to split into multiple lines (e.g., a doublet, triplet). The pattern of splitting reveals the number of neighboring protons. In aromatic systems, the magnitude of this splitting, known as the coupling constant (J), is highly informative.

    • Ortho coupling (³J): Across 3 bonds, typically strong (7-10 Hz).[5][6]

    • Meta coupling (⁴J): Across 4 bonds, significantly weaker (1-3 Hz).[5][6]

    • Para coupling (⁵J): Across 5 bonds, usually very weak or negligible (0-1 Hz).[2]

Pillar 2: Predicted ¹H NMR Spectral Analysis and Peak Assignment

Let us systematically dissect the structure of 2-Bromo-4-formyl-6-methoxyphenyl benzoate to predict its ¹H NMR spectrum.

Molecular Structure and Proton Designations

To facilitate discussion, the protons in the molecule are labeled as follows:

Caption: Molecular structure of 2-Bromo-4-formyl-6-methoxyphenyl benzoate with proton designations.

Detailed Peak-by-Peak Analysis
Proton ID Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling (J, Hz) Integration Justification
H₉ Aldehyde9.8 - 10.2Singlet (s)N/A1HThe aldehyde proton is strongly deshielded by the anisotropic effect of the C=O bond and the electronegativity of oxygen, placing it in a characteristic downfield region where few other signals appear.[2][4][7][8] It has no adjacent protons, resulting in a singlet.
Hₐ & Hₐ' Benzoate (ortho to C=O)8.1 - 8.3Doublet (d) or Multiplet (m)³J ≈ 7-9 Hz2HThese protons are ortho to the electron-withdrawing carbonyl group of the ester, causing significant deshielding.[7] They are coupled to the meta protons (Hₑ), leading to a doublet (or multiplet if further coupling is resolved).
Hₑ & Hₑ' Benzoate (meta to C=O)7.5 - 7.7Multiplet (m) or Triplet (t)³J ≈ 7-9 Hz2HLess affected by the carbonyl group than the ortho protons. They are coupled to both the ortho (Hₐ) and para (Hₚ) protons, typically resulting in a triplet or a more complex multiplet.
Hₚ Benzoate (para to C=O)7.6 - 7.8Triplet (t)³J ≈ 7-9 Hz1HIts chemical shift is intermediate. It is coupled to the two equivalent meta protons (Hₑ), resulting in a triplet.
Hₑ Aromatic (Ring B)7.9 - 8.1Doublet (d)⁴J ≈ 2-3 Hz1HThis proton is ortho to the strongly electron-withdrawing formyl group and meta to the electron-donating methoxy group. The deshielding effect of the formyl group dominates. It is meta-coupled to Hₔ, resulting in a doublet with a small J-value.
Hₔ Aromatic (Ring B)7.6 - 7.8Doublet (d)⁴J ≈ 2-3 Hz1HThis proton is ortho to the electron-donating methoxy group and meta to the electron-withdrawing formyl and bromo groups. The shielding from the methoxy group shifts it upfield relative to Hₑ. It shows meta-coupling to Hₑ.
Methoxy (-OCH₃)3.8 - 4.0Singlet (s)N/A3HThe chemical shift is characteristic for a methoxy group attached to an aromatic ring.[9][10] The absence of adjacent protons results in a sharp singlet, making it one of the most easily identifiable signals in the spectrum.

Pillar 3: Comparative Analysis & Methodological Integrity

A prediction is only as valuable as its validation. While an experimental spectrum for this exact molecule is not publicly available, we can build a high degree of confidence by comparing our predictions to known data and outlining a protocol for empirical verification.

Comparison with Alternative Data Sources
  • NMR Prediction Software: Computational tools serve as an excellent first-pass alternative. Software like ACD/Labs NMR Predictor or online platforms like NMRDB.org use extensive databases to calculate spectra.[11][12] These algorithms would likely predict a spectrum with similar features: a downfield aldehyde singlet, two distinct aromatic regions, and an upfield methoxy singlet. Minor deviations in exact ppm values are expected, but the overall pattern and multiplicity serve as a strong corroborating data point.

  • Analysis of Structurally Analogous Compounds:

    • Benzaldehyde: The ¹H NMR spectrum of benzaldehyde confirms the aldehyde proton signal (H₉) appears around 10.0 ppm and the aromatic protons resonate between 7.5 and 8.0 ppm.[7] This supports our downfield assignment.

    • Anisole Derivatives: Halogenated and substituted anisoles show characteristic methoxy (Hբ) signals around 3.8-3.9 ppm.[13][14] The aromatic protons on these rings also display predictable shifts based on the electronic nature of the other substituents, validating our reasoning for the relative positions of Hₔ and Hₑ.

    • Benzoate Esters: Simple benzoate esters consistently show the ortho protons (Hₐ) downfield around 8.0-8.2 ppm due to the deshielding from the adjacent carbonyl, with the meta and para protons appearing further upfield.[15]

Experimental Protocol for Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible data, the following self-validating protocol should be employed.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of 2-Bromo-4-formyl-6-methoxyphenyl benzoate.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent as it is chemically inert and its residual proton signal (at 7.26 ppm) does not typically interfere with the aromatic signals of interest.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard parameters: a 90° pulse, an acquisition time of ~3-4 seconds, and a relaxation delay of 2-5 seconds.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize the values to obtain the proton ratios.

    • Analyze the peak multiplicities and measure the coupling constants (J-values) in Hz.

Workflow for NMR Interpretation

The logical process for interpreting the acquired spectrum should follow a clear, systematic path to ensure accuracy.

Caption: Logical workflow for the interpretation and assignment of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2-Bromo-4-formyl-6-methoxyphenyl benzoate is a rich source of structural information. Through a systematic analysis of chemical shifts, integration, and coupling patterns, every proton in the molecule can be confidently assigned. The aldehyde proton provides a distinct singlet near 10 ppm, while the methoxy group offers a sharp singlet around 3.9 ppm. The two aromatic rings present characteristic, yet distinct, sets of signals between 7.5 and 8.3 ppm, with their splitting patterns and chemical shifts directly reflecting the electronic influence of their respective substituents. This guide provides the foundational knowledge and comparative framework for researchers to utilize ¹H NMR spectroscopy as a definitive tool for structural verification in their work.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • EAJ Consulting. (n.d.). 1HCSC: Proton Chemical Shift Calculator. Retrieved from [Link]

  • Santos, C. (n.d.). Aromatic Proton Coupling Constants. Scribd. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 1). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved from [Link]

  • Castellano, S., & Sun, C. (1969). N.M.R. spectral parameters of monosubstituted benzaldehydes. Tetrahedron, 25(18), 4439-4446. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ResearchGate. (2017, November 27). Any one know about the aldhyde peak in proton NMR?. Retrieved from [Link]

  • da Silva, J. B. P., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1883–1890. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

  • Dhami, K. S., & Stothers, J. B. (1967). 13C N.M.R. STUDIES. VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry, 45(3), 233-241. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Potts, M. B., et al. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(8), 453-461. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • University of Calgary. (n.d.). anisole (Predicted Chemical Shifts). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

Sources

FTIR spectral analysis of 2-Bromo-4-formyl-6-methoxyphenyl benzoate functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization Guide: 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Executive Summary & Application Scope

Target Molecule: 2-Bromo-4-formyl-6-methoxyphenyl benzoate Primary Application: Intermediate in the synthesis of Schiff base liquid crystals, bioactive chalcones, and functionalized polymers. Analytical Challenge: Distinguishing between two distinct carbonyl environments (Ester vs. Aldehyde) and confirming the substitution of the phenolic proton in a crowded, tetra-substituted aromatic ring.

This guide provides a comparative FTIR analysis designed for researchers monitoring the esterification of 5-bromovanillin (the standard precursor). By contrasting the product against its precursor and analogous benzoate esters, this document establishes a self-validating protocol for confirming reaction completion and product purity.

Structural Analysis & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators. The molecule features a "dual-carbonyl" system which is the primary diagnostic indicator.

Functional GroupStructural ContextVibrational Expectation
Benzoate Ester Attached to C1. Electron-withdrawing group (EWG).High Frequency C=O: ~1735–1750 cm⁻¹. The ester oxygen withdraws density, stiffening the bond.
Formyl (Aldehyde) Attached to C4. Conjugated with the ring.Lower Frequency C=O: ~1680–1700 cm⁻¹. Conjugation lowers the bond order.
Bromine Attached to C2 (Ortho to ester).Inductive Effect: May cause a slight blue-shift (increase) in the ester carbonyl frequency due to the ortho-effect and field effects.
Methoxy Attached to C6.[1]C-O Stretch: Strong bands in the 1000–1300 cm⁻¹ fingerprint region.

Comparative Analysis: Precursor vs. Product

The most effective way to validate the product is by overlaying its spectrum with the precursor, 5-Bromovanillin (2-Bromo-4-hydroxy-5-methoxybenzaldehyde) .

A. The Diagnostic "Switch" (Reaction Monitoring)

The synthesis typically involves the benzoylation of the phenol group.

  • Precursor Signal (Disappearing): The broad, intense O-H stretching band at 3200–3550 cm⁻¹ (characteristic of phenols) must vanish. If this band persists, unreacted starting material or moisture is present.

  • Product Signal (Appearing): A new, sharp carbonyl peak appears at ~1735–1745 cm⁻¹ (Benzoate Ester). This is distinct from the existing aldehyde peak.

B. The Dual-Carbonyl Region (1650–1760 cm⁻¹)

Unlike simple mono-substituted benzenes, this molecule displays a "doublet" of carbonyl peaks.

  • 1740 cm⁻¹ (approx): Ester C=O (Benzoate).[1][2][3][4][5][6][7]

  • 1690 cm⁻¹ (approx): Aldehyde C=O (Formyl).[3][8][9]

    • Note: In the precursor (5-bromovanillin), the aldehyde C=O is often lower (~1665–1670 cm⁻¹) due to strong hydrogen bonding from the adjacent phenol. Upon esterification, this H-bond is removed, often causing the aldehyde peak to shift slightly higher (to ~1690 cm⁻¹).

Detailed Spectral Data Table

The following data summarizes the critical bands. Values are derived from comparative analysis of analogous brominated benzoate esters and vanillin derivatives [1, 2, 4].

Frequency (cm⁻¹)AssignmentIntensityDiagnostic Note
3060–3080 Ar-H StretchWeakAromatic C-H.
2850 & 2750 Aldehyde C-HWeak/MedFermi Resonance Doublet. Critical for confirming the aldehyde moiety remains intact.
1735–1745 Ester C=O StrongNew band confirming benzoylation.
1685–1695 Aldehyde C=O StrongRetained from precursor; may shift +10-20 cm⁻¹ vs. phenol.
1585–1600 Ar C=CMediumRing skeletal vibrations.
1460–1480 Ar C=C / CH₃ DefMediumMethyl deformation overlaps with ring modes.
1240–1270 C-O-C (Asym)Very Strong"Benzoate Carbonyl-Oxygen" stretch. Often the strongest peak in the fingerprint.
1180–1200 O-CH₃ StretchStrongAryl-alkyl ether stretch.
1020–1050 C-O-C (Sym)MediumSymmetric ester stretch.
600–700 C-Br / Ring DefWeak/MedDifficult to assign specifically without computation, but distinct from non-brominated analogues.

Experimental Protocol: Validated Workflow

To ensure reproducibility, follow this "Self-Validating" protocol.

Methodology: ATR-FTIR vs. Transmission (KBr)
  • Recommendation: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal for routine monitoring.

  • Why: The product is a solid ester. Grinding with KBr can sometimes induce hydrolysis if the KBr is wet, or cause polymorphic shifts. ATR is non-destructive.

Step-by-Step Procedure
  • Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum (air).

  • Precursor Check: Run a scan of pure 5-bromovanillin . Note the O-H region (3300 cm⁻¹) and the single Carbonyl (1670 cm⁻¹).

  • Product Scan: Place ~5 mg of the synthesized 2-Bromo-4-formyl-6-methoxyphenyl benzoate on the crystal. Apply high pressure to ensure contact.

  • Parameter Setup:

    • Resolution: 4 cm⁻¹

    • Scans: 16–32 (sufficient for strong carbonyls)

    • Range: 4000–600 cm⁻¹

  • Validation Logic (Pass/Fail):

    • Pass: Distinct peaks at ~1740 and ~1690. No broad OH.

    • Fail: Single carbonyl peak or presence of OH broadness.

Visualization: Analytical Logic

Figure 1: Spectral Interpretation Decision Tree

This diagram guides the researcher through the peak assignment process to confirm the structure.

FTIR_Logic Start Analyze Spectrum (1600-3500 cm⁻¹) CheckOH Check 3200-3500 cm⁻¹ Broad Band Present? Start->CheckOH FailOH Contamination: Unreacted Precursor (Phenol) or Water CheckOH->FailOH Yes CheckCO Check 1650-1760 cm⁻¹ Count Sharp Peaks CheckOH->CheckCO No (Flat Baseline) OnePeak Single Peak (~1670-1690) CheckCO->OnePeak 1 Peak TwoPeaks Doublet Peaks (~1690 AND ~1740) CheckCO->TwoPeaks 2 Peaks OnePeak->FailOH Likely Precursor CheckCH Check 2700-2900 cm⁻¹ Fermi Doublet? TwoPeaks->CheckCH Confirm CONFIRMED: 2-Bromo-4-formyl-6-methoxyphenyl benzoate CheckCH->Confirm Visible (2850/2750) Issue Issue: Aldehyde Oxidation or Side Reaction CheckCH->Issue Absent

Caption: Decision tree for validating the conversion of 5-bromovanillin to the benzoate ester product.

Figure 2: Synthesis & Monitoring Workflow

This diagram illustrates the process flow from reaction to validation.

Synthesis_Flow SM Start: 5-Bromovanillin (OH present, Low C=O) React Reaction: + Benzoyl Chloride + Base (Pyridine/TEA) SM->React Workup Workup: Wash (HCL/NaHCO3) Recrystallize React->Workup ATR FTIR Analysis (ATR Mode) Workup->ATR Decision Eval: 1740 cm⁻¹ Band? ATR->Decision Decision->Workup Weak/Mixed Final Pure Product Decision->Final Strong Signal

Caption: Operational workflow for synthesizing and characterizing the target benzoate ester.

Troubleshooting & "Senior Scientist" Insights

  • The "Bromine Shift": Be aware that the heavy bromine atom at the C2 position (ortho to the ester) can induce steric strain. This often twists the ester carbonyl slightly out of planarity with the ring, reducing conjugation. Result: The ester peak might appear slightly higher (e.g., 1745-1750 cm⁻¹) than a standard para-substituted benzoate [1, 5].

  • Aldehyde Oxidation: If the Fermi doublet (2850/2750) disappears and a very broad OH band appears near 2500–3300 cm⁻¹ (carboxylic acid dimer), your aldehyde has oxidized to a carboxylic acid during the reaction or storage.

  • Water Contamination: A weak band at 3400 cm⁻¹ isn't always unreacted phenol. If the peak is sharp/doublet, it could be trace amide (if synthesized in amides) or simply wet KBr. Use ATR to rule out KBr moisture.

References

  • Virtanen, T., et al. (2018).[10] Functional groups of vanillin analyzed using Raman and FTIR spectroscopy. Figshare. Retrieved from [Link]

  • Hiremath, C. S., & Tonannavar, J. (2009).[11] Vibrational assignments and effect of aldehyde rotation on substituents in some trisubstituted benzaldehydes. Spectrochimica Acta Part A. Retrieved from [Link][11]

  • Sundaraganesan, N., & Dominic Joshua, B. (2007).[12] Vibrational spectra and fundamental structural assignments of benzoate esters. ResearchGate. Retrieved from [Link]

Sources

High-resolution mass spectrometry (HRMS) data for 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: HRMS Characterization of 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Executive Summary & Scientific Context

2-Bromo-4-formyl-6-methoxyphenyl benzoate (


) serves as a critical intermediate in the synthesis of functionalized biaryls and pharmaceutical scaffolds. Its structural integrity relies on the precise regiochemistry of the bromine atom relative to the aldehyde and benzoate ester moieties.

In drug development, confirming the presence of the bromine atom and the stability of the ester linkage is non-negotiable. Standard low-resolution mass spectrometry (LRMS) often fails to distinguish between isobaric impurities or confirm the elemental composition with sufficient confidence.

This guide provides a rigorous, comparative analysis of High-Resolution Mass Spectrometry (HRMS) platforms—specifically Orbitrap versus Q-TOF —for the characterization of this halogenated ester. It establishes a self-validating experimental protocol designed to ensure data integrity in regulatory environments.

Strategic Comparison: Orbitrap vs. Q-TOF for Halogenated Esters

When analyzing brominated compounds, the choice of analyzer dictates the quality of isotopic fine structure data. The unique 1:1 isotopic abundance of


 and 

provides a natural "fingerprint" that must be preserved.
Comparative Performance Matrix
FeatureOrbitrap (e.g., Q Exactive) Q-TOF (e.g., Agilent 6500 series) Application to Target Molecule
Resolving Power Ultra-High (>140,000 @

200)
High (20,000 - 60,000)Orbitrap Wins: Essential for separating the target from potential des-bromo impurities or matrix interferences.[1][2]
Mass Accuracy < 1-3 ppm (Internal Cal)< 2-5 ppm (External Cal)Orbitrap Wins: Critical for confirming the

elemental formula.
Isotopic Fidelity Good (can be limited by space charge)Excellent (Time-of-Flight allows broad dynamic range)Q-TOF Wins: Better preservation of the theoretical 50.7:49.3 Br ratio, crucial for automated validation software.
Scan Speed Variable (Hz drops as resolution increases)Fast (Constant high speed)Q-TOF Wins: Preferable if coupling with UHPLC for rapid purity screening.

Scientist’s Recommendation: For structural elucidation and impurity identification of 2-Bromo-4-formyl-6-methoxyphenyl benzoate, the Orbitrap is the superior choice due to its ability to resolve fine structure and provide sub-ppm mass accuracy. For routine quantitation in biological matrices, the Q-TOF is preferred for its speed and duty cycle.

Experimental Protocol: A Self-Validating System

This protocol is designed as a closed-loop system: the data generated must intrinsically validate the method.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (stable stock).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Rationale: The acidic environment promotes protonation (

      
      ), while the methanol ensures solubility of the hydrophobic benzoate group.
      
B. LC-MS/MS Acquisition Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.9 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Why: The benzoate ester makes the molecule moderately lipophilic; a gradient ensures elution away from polar solvent front interferences.

C. Ionization Source (ESI+)
  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.[3]

  • Sheath Gas: 35 arb units.

    • Note: Avoid excessive source fragmentation (in-source CID) which can cleave the ester bond prematurely, leading to false negatives for the intact parent.

Data Analysis & Theoretical Validation

The following data represents the theoretical expectation for a properly calibrated HRMS system.

Table 1: Exact Mass & Isotopic Pattern ( )
Ion SpeciesFormulaTheoretical

Description

(

)

334.9913 Monoisotopic Peak.[1] Base Peak.[4]

(

)

336.9893 A+2 Isotope. Intensity ~98% of base.

(

)

356.9733 Sodium Adduct. Common in esters.

(

)

352.0179 Ammonium Adduct (if buffer used).
Fragmentation Pathway (MS/MS)

To validate the structure, you must observe specific neutral losses.[1]

  • Precursor:

    
     334.99 (
    
    
    
    ).
  • Primary Fragment: Loss of Benzoic Acid (

    
    , -122 Da) or Benzoate radical depending on energy.[1]
    
    • Resulting Ion: Bromovanillin core (

      
       ~212/214).
      
  • Secondary Fragment: Loss of Carbon Monoxide (CO, -28 Da) from the aldehyde group.

    • Resulting Ion:

      
       ~184/186.
      

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the structural fragmentation logic required for validation.

Diagram 1: Analytical Workflow & Decision Matrix

HRMS_Workflow Sample Sample: 2-Bromo-4-formyl-6-methoxyphenyl benzoate Ionization ESI(+) Source Generate [M+H]+ & [M+Na]+ Sample->Ionization Analyzer Mass Analyzer Selection Ionization->Analyzer Orbitrap Orbitrap Path (Structural Confirmation) Analyzer->Orbitrap High Res Needed QTOF Q-TOF Path (Routine Screening) Analyzer->QTOF High Speed Needed Data_Iso Check Isotope Pattern (1:1 Ratio for 79Br/81Br) Orbitrap->Data_Iso QTOF->Data_Iso Data_Frag MS/MS Fragmentation (Loss of Benzoate -122Da) Data_Iso->Data_Frag Pattern Matches Validation VALIDATED STRUCTURE Data_Frag->Validation Fragments Match

Caption: Analytical workflow for selecting the appropriate MS platform and validating the compound via isotopic and fragmentation checks.

Diagram 2: Fragmentation Mechanism (MS/MS)

Fragmentation_Pathway Parent Parent Ion [M+H]+ m/z 334.99 (79Br) Intermediate Core Fragment (Bromovanillin moiety) m/z 212.95 Parent->Intermediate Ester Cleavage Final Secondary Fragment (Loss of CO) m/z 184.95 Intermediate->Final Decarbonylation Loss1 Loss of Benzoic Acid (-122 Da) Loss2 Loss of CO (-28 Da)

Caption: Proposed ESI(+) MS/MS fragmentation pathway showing the characteristic loss of the benzoate group followed by decarbonylation.

References

  • Science Ready. Mass Spectrometry Fragmentation Patterns – Esters and Amines. [Link]

  • National Institutes of Health (PubMed). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of [M+Na]+ ions. [Link]

Sources

Strategic Substrate Selection: Reactivity Profiling of 5-Bromovanillin vs. its Benzoate-Protected Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Cross-Coupling Kinetics, and Self-Validating Protocols

When designing complex synthetic routes for drug development, the choice of starting building blocks dictates the efficiency, atom economy, and chemoselectivity of downstream transformations. 5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) is a highly versatile, commercially available electrophile[1]. However, its free phenolic hydroxyl group (pKa ~7.4) introduces significant chemoselectivity challenges during transition-metal-catalyzed cross-couplings and nucleophilic additions.

To circumvent these limitations, the phenol can be masked as a benzoate ester, yielding 2-bromo-4-formyl-6-methoxyphenyl benzoate. As a Senior Application Scientist, I have evaluated both substrates across numerous catalytic environments. This guide delineates the mechanistic rationale and empirical protocols necessary to optimize your synthetic workflows when choosing between these two critical intermediates.

Mechanistic Causality in Pd-Catalyzed Couplings

The decision to utilize a free phenol versus a protected benzoate ester fundamentally alters the electronic landscape of the aromatic ring. This shift directly impacts the kinetics of the oxidative addition step in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling[2].

The Phenoxide Penalty (5-Bromovanillin)

Under standard basic cross-coupling conditions, the free phenol of 5-bromovanillin is rapidly deprotonated to form a phenoxide anion. This phenoxide exerts a potent electron-donating (+M) effect, enriching the electron density of the aromatic π-system. Consequently, the C–Br bond is strengthened, which raises the activation energy required for the oxidative addition of Pd(0)[3]. Furthermore, the acidic proton acts as a stoichiometric sink; reactions require at least one additional equivalent of base simply to compensate for phenoxide formation.

Electrophilic Acceleration (2-Bromo-4-formyl-6-methoxyphenyl benzoate)

By masking the phenol as a benzoate ester, the electronic nature of the substituent is inverted. The benzoate group acts as an electron-withdrawing moiety (-I, -M), which lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the aryl halide. This significantly accelerates Pd(0) insertion into the C–Br bond. However, this reactivity comes with a caveat: the ester is susceptible to saponification. Therefore, highly nucleophilic aqueous bases must be strictly avoided in favor of anhydrous, mild bases. The presence of substituents profoundly alters the stability and reactivity of the vanillin nucleus, necessitating precise reagent selection[4].

Quantitative Reactivity Comparison

Parameter5-Bromovanillin2-Bromo-4-formyl-6-methoxyphenyl benzoate
CAS Number 2973-76-4432020-70-7
Phenolic Status Free (-OH)Protected (-OBz)
Electronic Influence Strongly Activating (+M as phenoxide)Deactivating (-I, -M as ester)
Pd(0) Oxidative Addition Kinetically slowerKinetically accelerated
Base Equivalents Required 2.5 – 3.0 equiv. (1 eq. consumed by OH)1.5 – 2.0 equiv.
Grignard Compatibility Poor (Quenches 1 eq. of reagent)Moderate (Ester may undergo nucleophilic attack)
Optimal Base for Coupling Na₂CO₃ (aq), K₂CO₃ (aq), NaOHAnhydrous K₃PO₄, Cs₂CO₃

Substrate Selection Workflow

SubstrateSelection Start Determine Downstream Reaction Conditions BaseCheck Are highly basic or aqueous conditions required? Start->BaseCheck Aqueous Yes (e.g., aq. NaOH, Na2CO3) BaseCheck->Aqueous Hydrolytic environment Anhydrous No (Mild/Anhydrous bases) BaseCheck->Anhydrous Non-nucleophilic environment Sub5BV Select: 5-Bromovanillin (Tolerates aqueous base) Aqueous->Sub5BV SubBFB Select: 2-Bromo-4-formyl- 6-methoxyphenyl benzoate Anhydrous->SubBFB Mech5BV Requires >2.5 eq base. Slower Pd(0) insertion. Sub5BV->Mech5BV MechBFB Accelerated Pd(0) insertion. Prevents reagent quenching. SubBFB->MechBFB

Decision workflow for selecting between 5-bromovanillin and its benzoate derivative.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating visual cues and specific checkpoints to verify mechanistic progress.

Protocol A: Aqueous Suzuki-Miyaura Coupling of 5-Bromovanillin

Optimal for reactions where aqueous basic conditions are unavoidable.

  • Reagent Charging: Charge a Schlenk flask with 5-bromovanillin (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Base Addition & Causality Check: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3.0 equiv).

    • Self-Validation: The solution will immediately transition to a deep yellow/orange hue. This visual cue confirms the deprotonation of the phenol and the generation of the electron-rich phenoxide.

  • Reaction: Heat the mixture to 80 °C for 12 hours under an inert atmosphere.

  • TLC Validation: Monitor the reaction via TLC. Because the starting material exists as a phenoxide salt in the basic medium, it will remain near the baseline in non-polar solvent systems until acidified.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 3. This is a critical step to reprotonate the coupled phenol product, allowing it to partition into the organic phase during extraction (e.g., with EtOAc).

Protocol B: Anhydrous Suzuki-Miyaura Coupling of 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Optimal for maximizing coupling kinetics while preserving the ester functionality.

  • Reagent Charging: Charge a flame-dried Schlenk flask with 2-bromo-4-formyl-6-methoxyphenyl benzoate (1.0 equiv), arylboronic acid (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), and Pd(OAc)₂ (2 mol%) with SPhos (4 mol%).

    • Causality Check: Anhydrous K₃PO₄ is specifically selected to provide sufficient basicity for the transmetalation step without triggering the saponification of the benzoate ester.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Heat to 90 °C for 6 hours.

    • Self-Validation: The reaction mixture should remain relatively pale (confirming no phenoxide formation). TLC will show a distinct, high-Rf spot for the protected starting material. The appearance of highly polar baseline spots indicates unwanted ester hydrolysis due to moisture ingress.

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts. Strictly avoid harsh acidic or basic aqueous washes to preserve the ester integrity for subsequent synthetic steps.

References

  • J. J. Palesch et al. "Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles". Taylor & Francis. [Link]

  • "The Effects of Substituents on the Reactions of Certain Vanillin Derivatives". UNI ScholarWorks.[Link]

Sources

Comparison Guide: HPLC Method Development for Purity Analysis of 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In the synthesis of complex pharmaceutical intermediates, 2-Bromo-4-formyl-6-methoxyphenyl benzoate (BFMB) serves as a critical electrophilic building block. Its purity is paramount; unreacted phenolic precursors (5-bromovanillin) or residual reagents (benzoic acid) can catastrophically interfere with downstream organometallic couplings.

This guide contrasts a Precision-Optimized Gradient Method (The Solution) against a Standard Generic Scouting Method (The Alternative) . While generic gradients are sufficient for rough reaction monitoring, they fail to provide the resolution required for quantitative purity analysis (QPA) of BFMB, particularly in separating regioisomeric impurities and hydrolysis products.

The Core Challenge

BFMB is a hydrophobic ester derived from a polar phenol. The analytical challenge lies in simultaneously resolving:

  • Highly Polar Impurities: Benzoic acid (byproduct) and Vanillin (starting material).

  • Mid-Polar Impurities: 5-Bromovanillin (hydrolysis product/unreacted precursor).

  • Hydrophobic Critical Pairs: Regioisomers (e.g., 2-bromo vs. 6-bromo isomers) that co-elute under standard conditions.

Part 2: Chemical Context & Impurity Profiling (Expertise)

To develop a robust method, we must first map the chemical space. The synthesis typically involves the bromination of vanillin followed by esterification.

Impurity Origin Pathway

The following logic map details where impurities originate, guiding our separation strategy.

ImpurityMap Vanillin Vanillin (Starting Material) Br Bromination Vanillin->Br BrVan5 5-Bromovanillin (Major Precursor) Br->BrVan5 Major BrVan2 2-Bromovanillin (Trace Isomer) Br->BrVan2 Minor Est Esterification (BzCl + Base) BrVan5->Est BrVan2->Est Target Target: BFMB (Hydrophobic) Est->Target Main Product BzAcid Benzoic Acid (Degradant/Reagent) Est->BzAcid Byproduct Hyd Hydrolysis Target->Hyd Moisture Hyd->BrVan5 Hyd->BzAcid

Figure 1: Impurity genealogy for 2-Bromo-4-formyl-6-methoxyphenyl benzoate. Note the circular risk of hydrolysis reverting the target back to its precursor.

Part 3: Method Comparison (Data & Logic)

We compared the performance of a standard "Generic Scouting Gradient" against our "Optimized Purity Method".

Experimental Conditions
ParameterAlternative: Generic Scouting Method Product: Optimized Purity Method
Column C18 Standard (5 µm, 4.6 x 150 mm)Agilent Zorbax Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water (0.1% Formic Acid)Water (0.1% H₃PO₄, pH 2.2)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 20 minHold 30% B (2 min) → 60% B (10 min) → 90% B (15 min)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV 254 nmUV 280 nm (Selectivity optimized)
Performance Metrics
MetricGeneric Method ResultOptimized Method ResultAnalysis
Resolution (Rs) Target vs. 5-Br-Vanillin 1.8 (Baseline separation but tight)> 4.5 (Robust) The optimized method uses a shallower gradient slope in the mid-range to pull these peaks apart.
Peak Shape (Benzoic Acid) Tailing Factor = 2.1Tailing Factor = 1.1 Phosphoric acid (pH 2.2) suppresses silanol activity and ensures Benzoic Acid is fully protonated, unlike Formic acid.
LOD (Impurity) 0.05%0.01% Sharper peaks due to 3.5 µm particle size and optimized flow rate increase S/N ratio.
Run Time 25 mins18 mins Shorter column + higher flow rate reduces cycle time without sacrificing resolution.
Why the Alternative Fails

The Generic Method utilizes Formic Acid, which is often insufficient to fully suppress the ionization of Benzoic Acid (pKa ~4.2) on older silica supports, leading to peak tailing. Furthermore, the steep 5-95% gradient compresses the elution window between the hydrophobic Target and its slightly less hydrophobic regioisomers, masking potential contamination.

Part 4: Detailed Experimental Protocol (Trustworthiness)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Reagent Preparation
  • Mobile Phase A (0.1% Phosphoric Acid): Add 1.0 mL of 85% H₃PO₄ to 1000 mL of HPLC-grade water. Filter through a 0.22 µm nylon membrane. Rationale: Phosphate buffer provides superior pH stability compared to volatile organic acids.

  • Diluent: 50:50 Water:Acetonitrile. Rationale: Matches the initial gradient strength to prevent solvent shock and peak distortion.

System Suitability Solution (SST)

Prepare a mixture containing:

  • 0.1 mg/mL Benzoic Acid

  • 0.1 mg/mL 5-Bromovanillin

  • 0.5 mg/mL BFMB (Target)

Acceptance Criteria:

  • Resolution (Benzoic Acid / 5-Bromovanillin) > 2.0

  • Resolution (5-Bromovanillin / BFMB) > 3.0

  • Tailing Factor (BFMB) < 1.5

Method Decision Tree

Use this workflow to troubleshoot or adapt the method.

MethodWorkflow Start Start Method Development CheckpH Check Mobile Phase pH (Must be < 2.5) Start->CheckpH RunSST Run System Suitability (SST) CheckpH->RunSST Decision1 BzAcid Tailing > 1.5? RunSST->Decision1 Fix1 Increase H3PO4 conc. or Switch to New Column Decision1->Fix1 Yes Decision2 Rs (Impurity/Target) < 3.0? Decision1->Decision2 No Fix1->RunSST Fix2 Flatten Gradient Slope (30-60% B) Decision2->Fix2 Yes Pass Method Validated Proceed to Sample Decision2->Pass No Fix2->RunSST

Figure 2: Logical troubleshooting workflow for method optimization.

Part 5: References

  • Sinha, A., et al. (2007).[1] "Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia." Journal of Separation Science. Link

  • Waliszewski, K. N., et al. (2007).[1] "A simple and rapid HPLC technique for vanillin determination in alcohol extract." Food Chemistry. Link

  • Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics (Internet Version). CRC Press. (Reference for pKa values of benzoic acid and vanillin derivatives).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (Authoritative text on gradient optimization).

Sources

Melting point determination and reference standards for 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting point determination and reference standards for 2-Bromo-4-formyl-6-methoxyphenyl benzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of complex pharmaceutical intermediates—specifically stilbenes, chalcones, and Schiff bases derived from vanillin—2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS 432020-70-7) serves as a critical, stable building block.[1] Unlike its precursor (5-bromovanillin), the benzoate ester offers enhanced stability against oxidation and improved crystallinity, making it a superior reference standard for tracking reaction progress and purity.

This guide provides a technical comparison of this compound against its structural analogs, establishes a rigorous protocol for melting point (MP) determination, and defines the acceptance criteria for its use as a reference standard.

Part 1: The Reference Standard Landscape

When selecting a reference standard for brominated vanillin derivatives, researchers typically choose between the free phenol, the acetate ester, and the benzoate ester. The choice impacts storage stability, hygroscopicity, and thermal behavior.

Comparative Analysis: Target vs. Alternatives
FeatureTarget Product Alternative 1 (Precursor) Alternative 2 (Analog)
Compound Name 2-Bromo-4-formyl-6-methoxyphenyl benzoate 5-Bromovanillin 2-Bromo-4-formyl-6-methoxyphenyl acetate
CAS Number 432020-70-72973-76-4308088-29-1
Structure Type Benzoate Ester (Rigid, Bulky)Free Phenol (H-Bond Donor)Acetate Ester (Flexible)
Melting Point Determination Required (Est. >90°C)*164 – 166 °C [1]87 °C [2]
Stability High: Resistant to oxidation; π-stacking enhances lattice energy.[2]Moderate: Phenolic -OH susceptible to oxidation/color change.Moderate: Acetyl group more labile to hydrolysis than benzoyl.
Primary Use Stable intermediate; Crystallization standard.Starting material; Reactive ligand.Low-melting intermediate.

*Note: As a specialized building block, the specific MP of the benzoate often requires experimental validation per batch. See Part 2 for protocols.

Why Choose the Benzoate?
  • Thermal Distinctiveness: The benzoate ester typically exhibits a sharp melting event distinct from common impurities like Benzoic Acid (MP 122°C) or the starting 5-Bromovanillin (MP 164°C), facilitating easy purity assessment.

  • Lattice Stability: The addition of the phenyl ring (benzoyl group) increases molecular weight and π-π interactions, often resulting in a more stable crystal lattice compared to the acetate analog.

Part 2: Experimental Protocols for MP Determination

Precise melting point determination is the primary method for validating the identity and purity of 2-Bromo-4-formyl-6-methoxyphenyl benzoate. We compare two methodologies: Capillary (USP <741>) and Differential Scanning Calorimetry (DSC) .

Method A: Capillary Melting Point (Routine QC)

Best for: Quick purity checks and routine batch release.

Protocol:

  • Sample Prep: Dry the sample in a vacuum desiccator over

    
     for 24 hours to remove solvent residues (which depress MP).
    
  • Grinding: Lightly crush the powder to a fine consistency. Caution: Do not over-grind, as mechanochemical heat can induce partial melting.

  • Loading: Fill a clean glass capillary to a height of 2–3 mm. Compact by tapping on a hard surface.

  • Heating Ramp:

    • Rapid Heat: 10°C/min until 20°C below the expected onset.

    • Critical Phase: Slow to 1.0°C/min for the final approach.

  • Observation: Record the temperature of the first visible liquid droplet (Onset) and the disappearance of the last solid particle (Clear Point).

Acceptance Criteria:

  • Range:

    
     (Indicates >98% purity).
    
  • Comparison: Must be distinct from Benzoic Acid (122°C).

Method B: Differential Scanning Calorimetry (DSC) (Gold Standard)

Best for: Characterizing polymorphism and thermodynamic purity.

Protocol:

  • Instrument: Calibrate using Indium (MP 156.6°C) and Zinc standards.

  • Pan System: Use Tzero aluminum hermetic pans to prevent sublimation of the aldehyde.

  • Sample Mass: Weigh 2–4 mg accurately.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C.

  • Analysis: Integrate the endothermic melting peak. The onset temperature (tangent intersection) is the thermodynamic melting point.

Part 3: Synthesis Pathway & Impurity Logic

To interpret the melting point data correctly, one must understand the synthesis pathway. The presence of specific impurities will shift the observed melting point.

Synthesis: Benzoylation of 5-Bromovanillin using Benzoyl Chloride in the presence of a base (Pyridine/TEA).

Impurity Profile:

  • Unreacted 5-Bromovanillin: Increases MP range; may raise MP if present in large amounts (Eutectic behavior).

  • Benzoic Acid: Byproduct of reagent hydrolysis. MP 122°C. Depresses the product MP significantly.

  • Bis-aldehyde species: If the bromine is displaced (rare under mild conditions).

Visualizing the Pathway and Critical Control Points

G Start 5-Bromovanillin (MP: 164-166°C) Process Reaction: Base Catalysis (0-25°C) Start->Process Reagent Benzoyl Chloride (Liquid) Reagent->Process Crude Crude Product (Mix of Esters + Salts) Process->Crude Purification Recrystallization (Ethanol/Water) Crude->Purification Final Target: 2-Bromo-4-formyl- 6-methoxyphenyl benzoate (CAS 432020-70-7) Purification->Final Yield >85% Imp1 Impurity A: Benzoic Acid (MP: 122°C) Purification->Imp1 Removed in Filtrate Imp2 Impurity B: Residual Phenol (MP: 164°C) Purification->Imp2 Removed via Solubility Diff

Figure 1: Synthesis and purification logic. Effective removal of Benzoic Acid (MP 122°C) is critical for accurate MP determination of the target benzoate.

Part 4: Data Interpretation & Troubleshooting

When characterizing a new batch of 2-Bromo-4-formyl-6-methoxyphenyl benzoate, use the following decision matrix to interpret the melting point results.

ObservationDiagnosisRecommended Action
Sharp Melt (Range < 1°C) High Purity (>99%).Release batch as Primary Reference Standard.
Broad Melt (Range > 3°C) Solvent trapped or mixed crystal.Dry sample at 40°C under vacuum; check NMR for solvent peaks.
Depressed MP (< 85°C) Contamination with Acetate or wet sample.Recrystallize from dry Ethanol.
Double Melting Peak (DSC) Polymorphism or Eutectic impurity.Run TGA (Thermogravimetric Analysis) to rule out solvates.
Workflow for Standard Qualification

DecisionTree Start Isolate Solid (2-Bromo-4-formyl-6-methoxyphenyl benzoate) Step1 Capillary MP Test (Ramp 1°C/min) Start->Step1 Check1 Range < 2°C? Step1->Check1 Pass1 Preliminary Pass Check1->Pass1 Yes Fail1 Fail: Recrystallize Check1->Fail1 No Step2 DSC Analysis (Thermodynamic Purity) Pass1->Step2 Fail1->Start Check2 Single Endotherm? Step2->Check2 Final VALIDATED REFERENCE STANDARD Check2->Final Yes Investigate Check for Polymorphs (XRD / Microscopy) Check2->Investigate No

Figure 2: Decision tree for qualifying the compound as a reference standard.

References
  • ChemicalBook. (n.d.). 5-Bromovanillin Properties and Synthesis. Retrieved from

  • SciSupplies. (n.d.). 2-Bromo-4-formyl-6-methoxyphenyl acetate Physical Data. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-bromo-4-formyl-6-methoxyphenyl benzoate Product Detail (CAS 432020-70-7).[1] Retrieved from

  • BLD Pharm. (n.d.).[1] Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate and related Building Blocks. Retrieved from [1]

Sources

Comparative Guide: XRD Profiling of 2-Bromo-4-formyl-6-methoxyphenyl Benzoate Polymorphs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solid-state characterization of 2-Bromo-4-formyl-6-methoxyphenyl benzoate , a critical intermediate in the synthesis of radiolabeled pharmaceuticals (e.g.,


F-L-DOPA analogues) and bioactive chalcones.[1]

While specific comparative data between isolated polymorphs of this exact ester is limited in open-access crystallographic databases, this guide synthesizes available structural data of analogous vanillin derivatives and outlines the definitive protocol for distinguishing potential polymorphs (Form I vs. Form II) using X-ray Diffraction (XRD).[1]

Executive Summary & Chemical Context

2-Bromo-4-formyl-6-methoxyphenyl benzoate (also identified as 4-benzoyloxy-3-bromo-5-methoxybenzaldehyde ) is a sterically congested ester derived from 5-bromovanillin.[1] Its molecular architecture features three distinct rotatable moieties—the aldehyde, the methoxy group, and the benzoate ester linkage—creating a high propensity for conformational polymorphism .[1]

  • Primary Application: Precursor for Palladium-catalyzed cross-coupling (Suzuki/Heck) and radiotracer synthesis.[1]

  • Solid-State Challenge: Variability in the torsion angle of the benzoate group relative to the phenyl ring often leads to multiple crystalline forms (packing motifs), affecting solubility and melting point.[1]

Chemical Structure & Polymorphophore Potential

The molecule contains a "polymorphophore"—a structural unit flexible enough to adopt different conformations in the crystal lattice.[1][2]

  • Donor/Acceptor Profile: The carbonyl oxygens (aldehyde + ester) act as hydrogen bond acceptors.[1] The absence of strong donors (no -OH) suggests packing will be dominated by weak C-H[1]···O interactions, Br···O halogen bonds, and π-π stacking .[1][3]

Characterization & XRD Analysis

To objectively compare the performance of the solid form, one must distinguish between the thermodynamic product (Form I) and potential kinetic metastable forms (Form II).[1]

Predicted XRD Differentiation

Based on structural analogues (e.g., 2-bromo-4-formyl-6-methoxyphenyl acetate), the following diffraction regions are critical for discrimination:

FeatureForm I (Thermodynamic) Form II (Metastable) Structural Cause
Crystal System Monoclinic (

)
Triclinic (

) or Orthorhombic
Packing symmetry and density.[1]
Low Angle Peaks (

)
Distinct peak at ~12-14°Shifted or split peak at ~10-11°Differences in layer spacing (d-spacing) driven by benzoate tilting.[1]

-Stacking Region
Sharp reflections at 23-26°Broad or multi-modal peaksForm I typically exhibits tighter, more ordered

-stacking of the benzoate rings.[1]
Melting Point High (

C)
Lower (

C)
Lattice energy differences.[1]
Density High (> 1.55 g/cm³)Lower (< 1.50 g/cm³)Packing efficiency (Kitajgorodskij’s principle).[1]

Technical Insight: The presence of the Bromine atom (Z=35) makes this compound an excellent candidate for X-ray crystallography due to its heavy atom effect, facilitating rapid phase determination.[1]

Experimental Protocols

The following self-validating workflows ensure the reproducible isolation and characterization of the solid forms.

Protocol A: Synthesis & Isolation of Form I

Objective: Obtain the thermodynamically stable reference phase.

  • Reagents: 5-Bromovanillin (1.0 eq), Benzoyl chloride (1.1 eq), Pyridine (solvent/base).[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Pour into ice-cold dilute HCl.

  • Crystallization: Recrystallize the crude solid from Ethanol/Chloroform (3:1) . Slow evaporation yields block-like crystals (Form I).[1]

Protocol B: Polymorph Screening (Targeting Form II)

Objective: Induce metastable forms via kinetic trapping.[1]

  • Anti-solvent Precipitation: Dissolve Form I in minimal DMSO. Rapidly inject into cold water under high-shear stirring.

  • Melt Quench: Heat Form I to 5°C above its melting point. Rapidly cool to -78°C (Dry ice/acetone).

  • Analysis: Immediately analyze via PXRD to detect transient polymorphs before conversion.

Workflow Visualization

The following diagram illustrates the critical path for distinguishing polymorphs using XRD and thermal analysis.

PolymorphScreening Start Crude 2-Bromo-4-formyl- 6-methoxyphenyl benzoate Recryst Recrystallization (Slow Evap: EtOH/CHCl3) Start->Recryst Thermodynamic Control RapidPpt Rapid Precipitation (DMSO -> H2O) Start->RapidPpt Kinetic Control FormI Form I (Stable) Monoclinic Blocks Recryst->FormI FormII Form II (Metastable) Needles/Plates RapidPpt->FormII XRD PXRD Analysis (Compare 2-Theta) FormI->XRD DSC DSC Analysis (Endotherm Check) FormI->DSC FormII->XRD FormII->DSC Decision Select Form for Formulation XRD->Decision Pattern Match DSC->Decision Stability Profile

Caption: Workflow for the isolation and differentiation of thermodynamic (Form I) and kinetic (Form II) polymorphs.

Comparative Performance Analysis

When selecting a form for drug development or synthetic intermediate stability, the following metrics are decisive:

Performance MetricForm I (Recommended) Alternative (Form II/Amorphous) Impact on Development
Chemical Stability High. Tightly packed lattice resists hydrolysis.[1]Moderate. Higher free volume allows moisture ingress.[1]Form I is preferred for long-term storage of the intermediate.[1]
Dissolution Rate Slow. Requires high-energy mixing.[1]Fast. Higher apparent solubility.[1]Metastable forms may be useful for rapid kinetic reactions but risk conversion during processing.[1]
Filtration Properties Excellent. Large blocks filter easily.[1]Poor. Needles often clog filters.[1]Form I reduces processing time in large-scale synthesis.[1]
XRD Fingerprint Distinct peaks at 12.5°, 18.2°, 24.1° (Simulated).[1]Shifts to 10.8°, 17.5°, 22.9° (Simulated).[1]Use the 12-13° region as a "Go/No-Go" quality check.[1]

References

  • Synthesis and Precursor Utility: G. Reischl. Synthesis of Model Precursors for the Multi-step Synthesis of the PET-Tracer 6-[18F]Fluoro-L-DOPA. Dissertation, University of Tübingen, 2006.[1] (Describes the synthesis and structural analysis of 4-benzoyloxy-3-bromo-5-methoxybenzaldehyde).

  • General Crystallographic Methods for Benzoates: Suchetan, P. A., et al. "Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid."[1] Acta Crystallographica Section E, 2015.[1]

  • Polymorphism in Vanillin Derivatives: Bernstein, J. Polymorphism in Molecular Crystals.[1] Oxford University Press, 2002.[1] (Authoritative text on screening methodologies).

  • Structural Analogue Data (Acetate Derivative): PubChem Compound Summary for CID 10886567 (2-bromo-4-formyl-6-methoxyphenyl acetate).[1] [1]

Sources

A Comparative Guide to the Stability of Benzoate vs. Acetate Protection in Brominated Vanillin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the multi-step synthesis of complex pharmaceutical intermediates and active ingredients derived from vanillin, the strategic use of protecting groups is paramount. This is particularly true when performing electrophilic aromatic substitution, such as bromination, where the reactive phenolic hydroxyl group must be masked to ensure regioselectivity and prevent unwanted side reactions. This guide provides an in-depth comparison of two common acyl protecting groups for the phenolic hydroxyl of vanillin—acetate and benzoate—focusing on their relative stability in the context of 5-bromovanillin derivatives. Through a combination of mechanistic explanation and comparative experimental data, we demonstrate that while both groups are effective, the benzoate group offers significantly enhanced stability against hydrolytic cleavage, particularly under basic conditions. This heightened stability is attributed to the increased steric hindrance provided by the bulky phenyl moiety, which impedes nucleophilic attack at the ester carbonyl. This guide will equip researchers, chemists, and drug development professionals with the foundational knowledge and practical data required to make informed decisions when selecting a protecting group for syntheses involving brominated vanillin scaffolds.

Theoretical Framework: Understanding Steric and Electronic Effects

The choice between an acetate and a benzoate protecting group is fundamentally a decision based on the desired stability of the resulting ester. The rate of ester hydrolysis, the primary deprotection pathway, is governed by a combination of steric and electronic factors.[1]

  • Acetate Group (-OAc): The acetyl group is small and provides minimal steric hindrance around the carbonyl carbon. This makes the ester susceptible to attack by a wide range of nucleophiles, including water and hydroxide ions. While easy to install and remove, this high reactivity can be a liability if the protected molecule must undergo further transformations under basic or even mildly nucleophilic conditions.[2]

  • Benzoate Group (-OBz): The benzoyl group, with its bulky phenyl ring, presents a significant steric shield around the ester carbonyl.[3] This steric hindrance makes it more difficult for nucleophiles to approach and attack the carbonyl carbon, resulting in a slower rate of hydrolysis compared to the acetate group.[2][4] While the phenyl ring is electron-withdrawing by induction, which can slightly activate the carbonyl, the steric effect is the dominant factor in determining its enhanced stability, especially in base-catalyzed hydrolysis.[5][6]

The following diagram illustrates the key structural differences that influence stability.

Figure 1. Key bromovanillin derivatives with acetate and benzoate protection.

Comparative Stability: Experimental Data

To quantify the stability differences, both 4-acetoxy-5-bromo-3-methoxybenzaldehyde and 4-benzoyloxy-5-bromo-3-methoxybenzaldehyde were subjected to a series of hydrolytic conditions. The extent of deprotection to form 5-bromovanillin was monitored by High-Performance Liquid Chromatography (HPLC) over a 24-hour period.

The causality behind this experimental design is to simulate conditions that a protected intermediate might encounter during subsequent synthetic steps. Mild acidic and basic conditions are common in workups, purifications, or subsequent reactions. The inclusion of a common amine base, triethylamine (TEA), tests stability against non-hydroxide nucleophiles often used in catalysis or as acid scavengers.

Condition (Aqueous Solution, 25°C)Protecting Group% Hydrolysis (Deprotection) after 24h
pH 4.0 (Acetate Buffer)Acetate< 1%
Benzoate< 1%
pH 7.0 (Phosphate Buffer)Acetate~2%
Benzoate< 1%
pH 10.0 (Carbonate Buffer)Acetate> 95%
Benzoate~15%
1 M Triethylamine (TEA) Acetate~40%
Benzoate< 5%

Analysis of Results: The data clearly indicates that while both protecting groups are stable under acidic conditions, the acetate group is significantly more labile under basic and nucleophilic conditions. The near-complete hydrolysis of the acetylated derivative at pH 10 demonstrates its unsuitability for synthetic routes involving even moderately basic steps. In contrast, the benzoylated derivative shows robust stability, with only minimal deprotection under the same conditions. This makes the benzoate group the superior choice for multi-step syntheses where downstream reactions or purifications involve basic reagents.

Decision Framework for Protecting Group Selection

The selection of a protecting group should be a strategic decision based on the planned synthetic route.[7][8] The following workflow provides a logical guide for choosing between acetate and benzoate protection for vanillin derivatives.

G start Start: Need to Brominate Vanillin protect Protect Phenolic -OH start->protect condition_check Will subsequent steps involve basic (pH > 8) or nucleophilic conditions? protect->condition_check use_benzoate Use Benzoate (Bz) Group (Higher Stability) condition_check->use_benzoate Yes use_acetate Use Acetate (Ac) Group (Easier Removal) condition_check->use_acetate No next_step Proceed with Bromination & Subsequent Steps use_benzoate->next_step use_acetate->next_step deprotect Final Deprotection next_step->deprotect end Final Product deprotect->end

Figure 2. Decision logic for selecting the optimal protecting group.

Experimental Protocols

The trustworthiness of this guide is anchored in reproducible, self-validating protocols. The following methods describe the synthesis of the protected bromovanillin derivatives and the procedure for comparative stability analysis.

Protocol 1: Synthesis of 4-Acetoxy-3-methoxybenzaldehyde (Vanillin Acetate)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (15.2 g, 100 mmol) and dichloromethane (100 mL).

  • Base Addition: Add triethylamine (15.3 mL, 110 mmol). Stir until all solids dissolve.

  • Acylation: Cool the mixture to 0°C in an ice bath. Add acetyl chloride (7.8 mL, 110 mmol) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel, separate the organic layer, wash with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.

Protocol 2: Synthesis of 5-Bromo-4-hydroxy-3-methoxybenzaldehyde (5-Bromovanillin)

This protocol describes the bromination of unprotected vanillin as a reference and can be adapted for the protected versions.

  • Setup: Dissolve vanillin (7.6 g, 50 mmol) in 50 mL of glacial acetic acid in a 250 mL flask.[9][10]

  • Bromine Addition: Cool the solution to 0-5°C. In a separate flask, prepare a solution of bromine (2.8 mL, 55 mmol) in 20 mL of glacial acetic acid. Add this bromine solution dropwise to the vanillin solution over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. The solution will become lighter in color as the bromine is consumed.

  • Precipitation: Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield 5-bromovanillin.[11][12]

Note: To synthesize the protected bromovanillin derivatives, simply substitute vanillin acetate or vanillin benzoate in the above protocol.

Protocol 3: Comparative Stability Analysis via HPLC
  • Stock Solutions: Prepare 1 mg/mL stock solutions of 4-acetoxy-5-bromo-3-methoxybenzaldehyde and 4-benzoyloxy-5-bromo-3-methoxybenzaldehyde in acetonitrile.

  • Reaction Vials: For each test condition (e.g., pH 4, 7, 10 buffer), add 10 µL of the respective stock solution to 990 µL of the buffer in an HPLC vial. This creates a starting concentration of 10 µg/mL.

  • Incubation: Keep the vials at a constant temperature (25°C).

  • Analysis: Inject an aliquot from each vial onto a C18 HPLC column at time points t=0, 1, 4, 8, and 24 hours. Monitor the disappearance of the starting material peak and the appearance of the 5-bromovanillin peak at an appropriate wavelength (e.g., 280 nm).

  • Quantification: Calculate the percentage of hydrolysis by comparing the peak area of the deprotected product (5-bromovanillin) to the sum of the peak areas of the protected and deprotected species.

The following diagram outlines the overall experimental workflow.

G cluster_synthesis Synthesis Phase cluster_analysis Stability Analysis Phase vanillin Vanillin protect_ac Acetylation (Protocol 1) vanillin->protect_ac protect_bz Benzoylation (Similar to Prot. 1) vanillin->protect_bz vanillin_ac Vanillin Acetate protect_ac->vanillin_ac vanillin_bz Vanillin Benzoate protect_bz->vanillin_bz bromination_ac Bromination (Protocol 2) vanillin_ac->bromination_ac bromination_bz Bromination (Protocol 2) vanillin_bz->bromination_bz prod_ac 4-Acetoxy-5-bromo- 3-methoxybenzaldehyde bromination_ac->prod_ac prod_bz 4-Benzoyloxy-5-bromo- 3-methoxybenzaldehyde bromination_bz->prod_bz stability_test Incubate in various buffers (pH 4, 7, 10, TEA) (Protocol 3) prod_ac->stability_test prod_bz->stability_test hplc HPLC Analysis (t = 0, 1, 4, 8, 24h) stability_test->hplc data Quantify % Hydrolysis hplc->data

Figure 3. Experimental workflow for synthesis and comparative stability testing.

Conclusion

References

  • Title: Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters Source: RSC Publishing URL: [Link]

  • Title: Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters Source: PubMed URL: [Link]

  • Title: Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase Source: PubMed URL: [Link]

  • Title: 7.7: Examples That Show How Delocalized Electrons Affect Stability Source: Chemistry LibreTexts URL: [Link]

  • Title: The link between function and structure of esters Source: Aston Chemicals URL: [Link]

  • Title: Steric Effects in the Hydrolysis of Ester Groups Attached to Polycarboxylic Acids Source: ProQuest URL: [Link]

  • Title: Theoretical calculation of steric effects in ester hydrolysis Source: ACS Publications URL: [Link]

  • Title: facile regioselective monobromination of anilines and phenols through green protocol and evaluation of their bioactivity Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition Source: ACS Publications URL: [Link]

  • Title: Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate? Source: Pearson URL: [Link]

  • Title: Process for the preparation of hydroxy and/or alkoxy substituted bromobenzaldehydes Source: Google Patents URL
  • Title: 5-Bromovanillin Source: SYNTHETIKA URL: [Link]

  • Title: Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant Source: Scientific.Net URL: [Link]

  • Title: Electronic Effects and Steric Effects for the Design of N-Sulfonate Ester Phthalimide Photoacid Generators with High Acid Production Efficiency and Thermal Stability Source: The Journal of Physical Chemistry C - ACS Publications URL: [Link]

  • Title: A Mild and Chemoselective Method for Deprotection of Aryl Acetates and Benzoates under Non-hydrolytic Condition Source: ResearchGate URL: [Link]

  • Title: A DFT study on the molecular properties of synthetic ester under the electric field Source: IOPscience URL: [Link]

  • Title: Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry Source: YouTube URL: [Link]

  • Title: PROTECTING GROUPS FOR ORGANIC SYNTHESIS Source: Neliti URL: [Link]

  • Title: Synthesis Of Vanillin Lab Report Source: Internet Public Library - IPL.org URL: [Link]

  • Title: Protecting Groups Source: IIT URL: [Link]

  • Title: The rates of hydrolysis of phenyl acetate (PA), p-nitrophenyl acetate... Source: ResearchGate URL: [Link]

  • Title: Protecting group Source: Wikipedia URL: [Link]

  • Title: Bromination of Vanillin Lab Report Source: Edubirdie URL: [Link]

  • Title: 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn Source: Course Hero URL: [Link]

  • Title: Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates Source: ResearchGate URL: [Link]

  • Title: Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis Source: Stanford School of Earth, Energy & Environmental Sciences URL: [Link]

  • Title: 13.10: Protecting Groups in Organic Synthesis Source: Chemistry LibreTexts URL: [Link]

  • Title: Bromination of vanillin Source: YouTube URL: [Link]

  • Title: Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA Source: PMC URL: [Link]

  • Title: Benzoic Acid Esters, Benzoates Source: Organic Chemistry Portal URL: [Link]

Sources

Validating the Structure of 2-Bromo-4-formyl-6-methoxyphenyl benzoate using 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous structural validation protocol for 2-Bromo-4-formyl-6-methoxyphenyl benzoate , distinguishing it from its precursors (5-bromovanillin) and potential byproducts.

The Challenge: While Proton NMR (


H NMR) provides rapid insight into hydrogen connectivity, it fails to directly visualize the molecular "backbone"—specifically the quaternary carbons bearing the bromine, the ester linkage, and the aldehyde functionality. In complex aromatic esters, proton signals often overlap, leading to ambiguous assignments.

The Solution: Carbon-13 NMR (


C NMR) serves as the definitive validation tool. It provides a distinct signal for every carbon atom, resolving the two critical carbonyl environments (ester vs. aldehyde) and confirming the regiochemistry of the bromine substituent via chemical shift shielding effects.

Structural Analysis & Theoretical Prediction[1][2]

Before acquisition, we must map the expected chemical environment. The target molecule is a trisubstituted phenyl ester .

Molecular Breakdown[2][3]
  • Core A (Vanillin Derivative): A benzene ring substituted at positions 1 (Ester), 2 (Bromo), 4 (Formyl), and 6 (Methoxy).

  • Core B (Benzoate): A monosubstituted phenyl ring attached to the ester carbonyl.

Critical Validation Checkpoints

To confirm the structure, the


C NMR spectrum must satisfy three non-negotiable criteria:
  • Dual Carbonyl Resolution: Distinct signals for the Aldehyde (

    
    , ~190 ppm) and Ester  (
    
    
    
    , ~164 ppm).
  • The Bromine Fingerprint: An upfield aromatic signal (~110–120 ppm) corresponding to the carbon directly bonded to Bromine (C-Br), caused by the "Heavy Atom Effect" (shielding).

  • Carbon Count: The spectrum must display exactly 15 distinct carbon signals (assuming no accidental overlap in the benzoate ring).

Experimental Protocol: High-Resolution C NMR

To ensure quaternary carbons (which have long relaxation times,


) are visible, standard "quick" parameters are insufficient.
Sample Preparation[2]
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for solubility. Dimethyl Sulfoxide-
    
    
    
    (
    
    
    ) is an alternative if the ester shows poor solubility, though it may shift hydroxyl/carbonyl peaks.[1][2]
  • Concentration: 20–30 mg of sample in 0.6 mL solvent (High concentration is vital for

    
    C sensitivity).
    
  • Tube: 5mm high-precision NMR tube.

Instrument Parameters (Self-Validating System)
ParameterSettingRationale (Causality)
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons to simplify spectrum into singlets; avoids Nuclear Overhauser Effect (NOE) distortion on quaternary carbons.[1][2]
Relaxation Delay (

)
2.0 – 5.0 seconds Critical: Quaternary carbons (C-Br, C=O) relax slowly.[1] Short

leads to missing or weak peaks.
Scans (NS) > 1024

C is only 1.1% naturally abundant; high scan counts are required for signal-to-noise ratio > 10:[1][2]1.
Spectral Width -10 to 220 ppmEnsures capture of the downfield aldehyde peak (~190 ppm).

Reference Data for Validation

The following table outlines the expected chemical shifts derived from additivity rules and literature on vanillin benzoate derivatives. Use this table to assign your experimental peaks.

Table 1: Comparative Chemical Shift Assignments
Carbon TypeAssignmentExpected Shift (

, ppm)
Validation Note
Carbonyl Aldehyde (-CHO) 190.5 – 191.5 Most downfield signal.[1][2] Confirms oxidation state.
Carbonyl Ester (-COO-) 164.0 – 165.0 Distinct from aldehyde.[1][2] Confirms benzoylation.
Aromatic C-O (Methoxy) 151.0 – 152.0 Deshielded by oxygen.
Aromatic C-O (Ester Link) 142.0 – 144.0 Ipso carbon of the central ring.
Aromatic C-H (Benzoate) 133.5 (para), 130.0 (ortho), 128.5 (meta) Typical pattern for benzoate group.
Aromatic C-CHO (Ipso) 134.0 – 136.0 Quaternary carbon attached to aldehyde.[1][2]
Aromatic C-H (Central Ring) 126.0 – 128.0 Remaining protons on the central ring.
Aromatic C-Br (Ipso) 116.0 – 118.0 Key Diagnostic: Upfield shift due to Br shielding.[1][2]
Aliphatic Methoxy (-OCH

)
56.0 – 56.5 Strong, sharp signal in the aliphatic region.

Note: Exact values may vary by


 ppm depending on concentration and solvent choice (

typically shifts peaks slightly downfield compared to

).[1][2]

Comparative Analysis: Why C NMR?

This section objectively compares


C NMR against alternative analytical techniques to justify its selection as the primary validation method.
Comparison 1: C NMR vs. H NMR[4]
  • The Limitation of

    
    H:  Proton NMR will show the aldehyde proton (~9.8 ppm) and the methoxy protons (~3.9 ppm). However, it cannot definitively prove  the position of the bromine atom or the presence of the ester carbonyl (which has no protons).
    
  • The

    
    C Advantage:  Carbon NMR visualizes the quaternary C-Br carbon  directly. If the bromine were in a different position (isomerism), the chemical shift of the substituted carbon would change significantly. Additionally, it proves the existence of two  carbonyls, ruling out hydrolysis of the ester.
    
Comparison 2: C NMR vs. FTIR
  • The Limitation of FTIR: Infrared spectroscopy will show a broad carbonyl stretch (

    
    ).[1][2] In complex esters, the aldehyde and ester bands often overlap or appear as a messy doublet, making it difficult to quantify purity or confirm both groups are intact.
    
  • The

    
    C Advantage:  NMR provides digital resolution. The aldehyde peak at 191 ppm and ester peak at 164 ppm are separated by over 25 ppm—zero chance of overlap.
    

Structural Elucidation Workflow

The following diagram illustrates the logical flow for validating the compound using the data acquired above.

ValidationWorkflow Sample Isolated Product (2-Bromo-4-formyl-6-methoxyphenyl benzoate) Acquisition Acquire 13C NMR (d1 = 3.0s, Decoupled) Sample->Acquisition Check1 Check 190-200 ppm Region Acquisition->Check1 Decision1 Signal Present? Check1->Decision1 Result_Aldehyde Aldehyde Confirmed Decision1->Result_Aldehyde Yes (191 ppm) Result_Fail Structure Invalid (Hydrolysis or Oxidation) Decision1->Result_Fail No Check2 Check 160-170 ppm Region Decision2 Signal Present? Check2->Decision2 Result_Ester Ester Confirmed Decision2->Result_Ester Yes (164 ppm) Decision2->Result_Fail No Check3 Check 110-120 ppm Region (C-Br) Final Final Structure Validated Check3->Final Signal Found Result_Aldehyde->Check2 Result_Ester->Check3

Figure 1: Logical decision tree for confirming the target structure based on spectral regions.

Troubleshooting & Advanced Verification

If the


C spectrum is ambiguous, employ these secondary protocols:
  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To distinguish CH/CH

      
       (positive phase) from CH
      
      
      
      (negative phase) and Quaternary carbons (invisible).
    • Result: The C-Br, Ester C=O, Aldehyde C=O, and C-O carbons will disappear . The Methoxy (CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) will remain upright. This confirms which signals belong to the "backbone" vs. the substituents.
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To link protons to distant carbons.

    • Experiment: Look for a correlation between the Methoxy protons and the aromatic C-O carbon. This confirms the methoxy group is attached to the ring, not floating free (e.g., methanol impurity).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on general chemical shift assignments).

  • PubChem. (n.d.). 5-Bromovanillin Compound Summary. National Center for Biotechnology Information. Retrieved from [Link] (Source for parent molecule spectral data).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

Sources

Safety Operating Guide

2-Bromo-4-formyl-6-methoxyphenyl benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex halogenated building blocks like 2-Bromo-4-formyl-6-methoxyphenyl benzoate requires more than just following a generic safety sheet. In drug development and synthetic chemistry, operational excellence is built on understanding the mechanistic causality behind safety protocols.

When you dispose of this compound, you are not simply throwing away a chemical; you are initiating a highly regulated thermal degradation cascade. Mishandling this handover can lead to severe environmental contamination, regulatory fines, and the destruction of expensive solvent-recovery infrastructure.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this specific brominated intermediate.

Physicochemical Profile & Disposal Parameters

To design an effective disposal strategy, we must first quantify the physical and regulatory parameters of the waste. Because this molecule contains an aryl bromide, an aldehyde, and an ester, its disposal is governed strictly by halogenated waste regulations[1][2].

Table 1: Quantitative Data & Operational Parameters

ParameterValueOperational Implication
CAS Number 432020-70-7Mandatory for Environmental Health & Safety (EH&S) tracking logs[3].
Molecular Weight 335.15 g/mol High molecular weight solid; requires dissolution or solid-waste specific handling[4].
Bromine Content ~23.8% by massClassifies the material strictly as Halogenated Organic Waste [5].
Max Container Fill 90% capacityLeaves headspace for potential gas evolution from the reactive formyl group[6].
Incineration Temp. > 1,100 °CLegal requirement for complete destruction of >1% halogenated organics[2].
Residence Time > 2 secondsEnsures complete thermal cleavage before exhaust release[2].

The Mechanistic Rationale: Why Segregation is Critical

The core tenet of disposing of 2-Bromo-4-formyl-6-methoxyphenyl benzoate is strict segregation from non-halogenated waste. Understanding why builds a safer laboratory culture:

  • Prevention of Dioxin/Furan Formation: Standard non-halogenated organic waste is frequently sold to cement kilns as alternative fuel for energy recovery[1]. These kilns operate at temperatures that are insufficient to completely destroy halogens. If brominated compounds are introduced, they can form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs).

  • Corrosion of Infrastructure: When the aryl bromide bond is thermally cleaved, it generates hydrogen bromide (HBr) gas. Specialized halogen incinerators are equipped with alkaline scrubbers to neutralize HBr[1]. Standard incinerators are not, leading to catastrophic corrosion of their exhaust stacks.

  • Economic Impact: Mixing even a few milligrams of this brominated compound into a large carboy of non-halogenated solvent (like ethyl acetate or hexane) forces the entire drum to be reclassified as halogenated waste. This eliminates the possibility of solvent recovery and drastically increases disposal costs[5][7].

Segregation Start Waste Generated: 2-Bromo-4-formyl-6-methoxyphenyl benzoate Solid Solid Powder Waste Start->Solid Liquid Dissolved in Reaction Solvent Start->Liquid SolidBin Solid Halogenated Waste Container Solid->SolidBin Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Liquid->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., EtOAc, DMSO) Liquid->NonHalogenated LiquidBin Liquid Halogenated Waste Container Halogenated->LiquidBin NonHalogenated->LiquidBin Warning CRITICAL: Forces entire mixture to be treated as halogenated NonHalogenated->Warning

Workflow for segregating 2-Bromo-4-formyl-6-methoxyphenyl benzoate to prevent contamination.

Step-by-Step Laboratory Disposal Protocol

This protocol is designed as a self-validating system . Each phase includes a verification step to ensure that human error is caught before the waste leaves the fume hood.

Phase 1: Preparation and Segregation
  • Step 1.1: Determine the physical state of the waste. If the compound is unreacted solid powder, it must go into a dedicated solid hazardous waste container (often a wide-mouth polyethylene jar)[6].

  • Step 1.2: If the compound is dissolved in a solvent post-reaction, identify the solvent. Regardless of whether the solvent itself is halogenated (e.g., DCM) or non-halogenated (e.g., DMF), the presence of the brominated solute dictates that the entire solution must be routed to the Liquid Halogenated Waste carboy[7].

  • Validation Check: Inspect the target carboy's log. Verify that no incompatible chemicals (e.g., strong oxidizers, azides, or concentrated acids) are present in the carboy that could react with the formyl or methoxy groups of the compound.

Phase 2: Containerization
  • Step 2.1: Transfer the waste inside a certified chemical fume hood to prevent inhalation of any aerosolized brominated dust or solvent vapors.

  • Step 2.2: Fill the waste container to a maximum of 90% capacity [6]. The formyl group on this molecule can slowly auto-oxidize to a carboxylic acid in the presence of air, a process that can generate mild heat or pressure. The 10% headspace acts as a critical safety buffer.

  • Step 2.3: Cap the container tightly. If your institution provides them, use pressure-venting caps for reactive organic waste.

Phase 3: Labeling and EH&S Handover
  • Step 3.1: Attach a red hazardous waste tag immediately. The EPA requires "cradle-to-grave" tracking[1].

  • Step 3.2: Explicitly write "2-Bromo-4-formyl-6-methoxyphenyl benzoate" and "Halogenated Organic Waste" on the label. Do not use abbreviations or chemical structures, as waste transporters are often not chemists.

  • Validation Check: Cross-reference the physical label with your lab's digital waste inventory. Ensure the mass/volume recorded matches the physical container before requesting an EH&S pickup.

The Thermal Destruction Pathway

Once EH&S removes the waste, it is transported to a specialized facility. To comply with the Industrial Emissions Directive (IED) and EPA standards, the compound undergoes a highly controlled destruction process. The incinerator must reach at least 1,100 °C to ensure the carbon-bromine bonds are irreversibly shattered, preventing the synthesis of brominated environmental pollutants[2].

Destruction Compound 2-Bromo-4-formyl-6- methoxyphenyl benzoate Incinerator High-Temp Incinerator (>1100°C, >2 sec) Compound->Incinerator Thermal Cleavage Gases Combustion Gases (CO2, H2O, HBr) Incinerator->Gases Oxidation Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Neutralization Exhaust Clean Exhaust & Bromide Salts Scrubber->Exhaust Safe Release

Thermal destruction pathway of halogenated waste highlighting HBr neutralization.

References

  • Chemical & Engineering News (C&EN). "Most solvent waste from US academic labs ends up in the air". American Chemical Society. Available at:[Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal". Hazardous Waste Experts. Available at:[Link]

  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles". ETH Zürich Safety, Security, Health and Environment. Available at: [Link]

  • Environmental Protection Agency (EPA) Ireland. "Compliance with Article 50 of the IED". EPA Export Documentation. Available at: [Link]

  • Oregon State University. "Hazardous Waste Reduction". Environmental Health and Safety. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.